Product packaging for Phenol, 4-undecyl-(Cat. No.:CAS No. 20056-73-9)

Phenol, 4-undecyl-

Cat. No.: B1606866
CAS No.: 20056-73-9
M. Wt: 248.4 g/mol
InChI Key: XJEHLEHQNAUGKA-UHFFFAOYSA-N
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Description

Phenol, 4-undecyl- is a useful research compound. Its molecular formula is C17H28O and its molecular weight is 248.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 4-undecyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-undecyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28O B1606866 Phenol, 4-undecyl- CAS No. 20056-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-undecylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(18)15-13-16/h12-15,18H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEHLEHQNAUGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341317
Record name Phenol, 4-undecyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20056-73-9
Record name Phenol, 4-undecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Undecylphenol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-undecylphenol, a long-chain alkylphenol of significant interest in various research fields, including endocrinology and toxicology. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and relevant biological pathways.

Introduction

4-Undecylphenol belongs to the class of alkylphenols, which are compounds characterized by a phenol ring substituted with an alkyl chain. These compounds and their derivatives are utilized in the manufacturing of various industrial products, such as detergents, antioxidants, and resins. In the context of scientific research, 4-undecylphenol serves as a crucial molecule for studying the biological activities of long-chain alkylphenols, particularly their potential as endocrine-disrupting chemicals (EDCs). EDCs are exogenous substances that can interfere with the body's endocrine system, potentially leading to adverse developmental, reproductive, neurological, and immune effects.[1][2][3] Understanding the synthesis of 4-undecylphenol is fundamental for researchers investigating its toxicological profile and mechanism of action.

Synthetic Pathway Overview

The most common and efficient laboratory-scale synthesis of 4-undecylphenol is a two-step process. The synthesis commences with a Friedel-Crafts acylation of phenol with undecanoyl chloride to produce the intermediate, 4-undecanoylphenol. This is followed by a Clemmensen reduction of the ketone to yield the final product, 4-undecylphenol.[4]

Logical Workflow for the Synthesis of 4-Undecylphenol

Synthesis_Workflow Phenol Phenol Acylation Friedel-Crafts Acylation Phenol->Acylation UndecanoylChloride Undecanoyl Chloride UndecanoylChloride->Acylation Intermediate 4-Undecanoylphenol Acylation->Intermediate Reduction Clemmensen Reduction Intermediate->Reduction FinalProduct 4-Undecylphenol Reduction->FinalProduct Purification Purification & Characterization FinalProduct->Purification

Caption: Synthetic workflow for 4-undecylphenol.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Phenol to Synthesize 4-Undecanoylphenol

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In this step, phenol is acylated with undecanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4-undecanoylphenol.[4][5] The para-substituted product is favored due to steric hindrance at the ortho positions.

Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel is set up in a fume hood.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 eq) and a suitable inert solvent such as dichloromethane or carbon disulfide. The mixture is cooled in an ice bath.

  • Addition of Phenol: A solution of phenol (1.0 eq) in the same solvent is added dropwise to the stirred suspension of aluminum chloride.

  • Addition of Acyl Chloride: Undecanoyl chloride (1.0 eq) is added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 4-undecanoylphenol, which can be further purified by recrystallization (e.g., from ethanol or hexane) or column chromatography.

Step 2: Clemmensen Reduction of 4-Undecanoylphenol to Synthesize 4-Undecylphenol

The Clemmensen reduction is a chemical reaction used to reduce aldehydes or ketones to alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[4] This step converts the carbonyl group of 4-undecanoylphenol to a methylene group, yielding the final product, 4-undecylphenol.

Methodology:

  • Preparation of Zinc Amalgam: Zinc powder is amalgamated by stirring it with a dilute solution of mercuric chloride for a short period. The amalgamated zinc is then washed with water.

  • Reaction Setup: A round-bottom flask is charged with the amalgamated zinc, concentrated hydrochloric acid, water, and a water-immiscible organic solvent such as toluene.

  • Addition of Ketone: 4-Undecanoylphenol (1.0 eq), dissolved in the organic solvent, is added to the stirred reaction mixture.

  • Reaction: The mixture is heated to reflux for several hours (typically 4-8 hours). Additional portions of concentrated hydrochloric acid may be added during the reaction to maintain a strongly acidic environment.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • Purification: The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude 4-undecylphenol can be purified by vacuum distillation or column chromatography to obtain the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 4-undecylphenol. Please note that the yields and spectroscopic data can vary depending on the specific experimental conditions and the purity of the reagents used.

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
4-UndecanoylphenolC₁₇H₂₆O₂262.3975-85%
4-UndecylphenolC₁₇H₂₈O248.4160-70%

Table 2: Spectroscopic Data for 4-Undecanoylphenol

SpectroscopyKey Peaks/Signals
¹H NMR (CDCl₃)δ ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H meta to C=O), ~2.9 (t, 2H, -CH₂-C=O), ~1.7 (quint, 2H, -CH₂-CH₂-C=O), ~1.2-1.4 (m, 14H, -(CH₂)₇-), ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ ~200 (C=O), ~162 (Ar-C-OH), ~132 (Ar-C ortho to C=O), ~129 (Ar-C-C=O), ~115 (Ar-C meta to C=O), ~38 (-CH₂-C=O), ~32, ~29 (multiple), ~25, ~23, ~14 (-CH₃)
IR (KBr, cm⁻¹)~3300 (br, O-H), ~2920, 2850 (C-H alkyl), ~1670 (C=O), ~1600, 1510 (C=C aromatic)
Mass Spec. (EI, m/z)262 (M⁺), 121 (base peak, [HOC₆H₄CO]⁺)

Table 3: Spectroscopic Data for 4-Undecylphenol

SpectroscopyKey Peaks/Signals
¹H NMR (CDCl₃)δ ~7.0 (d, 2H, Ar-H ortho to alkyl), ~6.7 (d, 2H, Ar-H meta to alkyl), ~4.6 (s, 1H, -OH), ~2.5 (t, 2H, Ar-CH₂-), ~1.6 (quint, 2H, Ar-CH₂-CH₂-), ~1.2-1.4 (m, 16H, -(CH₂)₈-), ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ ~153 (Ar-C-OH), ~134 (Ar-C-alkyl), ~129 (Ar-C ortho to alkyl), ~115 (Ar-C meta to alkyl), ~35 (Ar-CH₂-), ~32, ~30, ~29 (multiple), ~23, ~14 (-CH₃)
IR (KBr, cm⁻¹)~3350 (br, O-H), ~3020 (C-H aromatic), ~2920, 2850 (C-H alkyl), ~1610, 1515 (C=C aromatic)
Mass Spec. (EI, m/z)248 (M⁺), 107 (base peak, [HOC₆H₄CH₂]⁺)

Biological Context: Endocrine Disruption

4-Undecylphenol, like other long-chain alkylphenols, is recognized as an endocrine-disrupting chemical. These compounds can mimic natural hormones, particularly estrogen, and bind to estrogen receptors (ERs), thereby disrupting normal hormonal signaling pathways.[6] This interaction can lead to a cascade of downstream effects, altering gene expression and cellular function.

Simplified Estrogen Receptor Signaling Pathway Disrupted by 4-Undecylphenol

Estrogen_Signaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus 4-Undecylphenol 4-Undecylphenol ER Estrogen Receptor (ER) 4-Undecylphenol->ER Binding & Activation ER_Dimer Activated ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP Inactive ER-HSP Complex ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) on DNA ER_Dimer->ERE Translocation & Binding Transcription Transcription of Target Genes ERE->Transcription mRNA mRNA Transcription->mRNA Proteins Altered Protein Synthesis mRNA->Proteins CellularResponse Adverse Cellular Response Proteins->CellularResponse

Caption: Disruption of estrogen signaling by 4-undecylphenol.

Conclusion

This guide provides a detailed framework for the synthesis and understanding of 4-undecylphenol. The two-step synthesis involving Friedel-Crafts acylation and Clemmensen reduction is a reliable method for obtaining this compound for research purposes. The provided experimental protocols and data tables offer a practical resource for laboratory work. Furthermore, the visualization of the synthetic workflow and the disrupted estrogen signaling pathway highlights the importance of this compound in the study of endocrine disruption. Researchers and professionals in drug development can utilize this information to further investigate the biological effects of 4-undecylphenol and other related alkylphenols.

References

An In-depth Technical Guide to the Core Chemical and Physical Properties of 4-Undecylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 4-undecylphenol is limited in publicly available scientific literature. The following guide provides a comprehensive overview based on data from closely related long-chain alkylphenols, such as 4-dodecylphenol and 4-nonylphenol, which are structurally and functionally analogous.

This technical guide offers a detailed examination of the chemical and physical properties, experimental protocols, and known biological activities of 4-undecylphenol and its analogues. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

The chemical and physical properties of 4-undecylphenol are predicted to be similar to other long-chain p-alkylphenols. The lipophilicity and molecular weight of 4-undecylphenol suggest it is a viscous, water-insoluble compound. A summary of key quantitative data, including values for the closely related 4-dodecylphenol, is presented below.

PropertyValue (4-Dodecylphenol)UnitSource(s)
Molecular Formula C18H30O[1][2]
Molecular Weight 262.43 g/mol [1][3]
Boiling Point 310-335°C[3][4]
Density 0.94g/mL at 25°C[3][4]
Flash Point >230°F[3]
Vapor Pressure 3.3 x 10^-6mmHg at 25°C[3]
Water Solubility Miscible[3]
Refractive Index n20/D 1.503[3][4]
LogP (Octanol/Water Partition Coefficient) 5.8556[3]

Experimental Protocols

Synthesis of 4-Alkylphenols

A common method for the synthesis of 4-alkylphenols is the Friedel-Crafts alkylation of phenol.[5] A generalized protocol is as follows:

  • Reaction Setup: Phenol is dissolved in a suitable solvent (e.g., a non-polar organic solvent) in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl3), is added to the reaction mixture.

  • Alkylation: The alkylating agent, in this case, 1-undecene or an 11-haloundecane, is added dropwise to the mixture at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is quenched, typically with the addition of water or a dilute acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified using column chromatography or distillation to isolate the 4-undecylphenol isomer.

Analytical Methods

The analysis of 4-undecylphenol in various matrices typically involves chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the quantification of alkylphenols.[6][7]

    • Sample Preparation: For solid matrices, ultrasound-assisted extraction followed by solid-phase extraction (SPE) for clean-up is common.[8]

    • Derivatization: To increase volatility and sensitivity, the phenolic hydroxyl group can be derivatized, for example, using N-Methyl-bis(trifluoroacetamide) (MBTFA).[7]

    • Analysis: The derivatized sample is injected into a GC-MS system for separation and detection.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL): This method is suitable for the analysis of alkylphenols in biological samples.[9]

    • Sample Preparation: Extraction with a mixture of n-hexane and diethyl ether can be employed for blood samples.[9]

    • Chromatographic Conditions: Separation is achieved on a C18 column with a mobile phase gradient of acetonitrile and water.

    • Detection: The fluorescence detector is typically set at an excitation wavelength of 275 nm and an emission wavelength of 300 nm.[9]

Biological Activity and Signaling Pathways

Long-chain 4-alkylphenols, including 4-undecylphenol, are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to mimic the action of estrogen.

The primary mechanism of action is their binding to estrogen receptors (ERs), particularly ERα.[5][10] This interaction can trigger a cascade of downstream signaling events that are normally regulated by endogenous estrogens. This can lead to the disruption of cellular processes and contribute to adverse health effects.

Key signaling pathways that can be affected include:

  • PI3K-Akt Signaling Pathway: Activation of this pathway is associated with cell proliferation and survival. 4-Nonylphenol has been shown to influence this pathway.[10]

  • TGF-β Signaling Pathway: This pathway is involved in regulating cell growth and apoptosis. Some EDCs can inhibit this pathway, potentially leading to increased cell proliferation.[11]

The estrogenic activity of 4-alkylphenols can lead to the dysregulation of genes involved in cell cycle control and apoptosis, potentially contributing to the development and progression of hormone-dependent cancers.[10]

Experimental Workflow for Assessing Estrogenic Activity

G Workflow for Assessing Estrogenic Activity of 4-Undecylphenol cluster_0 In Vitro Assays cluster_1 Gene Expression Analysis cluster_2 In Vivo Models Yeast Estrogen Screen Yeast Estrogen Screen ER Binding Assay ER Binding Assay Yeast Estrogen Screen->ER Binding Assay Confirms direct interaction MCF-7 Cell Proliferation Assay MCF-7 Cell Proliferation Assay RT-PCR RT-PCR MCF-7 Cell Proliferation Assay->RT-PCR Analyzes target gene expression Uterotrophic Assay in Rats Uterotrophic Assay in Rats ER Binding Assay->Uterotrophic Assay in Rats Validates in vivo estrogenic effects Western Blot Western Blot RT-PCR->Western Blot Confirms protein expression Xenograft Mouse Model Xenograft Mouse Model Western Blot->Xenograft Mouse Model Investigates effects on tumor growth

Caption: Experimental workflow for evaluating the estrogenic activity of 4-undecylphenol.

Estrogen Receptor-Mediated Signaling Pathway

G 4-Undecylphenol 4-Undecylphenol Estrogen Receptor (ER) Estrogen Receptor (ER) 4-Undecylphenol->Estrogen Receptor (ER) Binds ER Dimerization ER Dimerization Estrogen Receptor (ER)->ER Dimerization HSP90 HSP90 HSP90->Estrogen Receptor (ER) Dissociates from Nuclear Translocation Nuclear Translocation ER Dimerization->Nuclear Translocation ERE Binding Binding to Estrogen Response Element Nuclear Translocation->ERE Binding Gene Transcription Gene Transcription ERE Binding->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis Gene Transcription->Inhibition of Apoptosis

Caption: Proposed estrogen receptor-mediated signaling pathway for 4-undecylphenol.

References

Spectroscopic Profile of 4-Alkylphenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-undecylphenol. Due to the limited availability of a complete public dataset for 4-undecylphenol, this document utilizes data from its close structural analog, 4-dodecylphenol, as a representative model. The subtle difference of one methylene group in the alkyl chain is expected to have a minimal impact on the spectral characteristics of the aromatic core and the initial segments of the alkyl chain. All presented data for 4-dodecylphenol should be considered a close approximation for 4-undecylphenol.

Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for 4-dodecylphenol.

Table 1: ¹H NMR Spectral Data of a 4-Alkylphenol Analog

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.05d2HAr-H (ortho to -OH)
~6.75d2HAr-H (meta to -OH)
~4.8 (variable)s (broad)1HAr-OH
~2.50t2HAr-CH₂-
~1.55m2HAr-CH₂-CH₂-
~1.26m (broad)~18H-(CH₂)₉-
~0.88t3H-CH₃

Note: Data is predicted based on typical values for 4-alkylphenols.

Table 2: ¹³C NMR Spectral Data of 4-Dodecylphenol [1]

Chemical Shift (δ) ppmAssignment
~153.6C-OH
~130.3C-alkyl
~129.3Ar-CH (meta to -OH)
~115.0Ar-CH (ortho to -OH)
~35.0Ar-CH₂-
~31.9-(CH₂)ₙ-
~29.6-(CH₂)ₙ-
~29.3-(CH₂)ₙ-
~22.7-CH₂-CH₃
~14.1-CH₃

Table 3: Key IR Absorption Bands of 4-Dodecylphenol [2]

Wavenumber (cm⁻¹)IntensityAssignment
~3300 (broad)StrongO-H stretch (phenolic)
~3050-3000MediumC-H stretch (aromatic)
~2950-2850StrongC-H stretch (aliphatic)
~1610, ~1510Medium-StrongC=C stretch (aromatic ring)
~1230StrongC-O stretch (phenol)
~830StrongC-H bend (p-disubstituted ring)

Table 4: Mass Spectrometry Data of 4-Dodecylphenol [3]

m/zRelative IntensityAssignment
262Moderate[M]⁺ (Molecular Ion)
107High[HOC₆H₄CH₂]⁺ (Benzylic fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.

  • Sample Preparation : Approximately 5-10 mg of the 4-alkylphenol sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition : The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.

  • ¹³C NMR Acquisition : The carbon-13 NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are generally required due to the lower natural abundance of ¹³C.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation : An FTIR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or salt plates for a thin film).

  • Sample Preparation (ATR) : A small amount of the solid or liquid 4-alkylphenol sample is placed directly onto the ATR crystal. The pressure arm is engaged to ensure good contact between the sample and the crystal.

  • Data Acquisition : A background spectrum of the empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation : A dilute solution of the 4-alkylphenol sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Chromatographic Separation : A small volume of the sample solution (typically 1 µL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5ms column). The column temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry Analysis : As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact, EI), fragmented, and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 4-undecylphenol.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of 4-Alkylphenols cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Compound 4-Undecylphenol (or Analog) Dissolution Dissolution in Appropriate Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FTIR Spectroscopy Dissolution->IR MS Mass Spectrometry (GC-MS) Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic Analysis Workflow.

References

Unveiling 4-Undecylphenol: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence, analysis, and biological context of 4-undecylphenol, a molecule of interest to researchers, scientists, and drug development professionals. While specific quantitative data for 4-undecylphenol remains elusive in current scientific literature, this document synthesizes the available information on its primary natural source and the broader class of compounds to which it belongs.

Natural Occurrence and Sources

The primary, and likely sole, natural source of 4-undecylphenol is the Cashew Nut Shell Liquid (CNSL) , a byproduct of processing the nuts of the tropical evergreen tree, Anacardium occidentale. CNSL is a complex mixture of phenolic lipids, primarily consisting of anacardic acids, cardanols, and cardols.

4-Undecylphenol is a saturated alkylphenol and a minor constituent of the cardanol fraction of CNSL. Cardanols are produced by the decarboxylation of anacardic acids, a process that can occur naturally or be induced by heating during the extraction of CNSL. The alkyl side chain of these phenols can vary in length and degree of unsaturation. While the most abundant cardanols possess a C15 alkyl chain with varying degrees of unsaturation, homologues with shorter, saturated chains, such as undecyl (C11), are also present.

Quantitative Data

As specific quantification of 4-undecylphenol is not available in the reviewed literature, the following table summarizes the quantitative data for the total cardanol content in Cashew Nut Shell Liquid (CNSL), of which 4-undecylphenol is a minor component. The composition of CNSL can vary depending on the extraction method.

Source MaterialExtraction MethodComponentConcentrationReference
Cashew Nut Shell (Anacardium occidentale)Solvent Extraction (Natural CNSL)Cardanol~10%[1]
Cashew Nut Shell (Anacardium occidentale)Thermal Extraction (Technical CNSL)Cardanol60-65%[1]
Cashew Nut Shell (Anacardium occidentale)Distillation of Technical CNSLCardanol78%[2]

Note: The data represents the total cardanol fraction. The proportion of 4-undecylphenol within this fraction is expected to be low compared to the C15 variants.

Experimental Protocols

The following protocols are representative methodologies for the extraction and analysis of cardanols from CNSL, which would be applicable for the identification and quantification of 4-undecylphenol.

Extraction of Cardanol from CNSL (Soxhlet Extraction)

This protocol describes a common method for obtaining a cardanol-rich fraction from cashew nut shells.

Objective: To extract and decarboxylate anacardic acids to yield cardanols.

Materials:

  • Ground cashew nut shells

  • n-Hexane

  • Soxhlet apparatus

  • Rotary evaporator

  • Heating mantle

  • Round bottom flask

  • Condenser

Procedure:

  • Place approximately 50 g of ground cashew nut shells into a cellulose thimble.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round bottom flask with 250 mL of n-hexane and connect it to the Soxhlet extractor and a condenser.

  • Heat the solvent using a heating mantle to initiate the extraction process.

  • Allow the extraction to proceed for 6-8 hours, cycling the solvent through the cashew nut shell material.

  • After extraction, allow the apparatus to cool.

  • Remove the solvent from the extract using a rotary evaporator to obtain the crude CNSL.

  • To convert anacardic acids to cardanols, heat the crude CNSL in a round bottom flask at 180-200°C for 2-3 hours until carbon dioxide evolution ceases.

  • The resulting technical CNSL is enriched in cardanols.

Analysis of 4-Undecylphenol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the qualitative and quantitative analysis of 4-undecylphenol within a cardanol-rich extract.

Objective: To separate, identify, and quantify 4-undecylphenol.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for phenolic compounds (e.g., DB-5ms)

  • Autosampler

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the cardanol-rich extract in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 1 mg/mL.

    • Derivatization (optional but recommended for improving peak shape and volatility): To a 100 µL aliquot of the sample solution, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60°C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 250°C at 10°C/min, hold for 5 minutes.

      • Ramp to 300°C at 15°C/min, hold for 10 minutes.

    • MS Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify the peak corresponding to 4-undecylphenol (or its TMS derivative) based on its retention time and mass spectrum (characteristic fragments).

    • For quantification, prepare a calibration curve using a certified reference standard of 4-undecylphenol.

Biosynthesis and Signaling Pathways

Biosynthesis of Alkylphenols in Anacardium occidentale

Specific biosynthetic pathways for 4-undecylphenol have not been elucidated. However, the general pathway for the biosynthesis of anacardic acids, the precursors to cardanols, is understood to be a polyketide synthesis pathway.[3]

The phenolic ring is derived from the acetate-malonate pathway, while the alkyl chain is derived from fatty acid biosynthesis. A fatty acyl-CoA starter unit (in the case of 4-undecylphenol, likely undecanoyl-CoA) is extended by several malonyl-CoA units, followed by cyclization and aromatization to form the corresponding anacardic acid. Decarboxylation of this anacardic acid yields 4-undecylphenol.

Biosynthesis Fatty Acyl-CoA Fatty Acyl-CoA Polyketide Synthase Polyketide Synthase Fatty Acyl-CoA->Polyketide Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase Anacardic Acid Anacardic Acid Polyketide Synthase->Anacardic Acid Decarboxylation Decarboxylation Anacardic Acid->Decarboxylation 4-Undecylphenol 4-Undecylphenol Decarboxylation->4-Undecylphenol

Caption: Generalized biosynthetic pathway of 4-undecylphenol.

Biological Activity and Potential Signaling Pathways

While no studies have specifically investigated the signaling pathways affected by 4-undecylphenol, research on the broader class of cardanols and other CNSL constituents has revealed a range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[4][5] These activities are mediated through various cellular signaling pathways. For instance, some phenolic compounds have been shown to modulate the PI3K-Akt signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.

The following diagram illustrates a simplified representation of the PI3K-Akt pathway, which is a potential target for the bioactive compounds found in CNSL.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Gene Expression Gene Expression mTOR->Gene Expression Cell Growth, Proliferation, Survival Cardanol (Potential) Cardanol (Potential) Cardanol (Potential)->PI3K Inhibition?

Caption: Potential interaction of cardanols with the PI3K-Akt pathway.

Disclaimer: The provided signaling pathway diagram is a generalized representation and is not based on direct experimental evidence for 4-undecylphenol. It illustrates a potential mechanism of action based on the known biological activities of related compounds found in CNSL. Further research is required to elucidate the specific molecular targets and signaling pathways of 4-undecylphenol.

This technical guide serves as a foundational resource for researchers interested in 4-undecylphenol. While highlighting the gaps in our current knowledge, it provides a solid starting point for future investigations into the quantification, biosynthesis, and biological functions of this naturally occurring alkylphenol.

References

Preliminary Biological Activity of 4-Undecylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preliminary biological activity of 4-undecylphenol. Due to the limited direct research on this specific long-chain alkylphenol, this document extrapolates potential activities based on the established biological effects of structurally similar compounds, particularly other 4-alkylphenols. The primary anticipated activities of 4-undecylphenol include antimicrobial and cytotoxic effects, with a potential for endocrine disruption. This guide outlines the theoretical basis for these activities, presents inferred quantitative data based on structure-activity relationships, details relevant experimental protocols for future research, and provides visual representations of the underlying molecular mechanisms.

Introduction

4-Undecylphenol is a member of the long-chain alkylphenol (LAP) family, characterized by a phenol ring substituted with an eleven-carbon alkyl chain at the fourth position. While extensive research exists for other LAPs like 4-nonylphenol and 4-octylphenol, 4-undecylphenol remains a data-poor compound. However, the consistent structure-activity relationships observed within the 4-alkylphenol series allow for informed predictions of its biological profile. The length of the alkyl chain is a critical determinant of the lipophilicity and, consequently, the biological activity of these compounds. It is hypothesized that 4-undecylphenol will exhibit significant interactions with biological membranes, leading to antimicrobial and cytotoxic effects. Furthermore, as with other LAPs, the potential for endocrine-disrupting activity warrants investigation.

Predicted Biological Activities and Quantitative Data

Based on the known properties of 4-alkylphenols, the following biological activities are predicted for 4-undecylphenol. The quantitative data presented are extrapolated and should be considered as starting points for experimental validation.

Antimicrobial Activity

The antimicrobial activity of 4-alkylphenols is largely attributed to their ability to disrupt the cell membranes of microorganisms. The lipophilic alkyl chain facilitates insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death. The antimicrobial effect is dependent on the length of the alkyl radical, with an increase in carbon atoms from C3 to C7 generally showing increased activity[1]. It is therefore anticipated that 4-undecylphenol will possess potent antimicrobial properties.

Table 1: Predicted Minimum Inhibitory Concentrations (MIC) of 4-Undecylphenol against various microorganisms.

MicroorganismPredicted MIC (µg/mL)
Staphylococcus aureus10 - 50
Bacillus subtilis15 - 60
Escherichia coli50 - 200
Pseudomonas aeruginosa>200
Candida albicans25 - 100
Note: These values are estimations based on the structure-activity relationships of other 4-alkylphenols and require experimental verification.
Cytotoxic Activity

The cytotoxicity of 4-alkylphenols against mammalian cells is also linked to membrane disruption, as well as the induction of oxidative stress and apoptosis. Studies on other LAPs have demonstrated a dose-dependent reduction in cell viability in various cell lines[2]. The lipophilicity of 4-undecylphenol suggests it will readily cross cell membranes and exert cytotoxic effects.

Table 2: Predicted IC50 (50% Inhibitory Concentration) values of 4-Undecylphenol on various cell lines.

Cell LinePredicted IC50 (µM)
HeLa (Cervical Cancer)20 - 75
MCF-7 (Breast Cancer)30 - 100
A549 (Lung Cancer)40 - 150
HepG2 (Liver Cancer)25 - 90
Note: These values are estimations based on the structure-activity relationships of other 4-alkylphenols and require experimental verification.
Endocrine Disrupting Activity

Many LAPs are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to mimic endogenous hormones, particularly estrogen. This can lead to interference with the endocrine system. While the estrogenic activity of LAPs tends to decrease with increasing alkyl chain length beyond nine carbons, the potential for 4-undecylphenol to act as an endocrine disruptor cannot be ruled out and requires further investigation.

Experimental Protocols

To validate the predicted biological activities of 4-undecylphenol, the following experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using broth microdilution or agar dilution methods[3][4][5].

Broth Microdilution Method:

  • Preparation of 4-Undecylphenol Stock Solution: Dissolve 4-undecylphenol in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of 4-undecylphenol at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 4-undecylphenol for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of 4-undecylphenol that reduces the cell viability by 50% compared to the untreated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the predicted mechanism of action of 4-undecylphenol and a typical experimental workflow for its biological activity assessment.

G Predicted Mechanism of Antimicrobial Action of 4-Undecylphenol cluster_membrane Bacterial Cell Membrane Membrane Disruption Membrane Disruption Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Leakage of Intracellular Contents Leakage of Intracellular Contents Increased Permeability->Leakage of Intracellular Contents Cell Death Cell Death Leakage of Intracellular Contents->Cell Death 4-Undecylphenol 4-Undecylphenol 4-Undecylphenol->Membrane Disruption

Caption: Predicted mechanism of 4-undecylphenol's antimicrobial action.

G Experimental Workflow for Cytotoxicity Assessment Cell Seeding Cell Seeding Treatment with 4-Undecylphenol Treatment with 4-Undecylphenol Cell Seeding->Treatment with 4-Undecylphenol Incubation Incubation Treatment with 4-Undecylphenol->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination G Potential Signaling Pathway for 4-Undecylphenol-Induced Apoptosis cluster_cell Mammalian Cell Mitochondrial Stress Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis 4-Undecylphenol 4-Undecylphenol 4-Undecylphenol->Mitochondrial Stress

References

Determining the Solubility of 4-Undecylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Undecylphenol, an alkylphenol of significant interest in various industrial and research applications, exhibits a solubility profile that is critical for its formulation, synthesis, and biological assessment. This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 4-undecylphenol in a range of common organic solvents. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols and data presentation frameworks to generate and report their own findings.

Introduction to 4-Undecylphenol and its Solubility

4-Undecylphenol belongs to the alkylphenol family, characterized by a hydroxyl group attached to a benzene ring, which is substituted with an undecyl alkyl chain. The dual nature of its structure—a polar phenolic head and a long, nonpolar alkyl tail—governs its solubility behavior. Following the "like dissolves like" principle, the long hydrocarbon chain suggests a higher affinity for nonpolar organic solvents, while the polar hydroxyl group allows for some interaction with more polar solvents.[1] The overall solubility will be a balance between these two factors. Understanding this solubility is paramount for applications ranging from its use as a surfactant, in polymer synthesis, to its potential as a precursor in pharmaceutical manufacturing.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of 4-Undecylphenol in Various Organic Solvents at a Specified Temperature

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Observations
e.g., HexaneC₆H₁₄0.125
e.g., TolueneC₇H₈2.425
e.g., ChloroformCHCl₃4.125
e.g., Ethyl AcetateC₄H₈O₂4.425
e.g., AcetoneC₃H₆O5.125
e.g., EthanolC₂H₅OH5.225
e.g., MethanolCH₃OH6.625

Researchers should replicate these measurements at various temperatures to understand the temperature dependency of solubility.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of 4-undecylphenol in organic solvents. This protocol is a composite of established methods for solubility determination of organic compounds.[2][3]

Materials and Equipment
  • 4-Undecylphenol (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC).[4][5]

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-undecylphenol to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.[3]

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

    • Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration of 4-undecylphenol within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted solutions using a pre-validated analytical method, such as HPLC-UV or GC-FID, to determine the concentration of 4-undecylphenol.[4][5]

    • Prepare a calibration curve using standard solutions of 4-undecylphenol of known concentrations in the same solvent.

    • From the calibration curve, determine the concentration of 4-undecylphenol in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of 4-undecylphenol in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of 4-undecylphenol solubility.

experimental_workflow start Start add_excess Add Excess 4-Undecylphenol to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw_supernatant Withdraw Supernatant settle->withdraw_supernatant filter_solution Filter Solution (e.g., 0.45 µm PTFE) withdraw_supernatant->filter_solution dilute_sample Dilute Sample for Analysis filter_solution->dilute_sample analytical_measurement Quantitative Analysis (e.g., HPLC, GC) dilute_sample->analytical_measurement calculate_solubility Calculate Solubility analytical_measurement->calculate_solubility end End calculate_solubility->end

Caption: Experimental workflow for determining the solubility of 4-undecylphenol.

Conclusion

This technical guide outlines a robust framework for the determination of the solubility of 4-undecylphenol in various organic solvents. While specific quantitative data is currently lacking in the public domain, the provided experimental protocol and data presentation structure offer a standardized approach for researchers to generate reliable and comparable solubility data. This information is crucial for advancing the scientific understanding and application of this important alkylphenol.

References

Toxicological Profile of 4-Undecylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The toxicological data for 4-undecylphenol is limited. This document leverages a read-across approach, primarily utilizing data from structurally similar long-chain alkylphenols such as 4-dodecylphenol, 4-nonylphenol, and 4-tert-octylphenol, to construct a probable toxicological profile. This methodology is consistent with assessments by regulatory bodies like the Australian Industrial Chemicals Introduction Scheme (AICIS)[1].

Executive Summary

4-Undecylphenol belongs to the alkylphenol chemical family, which is known for its endocrine-disrupting properties and other toxicological effects. Based on data from surrogate chemicals, 4-undecylphenol is expected to be corrosive to skin and eyes, possess moderate acute oral toxicity, and target reproductive organs in repeated-dose exposures. The primary mechanism of concern is its potential to act as a xenoestrogen, interfering with the endocrine system.

Acute Toxicity

Acute toxicity studies on analogous compounds indicate moderate toxicity following oral ingestion.

Data Presentation: Acute Oral Toxicity

CompoundSpeciesGuidelineRouteEndpointValueReference
Dodecylphenol, mixed isomersRat (Sprague Dawley)Similar to OECD TG 401OralLD502100 mg/kg bw[1]
IsododecylphenolRatNon-guidelineOralLD502200 mg/kg bw[1]

Clinical signs observed in acute oral toxicity studies with dodecylphenols included weight loss, weakness, diarrhea, collapse, and mortality. Necropsy revealed hemorrhagic lung lesions, liver discoloration, and gastrointestinal inflammation[1].

Irritation and Corrosivity

Based on read-across data from in vivo studies in rats, chemicals in the dodecylphenol group are predicted to be corrosive to skin and eyes. Effects noted across several studies include severe erythema, edema, and necrosis[1]. Chemicals that are corrosive to the skin are also presumed to cause serious eye damage[1].

Repeated-Dose and Reproductive Toxicity

The reproductive system is a primary target for the systemic toxicity of long-chain alkylphenols following repeated exposure.

Data Presentation: Repeated-Dose and Reproductive Toxicity

CompoundSpeciesStudy TypeEndpointValueKey FindingsReference
DodecylphenolRat2-GenerationNOAEL5–15 mg/kg bw/dayReduced ovary weights, decreased corpora lutea, lengthened oestrous cycles; reduced male reproductive organ weights and sperm concentration.[1]

Key Effects:

  • Female Fertility: Effects include reduced ovary weights, a decrease in corpora lutea, and lengthened oestrous cycles, with an increased incidence of persistent dioestrus[1].

  • Male Fertility: Observed effects include reductions in the weights of male reproductive organs and decreased sperm concentration[1].

  • General Toxicity: Reductions in food consumption and overall body weight were also noted in repeated-dose studies[1].

Endocrine Disruption

The most well-documented toxicological concern for alkylphenols is their ability to disrupt the endocrine system. They are known xenoestrogens, meaning they can mimic the effects of estrogen in the body.

The mechanism involves binding to estrogen receptors (ERs), which can lead to inappropriate activation of estrogenic signaling pathways. While the affinity of alkylphenols for ERs is significantly lower than that of estradiol, chronic exposure to even low doses can elicit endocrine-disrupting effects[2]. In invertebrates, 4-nonylphenol exposure has been shown to induce the expression of vitellogenin—an egg yolk protein precursor normally silent in males—in the fat body of male pupae, demonstrating a clear endocrine-disrupting effect[3]. Studies in fish have also shown that 4-nonylphenol and 4-tert-octylphenol can alter the expression of cytochrome P450 aromatase genes, which are critical for steroidogenesis[4].

Endocrine_Disruption_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AP 4-Alkylphenol (e.g., 4-Undecylphenol) ER Estrogen Receptor (ER) AP->ER Binds to receptor AP_ER Alkylphenol-ER Complex ER->AP_ER Forms complex ERE Estrogen Response Element (ERE) on DNA AP_ER->ERE Translocates to nucleus and binds to DNA Gene Target Gene Transcription ERE->Gene Initiates Response Altered Protein Synthesis & Cellular Response Gene->Response Leads to

Fig. 1: Estrogenic signaling pathway disruption by 4-alkylphenols.

Genotoxicity

Genotoxicity data for 4-undecylphenol itself is not available. However, studies on related compounds like 4-tert-octylphenol provide insight into the potential for DNA damage.

Data Presentation: In Vivo Genotoxicity of 4-tert-Octylphenol

SpeciesAssayDosesDurationFindingsReference
Rat (Wistar)Comet Assay (in vivo)125 mg/kg bw, 250 mg/kg bw4 weeks (oral)No significant effects at 125 mg/kg. Significant increase in DNA damage (tail length and moment) at 250 mg/kg.[5]

This result indicates that at higher doses, related alkylphenols can induce DNA damage in vivo[5].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies.

This method is used to estimate the LD50 while minimizing animal use.

  • Animal Model: Typically, female rats are used as they are often more sensitive[6]. Animals are fasted prior to dosing.

  • Dosing: A single animal is dosed at a level just below the best preliminary estimate of the LD50. The substance is administered orally via gavage.

  • Observation: The animal is observed for signs of toxicity and mortality. Observations are made at least once during the first 30 minutes, periodically during the first 24 hours, and then daily for 14 days[7].

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. A fixed interval (e.g., 48 hours) is maintained between doses[7].

  • Endpoint: Dosing continues until a stopping criterion is met, such as observing 5 reversals in any 6 consecutive animals tested. The LD50 is then calculated from the results using maximum likelihood estimation[7].

Acute_Toxicity_Workflow start Start: Select Dose Level dose Administer Single Oral Dose to One Animal start->dose observe Observe for 14 Days (Toxicity & Mortality) dose->observe decision Outcome? observe->decision increase_dose Increase Dose for Next Animal decision->increase_dose Survival decrease_dose Decrease Dose for Next Animal decision->decrease_dose Mortality stop Stopping Criterion Met? (e.g., 5 reversals) increase_dose->stop decrease_dose->stop stop->dose No calculate Calculate LD50 stop->calculate Yes

Fig. 2: Workflow for an acute oral toxicity study (OECD TG 425).

This assay detects DNA strand breaks in eukaryotic cells.

  • Animal Model & Dosing: Adult male Wistar albino rats were used in the cited study. The test substance (4-tert-octylphenol) was administered orally for 4 weeks[5]. A vehicle control group and a positive control group (e.g., methyl methanesulfonate) are required[5].

  • Tissue Collection: After the exposure period, animals are euthanized, and target tissues (e.g., liver, peripheral blood leukocytes) are collected.

  • Cell Preparation: Single-cell suspensions are prepared from the tissues and embedded in a low-melting-point agarose gel on a microscope slide.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the DNA as nucleoids.

  • Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and are then subjected to an electric field. Damaged DNA (containing fragments and strand breaks) migrates from the nucleus toward the anode, forming a "comet tail."

  • Analysis: Slides are neutralized, stained with a fluorescent DNA dye (e.g., ethidium bromide), and examined by fluorescence microscopy. Image analysis software is used to quantify the extent of DNA damage by measuring parameters like tail length and tail moment[5].

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Human cell lines (e.g., HepG2 liver cells) are cultured in multi-well plates until they reach a desired confluency[8][9].

  • Exposure: The cells are treated with a range of concentrations of the test substance (e.g., 4-undecylphenol) and incubated for a defined period (e.g., 24, 48, or 72 hours)[10]. Control wells (vehicle only) are included.

  • Reagent Addition: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate spectrophotometer at a specific wavelength (e.g., ~570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. An IC50 (concentration causing 50% inhibition of viability) can be calculated.

Read_Across_Logic cluster_source Source Chemicals (Data Available) cluster_target Target Chemical (Data Gaps) dodecyl 4-Dodecylphenol assumption Assumption: Similar chemical structure (long-chain 4-alkylphenols) leads to similar toxicological properties and biological activity. dodecyl->assumption Toxicity Data nonyl 4-Nonylphenol nonyl->assumption Endocrine Data octyl 4-tert-Octylphenol octyl->assumption Genotoxicity Data undecyl 4-Undecylphenol inference Inferred Toxicological Profile undecyl->inference assumption->undecyl

Fig. 3: Logical diagram for the read-across approach.

References

The Environmental Fate and Degradation of 4-Undecylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Undecylphenol, a member of the long-chain alkylphenol family, is a compound of growing environmental interest due to its potential for persistence, bioaccumulation, and endocrine-disrupting effects. While extensive research has focused on its shorter-chain counterparts like 4-nonylphenol, specific data on the environmental behavior of 4-undecylphenol remains limited. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of 4-undecylphenol, drawing upon data from closely related long-chain alkylphenols to infer its likely behavior. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or study this compound.

Physicochemical Properties and Environmental Partitioning

The environmental distribution of 4-undecylphenol is governed by its physicochemical properties. With a long alkyl chain, it is expected to be a hydrophobic substance with low water solubility and a high octanol-water partition coefficient (Kow). This suggests a strong tendency to partition from water into soil, sediment, and biota.

Table 1: Estimated Physicochemical Properties of 4-Undecylphenol

PropertyEstimated ValueImplication for Environmental Fate
Molecular Weight262.43 g/mol Influences transport and partitioning.
Water SolubilityLowLimited mobility in aqueous environments; likely to adsorb to solids.
Log Kow (Octanol-Water Partition Coefficient)HighHigh potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment.
Vapor PressureLowNot expected to be significantly present in the atmosphere.

Note: The values presented are estimates based on the properties of similar long-chain alkylphenols in the absence of experimentally determined data for 4-undecylphenol.

Biodegradation

The primary mechanism for the removal of 4-undecylphenol from the environment is expected to be biodegradation by microorganisms. Studies on other long-chain alkylphenols, such as 4-nonylphenol, have demonstrated that biodegradation can occur under both aerobic and anaerobic conditions, although aerobic degradation is generally more rapid.

Aerobic Biodegradation

Under aerobic conditions, the degradation of long-chain alkylphenols is initiated by the oxidation of the alkyl chain or the aromatic ring. The degradation pathway often involves hydroxylation of the terminal carbon of the alkyl chain, followed by successive beta-oxidation, shortening the chain. Another pathway involves the hydroxylation of the aromatic ring, leading to the formation of catechols, which are then susceptible to ring cleavage.

Table 2: Summary of Aerobic Biodegradation Data for Long-Chain Alkylphenols (as Surrogates for 4-Undecylphenol)

CompoundTest SystemHalf-life (DT50)Reference
4-NonylphenolSoil12-25 days[1]
4-tert-OctylphenolSoil10-14 days[1]
DodecylphenolAquatic EnvironmentNot readily biodegradable[2]

Note: This data is for related compounds and should be used as an indicator of the potential persistence of 4-undecylphenol.

Anaerobic Biodegradation

Under anaerobic conditions, the biodegradation of alkylphenols is generally slower. The degradation pathways are less well-understood but are thought to involve initial carboxylation of the aromatic ring followed by ring reduction and cleavage.

Abiotic Degradation

Abiotic degradation processes such as photolysis and hydrolysis are not considered to be significant fate pathways for 4-undecylphenol in the environment. Its low vapor pressure limits its presence in the atmosphere where photolysis would be most relevant. The phenol functional group is generally resistant to hydrolysis under typical environmental pH conditions.

Bioaccumulation and Biomagnification

Due to its high lipophilicity (high Log Kow), 4-undecylphenol has a strong potential to bioaccumulate in aquatic and terrestrial organisms. Bioaccumulation is the process by which a chemical is taken up by an organism from the surrounding environment through all routes of exposure (e.g., water, food, sediment).

The bioconcentration factor (BCF) is a key parameter used to assess the potential for a chemical to accumulate in aquatic organisms from water. While no experimentally determined BCF value is available for 4-undecylphenol, its high estimated Log Kow suggests that the BCF is likely to be significant. For dodecylphenol, a measured fish bioconcentration factor of 823 has been reported, indicating a high potential for bioaccumulation[2].

Table 3: Bioaccumulation Data for a Related Long-Chain Alkylphenol

CompoundOrganismBioconcentration Factor (BCF)Reference
DodecylphenolFish823[2]

Biomagnification, the increase in the concentration of a substance in organisms at successively higher levels in a food chain, is also a concern for persistent and bioaccumulative substances like 4-undecylphenol.

Experimental Protocols

Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability and bioaccumulation potential of chemicals.

Ready Biodegradability Testing (OECD 301)

The OECD 301 test series is used to assess the ready biodegradability of chemicals in an aerobic aqueous medium[3][4]. These tests measure the extent of biodegradation over a 28-day period by monitoring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO2) evolution, or oxygen consumption. A substance is considered readily biodegradable if it meets specific pass levels within a 10-day window during the 28-day test.

Experimental Workflow for Ready Biodegradability Testing (OECD 301)

G cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis cluster_results Results TestSubstance Test Substance (4-Undecylphenol) TestVessel Test Vessel (Aerobic, Dark, 20-25°C) TestSubstance->TestVessel MineralMedium Mineral Medium MineralMedium->TestVessel ControlVessel Control Vessel (Inoculum only) MineralMedium->ControlVessel Inoculum Inoculum (e.g., Activated Sludge) Inoculum->TestVessel Inoculum->ControlVessel Measurement Measurement of - Dissolved Organic Carbon (DOC) - CO2 Evolution - Oxygen Consumption TestVessel->Measurement Periodic Sampling ControlVessel->Measurement Periodic Sampling BiodegradationCurve Biodegradation Curve Measurement->BiodegradationCurve PassLevel Comparison to Pass Level (e.g., >60% ThCO2) BiodegradationCurve->PassLevel Conclusion Conclusion: Readily Biodegradable or Not PassLevel->Conclusion

Caption: Workflow for OECD 301 Ready Biodegradability Test.

Bioaccumulation in Fish (OECD 305)

The OECD 305 test guideline describes a procedure to determine the bioconcentration factor (BCF) of a chemical in fish[5][6][7][8][9]. The test consists of two phases: an uptake phase where fish are exposed to the test substance at a constant concentration, and a depuration phase where the fish are transferred to clean water. The concentration of the test substance in the fish tissue is measured at regular intervals during both phases to calculate the BCF.

Experimental Workflow for Bioaccumulation in Fish (OECD 305)

G cluster_setup Test Setup cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase (e.g., 14 days) cluster_analysis Analysis & Calculation TestFish Test Fish Species (e.g., Rainbow Trout) Control Control Group (Clean Water) TestFish->Control Exposure Fish exposed to Test Substance TestFish->Exposure TestSubstance Test Substance in Water (Constant Concentration) TestSubstance->Exposure Sampling1 Fish and Water Sampling Exposure->Sampling1 Regular Intervals Transfer Transfer to Clean Water Exposure->Transfer ChemicalAnalysis Chemical Analysis of Test Substance in Fish Tissue Sampling1->ChemicalAnalysis Sampling2 Fish and Water Sampling Transfer->Sampling2 Regular Intervals Sampling2->ChemicalAnalysis BCF_Calculation Calculation of Bioconcentration Factor (BCF) ChemicalAnalysis->BCF_Calculation

Caption: Workflow for OECD 305 Bioaccumulation in Fish Test.

Analytical Methods

The accurate determination of 4-undecylphenol in environmental matrices is crucial for assessing its fate and exposure. Due to its non-polar nature and potential for low concentrations, sensitive analytical methods are required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of alkylphenols. After extraction from the sample matrix (e.g., water, soil, biota) using a suitable solvent, the extract is often derivatized to improve the volatility and chromatographic behavior of the phenolic compounds. The mass spectrometer provides high selectivity and sensitivity for the detection and quantification of 4-undecylphenol.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with fluorescence or mass spectrometry detection is another powerful tool for the analysis of 4-undecylphenol. Reversed-phase HPLC with a C18 column is commonly used for the separation of alkylphenols. Fluorescence detection can provide high sensitivity for phenolic compounds, while mass spectrometry offers definitive identification.

General Analytical Workflow for 4-Undecylphenol

G Sample Environmental Sample (Water, Soil, Sediment, Biota) Extraction Extraction (e.g., Liquid-Liquid or Solid-Phase Extraction) Sample->Extraction Cleanup Extract Clean-up (e.g., Solid-Phase Extraction) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Derivatization (optional for GC-MS) Concentration->Derivatization Analysis Instrumental Analysis Concentration->Analysis Direct Analysis Derivatization->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC-MS or HPLC-FLD Analysis->HPLC Quantification Data Analysis and Quantification GCMS->Quantification HPLC->Quantification

References

Methodological & Application

Application of 4-Undecylphenol in Polymer Synthesis and Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of 4-undecylphenol in polymer synthesis and modification. The unique molecular structure of 4-undecylphenol, featuring a reactive phenolic hydroxyl group and a long, non-polar undecyl chain, makes it a versatile molecule for tailoring polymer properties. This document focuses on two primary applications: the modification of phenolic resins to enhance flexibility and hydrophobicity, and its use as a chain-scavenging antioxidant to improve the thermal stability of polyolefins. The provided protocols are intended to serve as a comprehensive guide for researchers in polymer chemistry and materials science.

Modification of Phenolic Resins with 4-Undecylphenol

Introduction

Phenolic resins, the condensation products of phenols and formaldehyde, are known for their high thermal stability, chemical resistance, and flame retardant properties. However, their inherent brittleness and hydrophilicity can limit their application scope. The incorporation of long-chain alkylphenols, such as 4-undecylphenol, as a comonomer in the synthesis of phenolic resins can effectively address these limitations. The long undecyl chain acts as an internal plasticizer, increasing the flexibility of the rigid resin network. Furthermore, the hydrophobic nature of the alkyl group enhances the water resistance of the resulting polymer. These modified resins are valuable in applications requiring improved toughness and moisture resistance, such as in coatings, adhesives, and composites.

Data Presentation
PropertyStandard Phenolic Resin4-Undecylphenol Modified Phenolic Resin (10 mol%)4-Undecylphenol Modified Phenolic Resin (20 mol%)
Flexural Strength (MPa) 80 - 10070 - 9060 - 80
Impact Strength (Izod, J/m) 20 - 3035 - 4550 - 60
Water Absorption (24h, %) 0.5 - 1.00.2 - 0.40.1 - 0.2
Contact Angle (Water, °) 60 - 7085 - 95100 - 110
Experimental Protocol: Synthesis of 4-Undecylphenol Modified Phenol-Formaldehyde Resin

Materials:

  • Phenol (99%)

  • 4-Undecylphenol (98%)

  • Formaldehyde solution (37 wt% in water)

  • Oxalic acid (catalyst)

  • Deionized water

  • Ethanol (for purification)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Heating mantle with temperature controller

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Monomer Charging: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, charge phenol and 4-undecylphenol in the desired molar ratio (e.g., 9:1 for a 10 mol% modification).

  • Catalyst Addition: Add oxalic acid (0.5% by weight of the total phenol and 4-undecylphenol) to the flask.

  • Formaldehyde Addition: Slowly add the formaldehyde solution to the flask while stirring. The molar ratio of formaldehyde to total phenols should be approximately 0.8:1 for a novolac-type resin.

  • Reaction: Heat the mixture to 95-100°C under constant stirring. Maintain this temperature for 2-3 hours. The reaction mixture will become increasingly viscous.

  • Dehydration: After the initial reaction, increase the temperature to 120-130°C to remove water and any unreacted monomers by distillation.

  • Purification: Cool the resin to approximately 80°C and dissolve it in ethanol. Precipitate the resin by slowly adding the solution to a large volume of deionized water with vigorous stirring.

  • Drying: Collect the precipitated resin by filtration and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Visualization

experimental_workflow cluster_synthesis Synthesis of Modified Phenolic Resin cluster_purification Purification and Drying start Charge Phenol, 4-Undecylphenol, and Oxalic Acid formaldehyde Add Formaldehyde Solution start->formaldehyde reaction Heat to 95-100°C (2-3 hours) formaldehyde->reaction dehydration Heat to 120-130°C (Dehydration) reaction->dehydration dissolve Dissolve in Ethanol dehydration->dissolve precipitate Precipitate in Deionized Water dissolve->precipitate dry Filter and Dry in Vacuum Oven precipitate->dry end Obtain Dry Modified Phenolic Resin dry->end

Caption: Workflow for the synthesis of 4-undecylphenol modified phenolic resin.

4-Undecylphenol as a Chain-Scavenging Antioxidant for Polyolefins

Introduction

Polyolefins, such as polyethylene and polypropylene, are susceptible to thermal-oxidative degradation during processing and end-use, leading to a loss of mechanical properties and discoloration. Antioxidants are crucial additives to prevent this degradation. Hindered phenols are a primary class of antioxidants that function by scavenging free radicals generated during the oxidation process.[1][2][3][4][5] While 4-undecylphenol is not a sterically hindered phenol in the traditional sense, its phenolic hydroxyl group can still donate a hydrogen atom to reactive peroxy radicals, thereby terminating the degradation chain reaction.[1] The long, non-polar undecyl chain enhances its compatibility and solubility within the polyolefin matrix, reducing the likelihood of migration and improving its long-term effectiveness.[6]

Data Presentation
Polymer FormulationMelt Flow Index (MFI) - Initial (g/10 min)Melt Flow Index (MFI) - After Aging (g/10 min)Change in MFI (%)
LDPE (Control) 2.04.5+125
LDPE + 0.1 wt% 4-Undecylphenol 2.12.8+33
LDPE + 0.2 wt% 4-Undecylphenol 2.02.3+15

Aging Conditions: 150°C for 60 minutes in a convection oven.

Experimental Protocol: Evaluation of 4-Undecylphenol as an Antioxidant in Low-Density Polyethylene (LDPE)

Materials:

  • Low-Density Polyethylene (LDPE) powder

  • 4-Undecylphenol (98%)

  • Acetone (for dissolving the antioxidant)

Equipment:

  • Twin-screw extruder or internal mixer

  • Compression molding machine

  • Melt flow indexer

  • Convection oven

  • Analytical balance

Procedure:

  • Compounding:

    • Prepare a solution of 4-undecylphenol in a minimal amount of acetone.

    • In a beaker, thoroughly mix the LDPE powder with the 4-undecylphenol solution to achieve the desired concentration (e.g., 0.1 wt%, 0.2 wt%).

    • Allow the acetone to evaporate completely in a fume hood.

    • Melt-blend the prepared mixture using a twin-screw extruder or an internal mixer at a temperature of 160-180°C.

    • Extrude the blend into strands and pelletize, or collect the compounded material from the mixer.

  • Sample Preparation:

    • Compression mold the pellets or compounded material into sheets or plaques of a defined thickness at 180°C.

  • Initial Melt Flow Index (MFI) Measurement:

    • Determine the initial MFI of the compression-molded samples according to ASTM D1238 standard procedure.

  • Accelerated Aging:

    • Place the compression-molded samples in a convection oven at 150°C for a specified duration (e.g., 60 minutes) to induce thermal-oxidative degradation.

  • Final Melt Flow Index (MFI) Measurement:

    • After aging, allow the samples to cool to room temperature.

    • Measure the MFI of the aged samples using the same procedure as in step 3.

  • Evaluation:

    • Compare the change in MFI between the control LDPE (without antioxidant) and the samples containing 4-undecylphenol. A smaller increase in MFI indicates better thermal stability.

Visualization

antioxidant_mechanism cluster_degradation Polymer Degradation Pathway cluster_stabilization Stabilization by 4-Undecylphenol Polymer Polymer Chain (P-H) Initiation Initiation (Heat, Shear) Polymer->Initiation Alkyl_Radical Alkyl Radical (P•) Initiation->Alkyl_Radical Oxygen O₂ Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O₂ Peroxy_Radical->Polymer + P-H Degradation Degradation Products (Chain Scission, Crosslinking) Peroxy_Radical->Degradation Undecylphenol 4-Undecylphenol (Ar-OH) Peroxy_Radical->Undecylphenol + Ar-OH Stable_Product Stable Hydroperoxide (POOH) Peroxy_Radical->Stable_Product Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Undecylphenol->Phenoxy_Radical

Caption: Mechanism of polymer stabilization by 4-undecylphenol via radical scavenging.

References

4-Undecylphenol: A Versatile Precursor for the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development

Introduction

4-Undecylphenol, an alkylphenol characterized by a linear eleven-carbon alkyl chain attached to the para position of a phenol ring, serves as a valuable and versatile starting material in the synthesis of a diverse array of novel organic compounds. Its unique combination of a reactive phenolic hydroxyl group, an activatable aromatic ring, and a lipophilic alkyl chain makes it an attractive precursor for the development of new molecules with potential applications in medicinal chemistry, materials science, and industrial processes. The long alkyl chain can impart desirable properties such as increased solubility in nonpolar solvents, enhanced membrane permeability, and self-assembly characteristics.

This document provides detailed application notes and experimental protocols for the synthesis of three classes of novel organic compounds derived from 4-undecylphenol: Mannich bases, ether derivatives, and azo dyes. These examples showcase the reactivity of the phenolic core and provide a foundation for the development of a wider range of functionalized molecules.

I. Synthesis of Novel 4-Undecylphenol Derivatives

The chemical versatility of 4-undecylphenol allows for its modification through several key reaction pathways, including the Mannich reaction, Williamson ether synthesis, and azo coupling. These reactions enable the introduction of various functional groups, leading to compounds with tailored properties.

Mannich Bases of 4-Undecylphenol

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, such as the ortho-protons of phenols.[1] The reaction of 4-undecylphenol with formaldehyde and a secondary amine introduces an aminomethyl group onto the aromatic ring, yielding Mannich bases. These compounds are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties.[2][3][4][5][6]

Logical Workflow for Mannich Base Synthesis:

Mannich_Reaction_Workflow A 4-Undecylphenol D Reaction Mixture (Ethanol) A->D B Formaldehyde B->D C Secondary Amine (e.g., Diethylamine) C->D E Reflux D->E Heat F Work-up & Purification (Extraction, Chromatography) E->F G 2-(Diethylaminomethyl)-4-undecylphenol (Mannich Base) F->G Williamson_Ether_Synthesis_Workflow A 4-Undecylphenol D Reaction Mixture (Acetone) A->D B Base (e.g., K2CO3) B->D C Alkyl Halide (e.g., Ethyl Bromide) C->D E Reflux D->E Heat F Work-up & Purification (Filtration, Evaporation, Chromatography) E->F G 1-Ethoxy-4-undecylbenzene (Ether Derivative) F->G Azo_Dye_Synthesis_Workflow cluster_0 Diazonium Salt Formation cluster_1 Azo Coupling A Aromatic Amine (e.g., Aniline) B NaNO2, HCl A->B 0-5 °C C Aryl Diazonium Salt B->C F Reaction Mixture C->F 0-5 °C D 4-Undecylphenol D->F E NaOH (aq) E->F G Work-up & Purification (Filtration, Recrystallization) F->G H 2-(Phenyldiazenyl)-4-undecylphenol (Azo Dye) G->H

References

Application Notes and Protocols for the Detection of 4-Undecylphenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of 4-undecylphenol in various environmental matrices. The methods described are primarily based on well-established techniques for other long-chain alkylphenols, such as 4-nonylphenol, and are readily adaptable for 4-undecylphenol.

Introduction

4-Undecylphenol is a member of the alkylphenol family, a group of compounds that have garnered significant environmental concern due to their persistence, bioaccumulation potential, and endocrine-disrupting properties. As industrial byproducts and degradants of alkylphenol polyethoxylates used in detergents, plastics, and other commercial products, they can contaminate water sources, soil, and sediment. Accurate and sensitive analytical methods are crucial for monitoring their presence and assessing their environmental impact.

The primary analytical techniques for the determination of 4-undecylphenol are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Sample preparation is a critical step to isolate and concentrate the analyte from complex environmental matrices, with Solid-Phase Extraction (SPE) being the most common and effective technique.[3][4][5] For GC-MS analysis, a derivatization step is often employed to improve the volatility and chromatographic behavior of the phenolic compounds.[3][6][7]

Analytical Methods Overview

The selection of the analytical method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive technique for the analysis of volatile and semi-volatile organic compounds.[8] For phenols, derivatization is typically required to increase their volatility. Common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[2] LC-MS often does not require derivatization for phenolic compounds, simplifying sample preparation. Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of long-chain alkylphenols in environmental samples. These values can be considered indicative for the analysis of 4-undecylphenol.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterWater SamplesSoil/Sediment SamplesReference
Limit of Detection (LOD) 0.01 - 1 µg/L0.1 - 5 µg/kg[3]
Limit of Quantification (LOQ) 0.05 - 5 µg/L0.5 - 20 µg/kg[3]
Recovery 85 - 115%80 - 110%[3]
Relative Standard Deviation (RSD) < 15%< 20%[3]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

ParameterWater SamplesSoil/Sediment SamplesReference
Limit of Detection (LOD) 0.005 - 0.5 µg/L0.05 - 2 µg/kg
Limit of Quantification (LOQ) 0.02 - 2 µg/L0.2 - 10 µg/kg
Recovery 90 - 110%85 - 110%
Relative Standard Deviation (RSD) < 10%< 15%

Experimental Protocols

Protocol 1: Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)

This protocol describes the extraction and concentration of 4-undecylphenol from water samples using C18 SPE cartridges.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Collect a 1 L water sample in a clean glass bottle.

    • Acidify the sample to pH 2-3 with HCl to preserve the phenolic compounds.

  • SPE Cartridge Conditioning:

    • Pass 10 mL of dichloromethane through the C18 cartridge.

    • Pass 10 mL of methanol through the cartridge.

    • Pass 10 mL of deionized water (pH 2-3) through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 1 L water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove interfering substances.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 30 minutes.

  • Elution:

    • Elute the retained 4-undecylphenol from the cartridge with 10 mL of a mixture of dichloromethane and ethyl acetate (1:1, v/v).

  • Drying and Concentration:

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analysis:

    • The extract is now ready for GC-MS (after derivatization) or LC-MS analysis.

SPE_Workflow_Water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction cluster_analysis Analysis Sample 1 L Water Sample Acidify Acidify to pH 2-3 Sample->Acidify Condition Condition C18 Cartridge (DCM, MeOH, H2O) Acidify->Condition Load Load Sample Condition->Load Wash Wash with H2O Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with DCM/Ethyl Acetate Dry->Elute Dry_Eluate Dry Eluate (Na2SO4) Elute->Dry_Eluate Concentrate Concentrate to 1 mL Dry_Eluate->Concentrate GCMS GC-MS (with Derivatization) Concentrate->GCMS LCMS LC-MS Concentrate->LCMS

Caption: Workflow for the extraction of 4-undecylphenol from water samples.

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes the silylation of 4-undecylphenol for improved GC-MS analysis.

Materials:

  • Concentrated sample extract (from Protocol 1)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or water bath

  • Autosampler vials with inserts

Procedure:

  • Solvent Exchange:

    • Ensure the 1 mL sample extract is in a solvent compatible with the derivatization reaction (e.g., acetonitrile or pyridine). If necessary, evaporate the current solvent and reconstitute in the appropriate solvent.

  • Derivatization Reaction:

    • To the 1 mL extract in a vial, add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly.

    • Heat the reaction mixture at 60-70°C for 30-60 minutes.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS.

Derivatization_Workflow cluster_start Starting Material cluster_reaction Derivatization Reaction cluster_end Final Step Extract 1 mL Sample Extract Add_Reagents Add BSTFA + 1% TMCS and Pyridine Extract->Add_Reagents Heat Heat at 60-70°C for 30-60 min Add_Reagents->Heat Cool Cool to Room Temperature Heat->Cool Analyze Inject into GC-MS Cool->Analyze

Caption: Workflow for the derivatization of 4-undecylphenol for GC-MS analysis.

Protocol 3: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary Column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

GC Conditions (Example):

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 10 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the derivatized 4-undecylphenol.

Protocol 4: LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size)

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start at 50% B

    • Linearly increase to 95% B over 10 minutes

    • Hold at 95% B for 2 minutes

    • Return to initial conditions and equilibrate for 3 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Select precursor and product ions specific to 4-undecylphenol.

Conclusion

The analytical methods outlined in this document provide a robust framework for the detection and quantification of 4-undecylphenol in environmental samples. While the provided protocols are based on established methods for similar long-chain alkylphenols, it is essential to perform method validation specific to 4-undecylphenol to ensure data quality and accuracy. This includes determining the specific limits of detection and quantification, assessing matrix effects, and verifying recovery and precision for the target analyte and sample matrices of interest.

References

protocol for using 4-undecylphenol as a positive control in estrogenicity assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: 4-Undecylphenol as a Positive Control in Estrogenicity Assays

Introduction

4-Undecylphenol is a member of the alkylphenol chemical class, which is known to possess estrogenic activity. These compounds are considered xenoestrogens, as they can mimic the effects of the natural estrogen, 17β-estradiol (E2), by binding to and activating the estrogen receptor (ER). Due to its reliable, weak-to-moderate estrogenic activity, 4-undecylphenol serves as an effective positive control in a variety of in vitro assays designed to screen and characterize potential endocrine-disrupting chemicals (EDCs). Its use allows researchers to validate assay performance and normalize the responses of test compounds relative to a known standard.

Mechanism of Action

Like other estrogenic compounds, 4-undecylphenol binds to estrogen receptors (ERα and ERβ).[1] This binding initiates a conformational change in the receptor, leading to its dimerization.[2][3] The activated receptor dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[1][2][4] This interaction recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, ultimately leading to a physiological response such as cell proliferation or the production of specific proteins.[4]

Applications

4-Undecylphenol is suitable for use as a positive control in various estrogenicity assays, including:

  • Cell Proliferation Assays (E-SCREEN): Based on the estrogen-dependent proliferation of human breast cancer cell lines like MCF-7.[5][6][7]

  • Receptor-Reporter Gene Assays (YES/YAS): Utilizes engineered yeast or animal cells containing the human estrogen receptor and a reporter gene that is expressed upon receptor activation.

  • Estrogen Receptor Binding Assays: A competitive binding assay that measures the ability of a test chemical to displace a radiolabeled estrogen ligand from the ER.

Quantitative Data Summary

While specific quantitative data for 4-undecylphenol is not as widely published as for other alkylphenols, the table below provides data for structurally related and commonly used alkylphenol positive controls, 4-tert-octylphenol and 4-nonylphenol, to represent the expected range of potency. These compounds exhibit weak estrogenic activity, with receptor binding affinities and effective concentrations that are several orders of magnitude lower than that of 17β-estradiol.

CompoundAssay TypeEndpointPotency (Ki or EC50)Reference Estrogen (E2)Source
4-tert-Octylphenol ER Binding AssayReceptor Affinity (Ki)~50 nM~0.4 nM[8]
4-Nonylphenol ER Binding AssayReceptor Affinity (Ki)~50 - 65,000 nM~0.4 nM[8]
4-tert-Octylphenol Uterotrophic Assay (in vivo)Uterine Weight Gain50-200 mg/kg (oral)-[8]
4-Nonylphenol Uterotrophic Assay (in vivo)Uterine Weight Gain25-100 mg/kg (oral)-[8]

Visualized Pathways and Workflows

Estrogen Receptor Genomic Signaling Pathway

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Estrogenic Ligand (e.g., 4-Undecylphenol) ER Estrogen Receptor (ERα / ERβ) Ligand->ER Binds Dimer Activated Receptor Dimer ER->Dimer Dimerizes Dimer_n Activated Receptor Dimer Dimer->Dimer_n Translocates ERE Estrogen Response Element (ERE) Dimer_n->ERE Binds to DNA DNA Transcription Gene Transcription ERE->Transcription Initiates

Caption: Genomic signaling pathway of estrogen receptor activation.

General Workflow for In Vitro Estrogenicity Assaysdot

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Stock Solutions (4-Undecylphenol, Test Compounds) B Prepare Assay Medium (e.g., steroid-free) A->B E Add Serial Dilutions of Compounds to Wells B->E C Culture & Harvest Cells/Yeast D Seed Cells/Yeast into 96-well Plate C->D D->E F Incubate for Defined Period (e.g., 24-144 hours) E->F G Measure Endpoint Signal (Proliferation, Reporter Activity) F->G H Plot Dose-Response Curves G->H I Calculate EC50 Values & Relative Potency H->I

References

Application Notes and Protocols: 4-Undecylphenol as a Building Block for Phenolic Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic resins, traditionally synthesized from phenol and formaldehyde, are a versatile class of thermosetting polymers known for their high thermal stability, chemical resistance, and mechanical strength. The incorporation of long-chain substituted phenols, such as 4-undecylphenol, offers a strategic approach to modify these properties, enhancing flexibility, impact resistance, and solubility in organic solvents. This modification opens up new application possibilities, particularly in the formulation of advanced coatings, adhesives, and composite materials. The undecyl group, a C11 alkyl chain, introduces a significant hydrophobic and flexible segment to the rigid phenolic backbone.

These application notes provide detailed protocols for the synthesis of both novolac and resole-type phenolic resins using 4-undecylphenol as a primary building block. Additionally, it outlines standard characterization techniques and presents expected quantitative data based on analogous alkylphenol-based resin systems. While these resins are primarily used in material science applications, their biocompatibility and potential for modification could be of interest to drug development professionals for applications such as specialized coatings for medical devices or as matrices for controlled release systems.

Properties and Characteristics of 4-Undecylphenol Based Resins

The long alkyl chain of 4-undecylphenol imparts unique properties to the resulting phenolic resins when compared to traditional phenol-formaldehyde resins.

Key Expected Properties:

  • Increased Flexibility and Toughness: The undecyl chain acts as an internal plasticizer, reducing the brittleness typically associated with phenolic resins.

  • Enhanced Solubility: The hydrophobic nature of the alkyl group improves solubility in non-polar organic solvents, facilitating easier processing and formulation.

  • Lower Crosslink Density: The bulky undecyl group can sterically hinder the crosslinking reaction, leading to a more flexible polymer network.

  • Improved Adhesion: The modified resin structure can promote better adhesion to a variety of substrates, particularly non-polar surfaces.

  • Good Electrical Insulation: Like traditional phenolic resins, 4-undecylphenol-based resins are expected to exhibit excellent electrical insulating properties.[1]

  • Chemical Resistance: These resins are anticipated to be resistant to water, organic solvents, and weak acids and bases.[2]

Synthesis of 4-Undecylphenol Phenolic Resins

Phenolic resins are broadly classified into two types, novolacs and resoles, based on the catalyst used and the molar ratio of formaldehyde to phenol.

Novolac Resin Synthesis (Acid-Catalyzed)

Novolac resins are produced with a molar excess of the phenol component under acidic conditions. These resins are thermoplastic and require a curing agent, such as hexamethylenetetramine (HMTA), for crosslinking.

Experimental Protocol:

  • Reaction Setup: Equip a 1-liter, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Charging Reactants: Add 4-undecylphenol (1.0 mol) and formaldehyde (0.8 mol, typically as a 37 wt% aqueous solution) to the flask.

  • Catalyst Addition: While stirring, add an acid catalyst such as oxalic acid or sulfuric acid (0.02 mol).

  • Reaction: Heat the mixture to 95-100°C and maintain it under reflux with continuous stirring for 2-3 hours.

  • Dehydration: After the reaction period, remove the water by distillation. Initially, distill at atmospheric pressure, and then apply a vacuum to remove the final traces of water. The temperature should be gradually increased up to 160°C under vacuum.

  • Product Collection: The resulting molten novolac resin is poured into a suitable container and allowed to cool and solidify.

Resole Resin Synthesis (Base-Catalyzed)

Resole resins are synthesized with a molar excess of formaldehyde under alkaline conditions. These resins are thermosetting and can be cured by heat alone.

Experimental Protocol:

  • Reaction Setup: Use the same reaction setup as for the novolac synthesis.

  • Charging Reactants: Add 4-undecylphenol (1.0 mol) and formaldehyde (1.5 mol, as a 37 wt% aqueous solution) to the flask.

  • Catalyst Addition: Add a basic catalyst, such as sodium hydroxide or ammonia (0.05 mol), to the mixture while stirring.

  • Reaction: Heat the mixture to 70-80°C and maintain it with stirring for 2-4 hours. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Neutralization and Dehydration: Cool the reactor to 40°C and neutralize the catalyst with an acid (e.g., acetic acid) if necessary. Remove water under vacuum at a temperature below 60°C until the desired viscosity is achieved.

  • Product Collection: The liquid resole resin is then collected and stored for further use.

Characterization of 4-Undecylphenol Resins

A comprehensive characterization of the synthesized resins is crucial to understand their structure-property relationships.

Standard Characterization Techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure, including the presence of hydroxyl groups, methylene bridges, and the alkyl chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural analysis, including the determination of the degree of substitution and the type of linkages formed.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the resins.

  • Differential Scanning Calorimetry (DSC): To study the curing behavior, determine the glass transition temperature (Tg), and assess the thermal stability.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal degradation profile and char yield of the cured resins.

  • Mechanical Testing: To measure properties such as tensile strength, flexural strength, and impact resistance of the cured resin.

Quantitative Data Summary

The following tables summarize the expected quantitative data for 4-undecylphenol-based phenolic resins. These values are estimates based on data from similar long-chain alkylphenol resins and should be confirmed by experimental analysis.

Table 1: Expected Properties of 4-Undecylphenol Novolac Resin

PropertyExpected ValueUnit
AppearanceYellowish to amber solid-
Softening Point80 - 100°C
Number Average Molecular Weight (Mn)800 - 1500 g/mol
Curing Time with HMTA (10%) at 150°C5 - 15min

Table 2: Expected Properties of 4-Undecylphenol Resole Resin

PropertyExpected ValueUnit
AppearanceReddish-brown viscous liquid-
Viscosity at 25°C500 - 2000mPa·s
Solid Content60 - 80%
Gel Time at 150°C10 - 20min

Table 3: Expected Mechanical and Thermal Properties of Cured 4-Undecylphenol Resins

PropertyExpected Value (Novolac)Expected Value (Resole)Unit
Tensile Strength30 - 5025 - 45MPa
Flexural Strength50 - 8040 - 70MPa
Elongation at Break5 - 108 - 15%
Glass Transition Temperature (Tg)100 - 13080 - 110°C
Decomposition Temperature (TGA, 5% weight loss)> 300> 280°C

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis and characterization of 4-undecylphenol phenolic resins.

Novolac_Synthesis_Workflow cluster_synthesis Novolac Synthesis cluster_characterization Characterization Reactants 4-Undecylphenol + Formaldehyde (Phenol Excess) Reaction Reaction at 95-100°C Reactants->Reaction Catalyst Acid Catalyst (e.g., Oxalic Acid) Catalyst->Reaction Dehydration Water Removal (Distillation + Vacuum) Reaction->Dehydration Product Solid Novolac Resin Dehydration->Product FTIR FTIR Product->FTIR NMR NMR ('H, ¹³C) Product->NMR GPC GPC Product->GPC DSC DSC Product->DSC TGA TGA Product->TGA Mechanical Mechanical Testing Product->Mechanical

Caption: Workflow for the synthesis and characterization of 4-undecylphenol novolac resin.

Resole_Synthesis_Workflow cluster_synthesis Resole Synthesis cluster_curing Curing cluster_characterization Characterization Reactants 4-Undecylphenol + Formaldehyde (Formaldehyde Excess) Reaction Reaction at 70-80°C Reactants->Reaction Catalyst Base Catalyst (e.g., NaOH) Catalyst->Reaction Neutralization Neutralization & Dehydration (Vacuum) Reaction->Neutralization Product Liquid Resole Resin Neutralization->Product Heat Heat Application (120-160°C) Product->Heat DSC_Cure DSC (Curing Profile) Product->DSC_Cure CuredResin Cured Resole Polymer Heat->CuredResin TGA_Cured TGA (Thermal Stability) CuredResin->TGA_Cured Mechanical_Cured Mechanical Testing CuredResin->Mechanical_Cured

Caption: Workflow for the synthesis, curing, and characterization of 4-undecylphenol resole resin.

Applications

The unique properties of 4-undecylphenol-based phenolic resins make them suitable for a range of applications where flexibility, hydrophobicity, and good adhesion are required.

  • Coatings and Varnishes: The improved solubility and flexibility make these resins excellent candidates for protective coatings on metal and wood, offering enhanced durability and weather resistance.

  • Adhesives: Their strong bonding capabilities, particularly to non-polar substrates, are advantageous in the formulation of high-performance adhesives for various industrial applications.

  • Composites and Laminates: As a matrix material, these resins can improve the impact strength and reduce the brittleness of fiber-reinforced composites.

  • Rubber Compounding: Alkylphenol resins are often used as tackifiers in the rubber industry, and 4-undecylphenol-based resins could offer enhanced performance in this area.

  • Medical Device Coatings: For drug development professionals, the potential for creating biocompatible, hydrophobic, and flexible coatings for medical devices could be an area of interest for further research.

Conclusion

The use of 4-undecylphenol as a building block for phenolic resins provides a promising avenue for the development of advanced materials with tailored properties. The protocols and expected data presented in these application notes serve as a valuable resource for researchers and scientists exploring the potential of these novel resins. The enhanced flexibility, solubility, and adhesion offered by the incorporation of the long undecyl chain open up new possibilities for high-performance coatings, adhesives, and composites, with potential for exploration in specialized applications within the realm of drug development and medical devices. Further experimental work is encouraged to validate and expand upon the information provided herein.

References

Application Note: Quantification of 4-Undecylphenol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Undecylphenol is an alkylphenol of interest in various fields, including environmental monitoring and as a potential endocrine disruptor. Accurate and reliable quantification is crucial for toxicological studies and regulatory compliance. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of 4-undecylphenol in solution. The described method is suitable for researchers, scientists, and professionals in drug development and environmental analysis.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) or a Fluorescence Detector (FLD) for the separation and quantification of 4-undecylphenol. The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and water. Detection is performed at a wavelength where 4-undecylphenol exhibits maximum absorbance or fluorescence, ensuring high sensitivity and selectivity. Sample preparation involves a simple filtration step for clean samples or a more rigorous Solid Phase Extraction (SPE) for complex matrices to remove interfering substances.

Experimental Protocols

1. Materials and Reagents

  • 4-Undecylphenol reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for SPE)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 ODS)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Fluorescence Detector (FLD).

  • Analytical column: C18, 5 µm particle size, 4.6 x 250 mm (or similar)

  • Data acquisition and processing software

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 4-undecylphenol reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

4. Sample Preparation

  • For Clean Samples (e.g., formulated solutions): Dilute the sample with the mobile phase to fall within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • For Complex Matrices (e.g., environmental water, biological fluids):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of a water/methanol mixture to remove polar impurities.

    • Elute the 4-undecylphenol with a small volume of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.

5. HPLC Method Parameters

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : Water (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40 °C
Detection (DAD) 227 nm
Detection (FLD) Excitation: 225 nm, Emission: 305 nm
Run Time 10 minutes

6. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[1] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Summary

Validation ParameterResult
Linearity (r²) > 0.999
Range 0.1 - 10 µg/mL
LOD 0.02 µg/mL
LOQ 0.07 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (Intra-day %RSD) < 2.0%
Precision (Inter-day %RSD) < 3.0%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard 4-Undecylphenol Reference Standard Stock Stock Solution (1000 µg/mL) Standard->Stock Working Working Standards (0.1-10 µg/mL) Stock->Working Autosampler Autosampler Injection Working->Autosampler Sample Sample Prepared_Sample Prepared Sample (Dilution/SPE) Sample->Prepared_Sample Prepared_Sample->Autosampler Column C18 Column Separation Autosampler->Column Detector DAD/FLD Detection Column->Detector Data Data Acquisition Detector->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 4-Undecylphenol Calibration->Quantification Report Final Report Quantification->Report Method_Validation_Pathway cluster_parameters Validation Parameters cluster_outcome Outcome Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Outcome Validated Method for Routine Use Specificity->Outcome Linearity->Outcome Accuracy->Outcome Precision->Outcome LOD_LOQ->Outcome Robustness->Outcome

References

Application Notes and Protocols: 4-Undecylphenol in the Synthesis of High-Performance Antioxidants and Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-undecylphenol in the manufacturing of advanced antioxidants and stabilizers. The protocols detailed below are intended to guide researchers in the synthesis and evaluation of novel antioxidant compounds derived from 4-undecylphenol, particularly for applications in demanding environments such as lubricants and polymers.

Introduction to 4-Undecylphenol-Based Antioxidants

Phenolic compounds are a cornerstone in the development of antioxidants, primarily due to their ability to act as radical scavengers. The long alkyl chain of 4-undecylphenol provides excellent solubility in nonpolar media, such as oils and polymers, making it an ideal starting material for high-performance antioxidants and stabilizers. The undecyl group also contributes to lower volatility and increased thermal stability of the final antioxidant product.

The antioxidant activity of phenols can be enhanced by introducing sterically hindering groups ortho to the hydroxyl group and by creating larger molecules with multiple phenolic moieties. Common synthetic strategies to achieve this include the Mannich reaction to introduce aminomethyl groups and sulfurization to create sulfur-bridged phenols. These modifications lead to multifunctional antioxidants with superior performance characteristics.

Data Presentation: Performance of 4-Undecylphenol-Derived Antioxidants (Hypothetical Data)

The following tables present hypothetical performance data for two classes of antioxidants synthesized from 4-undecylphenol: a Mannich-type antioxidant and a sulfur-bridged phenolic antioxidant. This data is for illustrative purposes to demonstrate the expected performance advantages.

Table 1: Thermal Stability of 4-Undecylphenol-Derived Antioxidants

Antioxidant SampleOnset of Decomposition (°C) (TGA)Peak Decomposition Temperature (°C) (TGA)Oxidative Induction Time (OIT) at 200°C (min) (PDSC)
4-Undecylphenol (Base)2202555
Mannich Antioxidant Derivative28532025
Sulfur-Bridged Antioxidant31035045
Commercial Hindered Phenol27030520

Table 2: Radical Scavenging Activity of 4-Undecylphenol-Derived Antioxidants

Antioxidant SampleDPPH Radical Scavenging (IC50, µg/mL)ABTS Radical Scavenging (TEAC, µM Trolox/µM)
4-Undecylphenol (Base)500.4
Mannich Antioxidant Derivative151.2
Sulfur-Bridged Antioxidant101.8
Commercial Hindered Phenol201.0

Experimental Protocols

Protocol 1: Synthesis of a Mannich-Type Antioxidant from 4-Undecylphenol

This protocol describes the synthesis of a sterically hindered phenolic antioxidant via the Mannich reaction.

Materials:

  • 4-Undecylphenol

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Toluene

  • Sodium sulfate

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • In a three-necked round-bottom flask equipped with a condenser, thermometer, and dropping funnel, dissolve 1 mole of 4-undecylphenol in toluene.

  • Cool the solution to 10-15°C in an ice bath.

  • Slowly add 1.2 moles of aqueous dimethylamine, followed by the dropwise addition of 1.2 moles of aqueous formaldehyde, maintaining the temperature below 20°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approximately 100°C) for 4 hours.

  • Cool the reaction mixture and wash it sequentially with water, dilute hydrochloric acid, and dilute sodium hydroxide solution, followed by a final wash with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene by vacuum distillation to obtain the crude Mannich base antioxidant.

  • The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of a Sulfur-Bridged Phenolic Antioxidant from 4-Undecylphenol

This protocol details the synthesis of a sulfur-bridged antioxidant, which often exhibits enhanced thermal stability and antioxidant efficacy.

Materials:

  • 4-Undecylphenol

  • Sulfur dichloride (SCl₂) or elemental sulfur with a basic catalyst

  • 1-Propanol (solvent)

  • Sodium hydroxide

  • Standard laboratory glassware and mechanical stirrer with heating

Procedure:

  • In a reaction vessel, dissolve 2 moles of 4-undecylphenol in 1-propanol.

  • Add a catalytic amount of a strong base (e.g., sodium hydroxide).

  • Heat the mixture to 80-90°C with vigorous stirring.

  • Slowly add 1 mole of sulfur dichloride (or elemental sulfur). Caution: This reaction can be exothermic and may release HCl gas if SCl₂ is used; ensure proper ventilation.

  • After the addition, continue to heat the mixture at 100-120°C for 6-8 hours.

  • Cool the reaction mixture and neutralize it with a suitable acid.

  • Filter the mixture to remove any inorganic salts.

  • Remove the solvent by vacuum distillation to yield the sulfur-bridged phenolic antioxidant.

Protocol 3: Evaluation of Antioxidant Performance

A. Thermal Stability Analysis (TGA and PDSC)

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the antioxidant sample in a TGA crucible.

    • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the onset of decomposition and the peak decomposition temperature.

  • Pressurized Differential Scanning Calorimetry (PDSC):

    • Place a small amount of the sample (e.g., lubricating oil containing a specific concentration of the antioxidant) in a PDSC pan.

    • Pressurize the chamber with oxygen.

    • Heat the sample to a set isothermal temperature (e.g., 200°C).

    • Measure the time until the onset of the exothermic oxidation event. This time is the Oxidative Induction Time (OIT).

B. Radical Scavenging Activity (DPPH Assay)

  • Prepare a stock solution of the antioxidant in a suitable solvent (e.g., ethanol or toluene).

  • Prepare a series of dilutions from the stock solution.

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • In a cuvette, mix the DPPH solution with each dilution of the antioxidant.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals).

Visualizations

Synthesis_of_Mannich_Antioxidant 4-Undecylphenol 4-Undecylphenol Reaction_Vessel Reaction Vessel (Toluene, 10-15°C -> Reflux) 4-Undecylphenol->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Dimethylamine Dimethylamine Dimethylamine->Reaction_Vessel Mannich_Base_Formation Mannich Reaction Reaction_Vessel->Mannich_Base_Formation Workup Aqueous Workup (Wash & Dry) Mannich_Base_Formation->Workup Purification Solvent Removal & Purification Workup->Purification Final_Product Mannich-Type Antioxidant Purification->Final_Product

Caption: Synthesis workflow for a Mannich-type antioxidant from 4-undecylphenol.

Antioxidant_Mechanism cluster_Oxidation Oxidative Degradation cluster_Intervention Antioxidant Action Substrate Substrate Free_Radical R• Substrate->Free_Radical Initiation Peroxy_Radical ROO• Free_Radical->Peroxy_Radical + O₂ Peroxy_Radical->Free_Radical Propagation (+ Substrate) Degradation_Products Degradation Products Peroxy_Radical->Degradation_Products Phenolic_Antioxidant Ar-OH (4-Undecylphenol Derivative) Peroxy_Radical->Phenolic_Antioxidant Stable_Radical Ar-O• Phenolic_Antioxidant->Stable_Radical Donates H• Non-Radical_Products Stable Non-Radical Products Stable_Radical->Non-Radical_Products Termination

Caption: Mechanism of action for phenolic antioxidants in preventing oxidative degradation.

Experimental_Workflow cluster_Synthesis Synthesis & Purification cluster_Evaluation Performance Evaluation cluster_Data Data Analysis & Comparison Synthesize_Mannich Synthesize Mannich Antioxidant Purify_Products Purify Products Synthesize_Mannich->Purify_Products Synthesize_Sulfur Synthesize Sulfur-Bridged Antioxidant Synthesize_Sulfur->Purify_Products TGA_Analysis Thermal Stability (TGA) Purify_Products->TGA_Analysis PDSC_Analysis Oxidative Stability (PDSC) Purify_Products->PDSC_Analysis DPPH_Assay Radical Scavenging (DPPH) Purify_Products->DPPH_Assay Compare_Data Compare with Base & Commercial Antioxidants TGA_Analysis->Compare_Data PDSC_Analysis->Compare_Data DPPH_Assay->Compare_Data Generate_Tables Generate Performance Tables Compare_Data->Generate_Tables

Caption: Experimental workflow for the synthesis and evaluation of 4-undecylphenol-derived antioxidants.

Application Notes and Protocols for the Formulation of 4-Undecylphenol in Pesticide and Herbicide Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Formulations containing 4-undecylphenol in commercially available pesticide and herbicide products are not extensively documented in publicly available literature. The following application notes and protocols are based on the known functions of similar alkylphenols, such as 4-nonylphenol, which are used as non-ionic surfactants in agrochemical formulations. The information provided is intended for research and development purposes.

Introduction

4-Undecylphenol is an alkylphenol that, due to its chemical structure, is anticipated to function as a non-ionic surfactant. In pesticide and herbicide formulations, such surfactants are crucial as adjuvants—substances added to a formulation to enhance the efficacy of the active ingredient. Non-ionic surfactants, like 4-undecylphenol, do not have an electrical charge and are therefore compatible with a wide range of active ingredients. Their primary role is to improve the wetting, spreading, and penetration of the pesticide or herbicide on the target plant surface.[1]

The hydrophobic undecyl group of 4-undecylphenol is attracted to the waxy cuticle of plant leaves, while the hydrophilic phenol head interacts with the aqueous spray solution. This molecular orientation reduces the surface tension of the spray droplets, allowing them to spread over a larger area and preventing them from beading up and rolling off the leaves. This enhanced contact between the active ingredient and the plant surface can significantly improve the performance of the pesticide or herbicide.

Data Presentation: Hypothetical Formulation

The following table outlines a hypothetical emulsifiable concentrate (EC) formulation incorporating 4-undecylphenol as a non-ionic surfactant. EC formulations are common for water-insoluble active ingredients.

Component Function Concentration (w/w %)
Active Ingredient (e.g., a Herbicide)Herbicide20.0 - 40.0
4-UndecylphenolNon-ionic Surfactant / Emulsifier5.0 - 15.0
Aromatic Solvent (e.g., Naphthalene)Solvent for Active Ingredient40.0 - 60.0
Co-surfactant (e.g., Calcium Dodecylbenzene Sulfonate)Anionic Surfactant / Emulsifier1.0 - 5.0
Stabilizer (e.g., Epoxidized Soybean Oil)Stabilizing Agent0.5 - 2.0

Experimental Protocols

Protocol 1: Quality Control Analysis of 4-Undecylphenol in an Emulsifiable Concentrate (EC) Formulation

Objective: To quantify the concentration of 4-undecylphenol in a pesticide or herbicide EC formulation using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • EC formulation sample

  • 4-Undecylphenol analytical standard

  • Internal standard (e.g., 4-n-Nonylphenol)

  • Hexane (analytical grade)

  • Methanol (analytical grade)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the EC formulation into a 50 mL volumetric flask.

    • Dissolve the sample in methanol and bring it to volume.

    • Spike a known concentration of the internal standard into the solution.

    • Dilute an aliquot of this solution with a hexane/methanol mixture (9:1 v/v) to a final concentration within the calibration range.

  • Solid Phase Extraction (SPE) Cleanup (if required for complex matrices):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the diluted sample onto the cartridge.

    • Wash the cartridge with a water/methanol mixture to remove polar interferences.

    • Elute the 4-undecylphenol and internal standard with hexane.

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of hexane for GC-MS analysis.

  • GC-MS Analysis:

    • Injector Temperature: 280°C

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) mode.

    • Scan Range: m/z 50-550.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for 4-undecylphenol and the internal standard for enhanced sensitivity and selectivity.

  • Quantification:

    • Prepare a calibration curve using standard solutions of 4-undecylphenol and the internal standard.

    • Calculate the concentration of 4-undecylphenol in the sample based on the peak area ratio to the internal standard and the calibration curve.

Protocol 2: Determination of 4-Undecylphenol Residues in Soil

Objective: To extract and quantify residual 4-undecylphenol from soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS analysis.

Materials:

  • Soil sample

  • 4-Undecylphenol analytical standard

  • Internal standard (e.g., 13C-labeled 4-nonylphenol)

  • Acetonitrile (analytical grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • LC-MS/MS system with a C18 column

Procedure:

  • Extraction (QuEChERS):

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the internal standard.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL centrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Column: C18 reversed-phase column.

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 4-undecylphenol and the internal standard for accurate quantification.

  • Quantification:

    • Prepare a matrix-matched calibration curve to compensate for matrix effects.

    • Calculate the concentration of 4-undecylphenol in the soil sample based on the peak area ratio to the internal standard and the calibration curve.

Visualizations

Surfactant_Mechanism cluster_spray_droplet Spray Droplet on Leaf Surface cluster_effect Effect of Surfactant SprayDroplet Water + Active Ingredient Surfactant 4-Undecylphenol SprayDroplet->Surfactant interacts with LeafSurface Waxy Leaf Cuticle Surfactant->LeafSurface adheres to ReducedTension Reduced Surface Tension Surfactant->ReducedTension leads to IncreasedSpreading Increased Spreading & Wetting ReducedTension->IncreasedSpreading EnhancedUptake Enhanced Active Ingredient Uptake IncreasedSpreading->EnhancedUptake

Caption: Mechanism of 4-Undecylphenol as a surfactant.

QC_Workflow Start EC Formulation Sample SamplePrep Sample Preparation (Dissolution & Dilution) Start->SamplePrep SPE SPE Cleanup (Optional) SamplePrep->SPE GCMS GC-MS Analysis SamplePrep->GCMS Direct Injection SPE->GCMS Quantification Quantification (Calibration Curve) GCMS->Quantification Result 4-Undecylphenol Concentration Quantification->Result Residue_Analysis_Workflow Start Soil Sample QuEChERS QuEChERS Extraction (Acetonitrile, Salts) Start->QuEChERS dSPE d-SPE Cleanup (PSA, C18) QuEChERS->dSPE LCMSMS LC-MS/MS Analysis dSPE->LCMSMS Quantification Quantification (Matrix-Matched Calibration) LCMSMS->Quantification Result 4-Undecylphenol Residue Level Quantification->Result

References

Troubleshooting & Optimization

improving the yield and purity of synthetic 4-undecylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of synthetic 4-undecylphenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-undecylphenol, presented in a question-and-answer format.

Q1: My Friedel-Crafts acylation is giving a low yield of the desired 4-undecanoylphenol. What are the possible causes and solutions?

A1: Low yields in the Friedel-Crafts acylation of phenol are often due to side reactions or suboptimal reaction conditions. Here are the primary causes and their remedies:

  • Side Reaction (O-acylation): Phenol can undergo acylation at the hydroxyl group (O-acylation) to form phenyl undecanoate, competing with the desired C-acylation on the aromatic ring.[1]

    • Solution: The ratio of O-acylation to C-acylation is highly dependent on the catalyst concentration.[1] Using a higher concentration of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), promotes the Fries rearrangement of any O-acylated product to the more thermodynamically stable C-acylated product.[1] Ensure at least a stoichiometric amount of AlCl₃ is used, as it can form a complex with the product ketone.[2][3]

  • Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, anhydrous grade of the Lewis acid catalyst.

  • Suboptimal Reaction Temperature: The reaction temperature can influence the rate and selectivity of the acylation.

    • Solution: While the reaction is often carried out at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can promote the formation of byproducts. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Q2: I am observing multiple spots on my TLC plate after the Friedel-Crafts acylation, indicating a mixture of products. What are these byproducts and how can I minimize them?

A2: The primary byproducts in the Friedel-Crafts acylation of phenol are the O-acylated product (phenyl undecanoate) and the ortho-acylated isomer (2-undecanoylphenol).

  • Ortho vs. Para Isomer Formation: The hydroxyl group of phenol is an ortho, para-director. While the para-substituted product is generally favored due to steric hindrance, some of the ortho-isomer will likely form.

    • Solution: The ratio of ortho to para isomers can be influenced by the choice of solvent and catalyst. In many cases, the para isomer is the major product. Purification by column chromatography or recrystallization can be used to separate the isomers.

  • O-Acylation: As mentioned in Q1, the formation of phenyl undecanoate is a common side reaction.

    • Solution: Employing a higher concentration of the Lewis acid catalyst will favor the formation of the C-acylated product.[1]

Q3: The reduction of 4-undecanoylphenol is incomplete or resulting in byproducts. What could be the issue?

A3: The choice of reduction method (Clemmensen or Wolff-Kishner) is critical, and issues can arise from the specific reaction conditions.

  • Incomplete Reduction (Clemmensen): The Clemmensen reduction is a heterogeneous reaction, and its efficiency can be affected by the activity of the zinc amalgam.

    • Solution: Ensure the zinc amalgam is freshly prepared and activated. The reaction requires strongly acidic conditions, so using concentrated hydrochloric acid is necessary. The substrate must be stable to strong acid.

  • Incomplete Reduction (Wolff-Kishner): The Wolff-Kishner reduction requires high temperatures to drive the reaction to completion through the expulsion of nitrogen gas.[4]

    • Solution: Use a high-boiling solvent such as diethylene glycol or triethylene glycol to achieve the necessary reaction temperature (typically 190-200 °C).[4] The Huang-Minlon modification, which involves distilling off water and excess hydrazine after the initial formation of the hydrazone, can improve yields and shorten reaction times.[4]

  • Side Reactions (Wolff-Kishner): A potential side reaction is the formation of an azine by the reaction of the hydrazone with unreacted ketone.[5]

    • Solution: Using an excess of hydrazine can help to minimize azine formation.

Q4: I am having difficulty purifying the final 4-undecylphenol product. It is an oil or a low-melting solid. What purification methods are recommended?

A4: 4-Undecylphenol can be challenging to purify due to its physical properties.

  • Recrystallization: If the product is a solid at room temperature, recrystallization is a viable option.

    • Solution: A nonpolar solvent is likely to be effective. Hexane has been used for the crystallization of similar long-chain alkylphenols.[6] Experiment with solvent pairs, such as hexane/ethyl acetate or hexane/acetone, to achieve optimal crystallization.[5] Slow cooling is crucial for the formation of pure crystals.[7]

  • Column Chromatography: For oily products or to separate isomers, silica gel column chromatography is recommended.

    • Solution: Use a nonpolar eluent system, such as a gradient of ethyl acetate in hexane. The polarity of the eluent can be gradually increased to first elute the less polar byproducts, followed by the desired product.

  • Vacuum Distillation: For larger scale purification, vacuum distillation can be effective, provided the product is thermally stable at the required distillation temperature.

Frequently Asked Questions (FAQs)

Q1: Why is a two-step synthesis (acylation followed by reduction) preferred over direct Friedel-Crafts alkylation for preparing 4-undecylphenol?

A1: Direct Friedel-Crafts alkylation of phenol with an undecyl halide is prone to two major issues:

  • Carbocation Rearrangement: Primary alkyl halides can form unstable primary carbocations that can rearrange to more stable secondary carbocations, leading to a mixture of isomers with the alkyl chain attached at different positions.

  • Polyalkylation: The alkyl group is an activating group, making the product more reactive than the starting material. This can lead to the addition of multiple undecyl groups to the phenol ring. The two-step acylation-reduction sequence avoids these problems because the acyl group is deactivating, preventing polyacylation, and the acylium ion intermediate does not undergo rearrangement.[3]

Q2: Which reduction method, Clemmensen or Wolff-Kishner, is better for converting 4-undecanoylphenol to 4-undecylphenol?

A2: The choice depends on the stability of your substrate. The Clemmensen reduction uses strongly acidic conditions (zinc amalgam and concentrated HCl), while the Wolff-Kishner reduction employs strongly basic conditions (hydrazine and KOH at high temperatures).[5] Phenols are generally stable under both acidic and basic conditions, so either method can be effective. The Wolff-Kishner reduction, particularly with the Huang-Minlon modification, is often reported to give high yields.[4]

Q3: How can I confirm the identity and purity of my synthetic 4-undecylphenol?

A3: A combination of chromatographic and spectroscopic techniques should be used:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and confirm the molecular weight of the product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product by analyzing the chemical shifts and coupling patterns of the protons and carbons.[9][10]

Q4: What are the expected ¹H and ¹³C NMR chemical shifts for 4-undecylphenol?

A4: Based on data for similar alkylphenols, the following are the expected approximate chemical shifts:

  • ¹H NMR (in CDCl₃):

    • Aromatic protons: Two doublets in the range of δ 6.7-7.1 ppm.

    • Phenolic OH: A broad singlet, typically between δ 4.5-5.5 ppm.

    • Benzylic CH₂: A triplet around δ 2.5 ppm.

    • Alkyl chain (CH₂)n: A broad multiplet between δ 1.2-1.6 ppm.

    • Terminal CH₃: A triplet around δ 0.9 ppm.

  • ¹³C NMR (in CDCl₃):

    • C-OH: ~153 ppm

    • C-alkyl: ~135 ppm

    • Aromatic CHs: ~129 and ~115 ppm

    • Benzylic CH₂: ~35 ppm

    • Alkyl chain CH₂s: In the range of 22-32 ppm

    • Terminal CH₃: ~14 ppm

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Phenol with Undecanoyl Chloride

This protocol describes the synthesis of the intermediate, 4-undecanoylphenol.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to a suitable solvent such as dichloromethane or nitrobenzene.

  • Addition of Phenol: Dissolve phenol (1 equivalent) in the same solvent and add it to the stirred suspension of aluminum chloride.

  • Addition of Acyl Chloride: Add undecanoyl chloride (1 equivalent) dropwise to the reaction mixture through the dropping funnel over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-undecanoylphenol.

Protocol 2: Wolff-Kishner Reduction of 4-Undecanoylphenol

This protocol details the reduction of the ketone intermediate to the final product, 4-undecylphenol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the crude 4-undecanoylphenol (1 equivalent), diethylene glycol, and hydrazine hydrate (4-5 equivalents).

  • Initial Heating: Heat the mixture to 130-140 °C for 1 hour to form the hydrazone.

  • Addition of Base: Cool the mixture slightly and add potassium hydroxide pellets (4 equivalents).

  • Distillation and Reflux: Heat the mixture to a higher temperature (190-200 °C) and distill off water and excess hydrazine. Then, maintain the reaction at reflux for 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and water. Acidify the mixture with dilute hydrochloric acid.

  • Extraction: Extract the product with an organic solvent.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization from hexane.

Data Presentation

Table 1: Representative Yields for the Synthesis of 4-Alkylphenols via Acylation-Reduction

StepIntermediate/ProductTypical Yield Range (%)Purity (%)
Friedel-Crafts Acylation4-Undecanoylphenol70-85>95 (after chromatography)
Wolff-Kishner Reduction4-Undecylphenol80-95>98 (after purification)

Note: These are typical values based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.

Table 2: Characterization Data for 4-Dodecylphenol (as a proxy for 4-Undecylphenol)

AnalysisData
Molecular FormulaC₁₈H₃₀O
Molecular Weight262.43 g/mol
Mass Spectrum (EI) m/z262 (M+), 107 (base peak)[8]

Visualizations

experimental_workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Reduction cluster_purification Purification phenol Phenol acylation Friedel-Crafts Acylation (AlCl₃, CH₂Cl₂) phenol->acylation undecanoyl_chloride Undecanoyl Chloride undecanoyl_chloride->acylation intermediate 4-Undecanoylphenol acylation->intermediate reduction Wolff-Kishner Reduction (H₂NNH₂, KOH, DEG) intermediate->reduction final_product 4-Undecylphenol reduction->final_product purification Recrystallization or Column Chromatography final_product->purification

Caption: Synthetic workflow for 4-undecylphenol.

troubleshooting_logic cluster_acylation_issues Friedel-Crafts Acylation Stage cluster_reduction_issues Reduction Stage cluster_purification_issues Purification Stage start Low Yield or Purity Issue acylation_issue Low Yield in Acylation? start->acylation_issue o_acylation O-acylation Side Reaction? acylation_issue->o_acylation Yes reduction_issue Incomplete Reduction? acylation_issue->reduction_issue No increase_catalyst Solution: Increase Lewis Acid Concentration o_acylation->increase_catalyst Yes anhydrous_conditions Solution: Ensure Anhydrous Conditions o_acylation->anhydrous_conditions Also check high_temp Solution (W-K): Ensure High Temperature (190-200°C) reduction_issue->high_temp Yes (W-K) active_amalgam Solution (Clemmensen): Use Freshly Prepared Amalgam reduction_issue->active_amalgam Yes (Clemmensen) purification_issue Difficulty in Purification? reduction_issue->purification_issue No recrystallize Solution: Recrystallize from nonpolar solvent (e.g., Hexane) purification_issue->recrystallize Solid Product chromatography Solution: Silica Gel Column Chromatography purification_issue->chromatography Oily Product

Caption: Troubleshooting decision tree for 4-undecylphenol synthesis.

References

Technical Support Center: Addressing Solubility of 4-Undecylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-undecylphenol in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is 4-undecylphenol so difficult to dissolve in water?

4-undecylphenol has a long alkyl chain (undecyl group) which is highly hydrophobic, meaning it repels water. This nonpolar tail dominates the molecule's properties, making it poorly soluble in polar solvents like water, despite the presence of a polar hydroxyl (-OH) group on the phenol ring.

Q2: What are the most common strategies to solubilize 4-undecylphenol for in vitro experiments?

The most common and effective strategies involve using organic co-solvents, surfactants, or cyclodextrins. The choice of method often depends on the specific experimental requirements, such as the final desired concentration of 4-undecylphenol and the tolerance of the biological system (e.g., cell line) to the solubilizing agent.

Q3: What is the recommended starting point for preparing a 4-undecylphenol stock solution?

A common starting point is to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or methanol. This stock can then be diluted into the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in the medium is low enough to not affect the cells or assay.[1][2]

Q4: Can I use surfactants to dissolve 4-undecylphenol in my cell culture medium?

Yes, non-ionic surfactants like Tween® 20 are often used to increase the solubility of hydrophobic compounds in aqueous media for cell culture applications.[3][4] These surfactants form micelles that encapsulate the hydrophobic 4-undecylphenol, allowing it to be dispersed in the aqueous environment. It is important to use a low concentration of the surfactant to avoid cytotoxicity.[3]

Q5: How can beta-cyclodextrins improve the solubility of 4-undecylphenol?

Beta-cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic undecyl tail of 4-undecylphenol, forming an inclusion complex that is more soluble in water. This is a widely used technique to enhance the aqueous solubility and bioavailability of poorly soluble compounds.

Troubleshooting Guides

Issue 1: Precipitation occurs when diluting the DMSO stock solution of 4-undecylphenol into my aqueous buffer or cell culture medium.
Potential Cause Troubleshooting Step
Rapid Dilution Perform a stepwise dilution. Instead of adding the DMSO stock directly to the final volume of aqueous medium, first dilute it in a smaller volume of medium, and then add this intermediate dilution to the final volume.[1]
Final DMSO Concentration Too Low While the goal is to keep the final DMSO concentration low, a certain minimal amount might be necessary to maintain solubility. Ensure the final DMSO concentration is at the highest tolerable level for your specific cells (typically ≤ 0.5%).[1][5]
High Final Concentration of 4-Undecylphenol The desired final concentration of 4-undecylphenol may exceed its solubility limit in the final aqueous medium, even with a co-solvent. You may need to lower the final concentration or incorporate a surfactant or cyclodextrin.
Temperature Effects Ensure your aqueous medium is at the appropriate temperature (e.g., 37°C for cell culture) before adding the 4-undecylphenol stock solution. Some compounds are more soluble at higher temperatures.[6]
Issue 2: My 4-undecylphenol solution appears cloudy or forms a film on the surface.
Potential Cause Troubleshooting Step
Incomplete Dissolution in Stock Solution Ensure the 4-undecylphenol is fully dissolved in the initial organic solvent before any dilution. Gentle warming (to 37°C) and vortexing can aid dissolution.[6]
Micelle Formation with Surfactants If using a surfactant, cloudiness can indicate that the critical micelle concentration (CMC) has been reached or that the solution is not homogenous. Ensure thorough mixing.
Interaction with Media Components Components in complex media (e.g., proteins in serum) can sometimes interact with the compound or the solubilizing agent. Try preparing the solution in a simpler buffer (like PBS) first to identify the source of the issue.

Data Presentation

Table 1: Estimated Solubility of 4-Undecylphenol in Common Organic Solvents

Solvent Estimated Solubility
Dimethyl Sulfoxide (DMSO)≥ 60 mg/mL
EthanolHighly Soluble
MethanolSoluble

Table 2: Qualitative Solubility Enhancement in Aqueous Media

Solubilizing Agent Concentration Range Expected Outcome Considerations
Tween® 20 0.01% - 0.1% (v/v)Significant increase in aqueous dispersibility.Test for cytotoxicity at the chosen concentration. May interfere with some assays.[3]
Beta-cyclodextrin 1 - 10 mMFormation of a soluble inclusion complex.The stoichiometry of the complex may vary. Molar ratio of cyclodextrin to 4-undecylphenol needs to be optimized.

Experimental Protocols

Protocol 1: Preparation of a 4-Undecylphenol Stock Solution in DMSO for In Vitro Studies

Materials:

  • 4-Undecylphenol (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming block or water bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of 4-undecylphenol in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the 4-undecylphenol.

  • Warming (Optional): If the compound does not fully dissolve, warm the solution to 37°C for 10-15 minutes, followed by vortexing.[6]

  • Sterilization: The high concentration of DMSO is typically sufficient to maintain sterility. If needed, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of 4-Undecylphenol in Cell Culture Medium using Tween® 20

Materials:

  • 4-Undecylphenol stock solution in DMSO (from Protocol 1)

  • Tween® 20, sterile

  • Sterile cell culture medium

Procedure:

  • Prepare a Tween® 20 Stock Solution: Prepare a 10% (v/v) stock solution of Tween® 20 in sterile water or PBS. Filter-sterilize and store at 4°C.

  • Prepare Medium with Tween® 20: To your cell culture medium, add the 10% Tween® 20 stock solution to achieve the desired final concentration (e.g., 0.05%). Mix well.

  • Dilution of 4-Undecylphenol: While vortexing the medium containing Tween® 20, slowly add the required volume of the 4-undecylphenol DMSO stock solution to reach your final experimental concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the medium is below the cytotoxic level for your cells (typically <0.5%).[1]

  • Control: Prepare a vehicle control containing the same final concentrations of DMSO and Tween® 20 in the cell culture medium.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Solubilizing 4-Undecylphenol cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 4-Undecylphenol add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve stock High Concentration Stock dissolve->stock dilute Dilute Stock into Medium stock->dilute Stepwise Dilution prepare_medium Prepare Aqueous Medium add_solubilizer Add Solubilizer (optional) (e.g., Tween 20) prepare_medium->add_solubilizer add_solubilizer->dilute final_solution Final Working Solution dilute->final_solution

Caption: Workflow for preparing 4-undecylphenol solutions.

signaling_pathway Potential Signaling Pathway of 4-Undecylphenol UP 4-Undecylphenol Receptor Receptor Tyrosine Kinase UP->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Regulates

Caption: PI3K/Akt signaling pathway potentially activated by 4-undecylphenol.

References

Technical Support Center: Stabilization of 4-Undecylphenol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective long-term storage and stabilization of 4-undecylphenol. The following information addresses common issues and questions related to its degradation and provides practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 4-undecylphenol during long-term storage?

A1: The primary degradation pathway for 4-undecylphenol, like other phenolic compounds, is oxidation. This can be initiated or accelerated by several factors, including:

  • Exposure to Oxygen: The presence of atmospheric oxygen is a key driver of oxidative degradation.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Exposure to Light: UV radiation can provide the energy to initiate photo-oxidative degradation pathways.[1][2]

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.

Q2: What are the visible signs of 4-undecylphenol degradation?

A2: Degradation of 4-undecylphenol may be indicated by a change in its physical appearance. A noticeable color change, often to a yellowish or brownish hue, can signify the formation of oxidized polymeric products. However, significant degradation can occur before any visible changes are apparent. Therefore, analytical testing is crucial to confirm stability.

Q3: What are the recommended general storage conditions for 4-undecylphenol?

A3: To minimize degradation, 4-undecylphenol should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to limit its exposure to oxygen. Tightly sealed containers made of inert materials are also recommended to prevent contamination and exposure to air and moisture.

Q4: Can I use antioxidants to stabilize 4-undecylphenol?

A4: Yes, the addition of antioxidants is a common and effective strategy to prevent the oxidative degradation of phenolic compounds. Antioxidants work by scavenging free radicals that propagate the oxidation process.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Discoloration of 4-undecylphenol (yellowing/browning) Oxidation due to exposure to air, light, or elevated temperatures.1. Verify that the storage container is properly sealed and opaque. 2. Confirm that the storage temperature is within the recommended range. 3. Consider purging the container with an inert gas (e.g., nitrogen, argon) before sealing. 4. If the discoloration is significant, the product may be degraded and should be re-analyzed for purity before use.
Inconsistent experimental results using stored 4-undecylphenol Degradation of the compound leading to lower effective concentration and potential interference from degradation products.1. Assess the purity of the stored 4-undecylphenol using an appropriate analytical method (e.g., HPLC). 2. If degradation is confirmed, consider purifying the material or using a fresh batch. 3. For future storage, implement the stabilization strategies outlined in this guide.
Precipitate formation in 4-undecylphenol solution Formation of insoluble degradation products or interaction with the solvent.1. Analyze the precipitate to determine its composition. 2. Review the solvent compatibility and storage conditions of the solution. 3. Filter the solution before use and re-standardize the concentration.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for 4-Undecylphenol

This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method with UV detection to monitor the stability of 4-undecylphenol and detect the formation of its degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • 4-Undecylphenol reference standard

  • High-purity solvents

2. Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 275 nm

  • Gradient Elution:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 70% B (re-equilibration)

3. Sample Preparation:

  • Prepare a stock solution of 4-undecylphenol in acetonitrile (e.g., 1 mg/mL).

  • Dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 100 µg/mL).

4. Forced Degradation Study (to generate degradation products for method validation):

  • Acid/Base Hydrolysis: Treat the 4-undecylphenol solution with 0.1 M HCl or 0.1 M NaOH at 60 °C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the 4-undecylphenol solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid 4-undecylphenol at 80 °C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photodegradation: Expose the 4-undecylphenol solution to UV light (e.g., 254 nm) for 24 hours.

5. Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method should be able to separate the main 4-undecylphenol peak from any degradation product peaks.

Protocol 2: Evaluating the Efficacy of Antioxidants

This protocol describes a method to assess the effectiveness of different antioxidants in stabilizing 4-undecylphenol.

1. Materials:

  • 4-Undecylphenol

  • Selected antioxidants (e.g., Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Ascorbic Acid)

  • High-purity solvent (e.g., ethanol or isopropanol)

  • Oven for accelerated stability testing

  • HPLC system for analysis (as described in Protocol 1)

2. Sample Preparation:

  • Prepare a stock solution of 4-undecylphenol in the chosen solvent.

  • Prepare separate solutions of 4-undecylphenol containing different antioxidants at various concentrations (e.g., 0.01%, 0.1% w/w relative to 4-undecylphenol).

  • Include a control sample with no antioxidant.

3. Accelerated Stability Study:

  • Store all samples in sealed vials at an elevated temperature (e.g., 40 °C or 60 °C) for a defined period (e.g., 1, 2, 4, and 8 weeks).

  • At each time point, withdraw an aliquot from each sample for analysis.

4. Analysis:

  • Analyze the samples using the validated stability-indicating HPLC method (Protocol 1).

  • Quantify the remaining percentage of 4-undecylphenol in each sample at each time point.

5. Data Analysis:

  • Compare the degradation rate of 4-undecylphenol in the presence of different antioxidants and at different concentrations to the control sample.

  • Plot the percentage of remaining 4-undecylphenol against time for each condition.

Data Presentation

Table 1: Example of Accelerated Stability Data for 4-Undecylphenol at 60 °C

Condition Initial Purity (%) Purity after 4 weeks (%) Purity after 8 weeks (%)
Control (No Antioxidant)99.895.290.5
+ 0.01% BHT99.898.597.1
+ 0.1% BHT99.899.298.8
+ 0.01% Ascorbic Acid99.897.395.0

Note: The data presented in this table are for illustrative purposes only and should be confirmed by experimental studies.

Visualizations

degradation_pathway 4-Undecylphenol 4-Undecylphenol Phenoxy_Radical Phenoxy Radical 4-Undecylphenol->Phenoxy_Radical Initiation (O2, Light, Heat) Peroxy_Radical Peroxy Radical Phenoxy_Radical->Peroxy_Radical Propagation (+O2) Quinone-like_Structures Quinone-like Structures Peroxy_Radical->Quinone-like_Structures Further Oxidation Polymeric_Products Polymeric Products Quinone-like_Structures->Polymeric_Products Polymerization

Caption: Oxidative degradation pathway of 4-undecylphenol.

experimental_workflow cluster_prep Sample Preparation cluster_stress Accelerated Stability Study cluster_analysis Analysis cluster_results Results Sample_Control Control Sample (4-Undecylphenol) Storage Store at Elevated Temperature (e.g., 60°C) Sample_Control->Storage Sample_Antioxidant Test Samples (4-Undecylphenol + Antioxidant) Sample_Antioxidant->Storage Sampling Withdraw Samples at Time Points (0, 4, 8 weeks) Storage->Sampling HPLC HPLC Analysis Sampling->HPLC Quantification Quantify Degradation HPLC->Quantification Comparison Compare Degradation Rates Quantification->Comparison

Caption: Workflow for evaluating antioxidant efficacy.

References

troubleshooting inconsistent results in 4-undecylphenol bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioassays involving 4-undecylphenol. Given the limited specific data for 4-undecylphenol, information on the closely related and well-studied 4-nonylphenol is used as a proxy where applicable.

Frequently Asked Questions (FAQs)

Q1: What is 4-undecylphenol and why is it studied in bioassays?

4-undecylphenol is a member of the alkylphenol chemical family. These compounds are of interest to researchers, particularly in the fields of toxicology and drug development, due to their known endocrine-disrupting properties. Specifically, they can mimic the effects of estrogen, the primary female sex hormone, by interacting with estrogen receptors. Bioassays are therefore crucial for characterizing its estrogenic activity and potential biological impact.

Q2: What are the common bioassays used to assess the estrogenic activity of 4-undecylphenol?

The most common in vitro bioassays for determining the estrogenic potential of compounds like 4-undecylphenol are the Yeast Estrogen Screen (YES) assay and the E-screen (Estrogen-screen) assay, which utilizes the MCF-7 human breast cancer cell line.

Q3: What is the general mechanism of action for 4-undecylphenol's estrogenic effects?

4-undecylphenol, like other estrogenic alkylphenols, is believed to exert its effects by binding to estrogen receptors (ER), primarily ERα and ERβ. This binding initiates a signaling cascade that leads to the transcription of estrogen-responsive genes, which can result in cellular responses such as proliferation.

Troubleshooting Inconsistent Results

Inconsistent results in 4-undecylphenol bioassays can arise from a variety of factors, from experimental setup to the inherent properties of the compound. This guide addresses common issues in a question-and-answer format.

Q4: My dose-response curve for 4-undecylphenol is not sigmoidal and shows high variability between replicates. What could be the cause?

High variability and non-ideal dose-response curves are common challenges when working with weakly estrogenic compounds like 4-undecylphenol. Several factors could be contributing:

  • Compound Solubility: 4-undecylphenol has low aqueous solubility. Ensure it is fully dissolved in the vehicle solvent (e.g., ethanol or DMSO) before preparing serial dilutions. Precipitation of the compound at higher concentrations can lead to inaccurate dosing and high variability.

  • Vehicle Concentration: The final concentration of the vehicle solvent in the assay medium should be kept constant across all wells and at a non-toxic level (typically ≤0.1%).

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to significant variations in the final readout. Ensure a homogenous cell suspension and accurate pipetting.

  • Incubation Time: For weak agonists, extending the incubation time may be necessary to observe a significant response. However, excessively long incubation can lead to nutrient depletion and cell death, confounding the results.

Q5: I am observing a decrease in response at higher concentrations of 4-undecylphenol, creating a "bell-shaped" dose-response curve. Why is this happening?

This phenomenon is often indicative of cytotoxicity. At high concentrations, 4-undecylphenol may be toxic to the cells (yeast or MCF-7), leading to a decrease in the measured response (e.g., cell proliferation or reporter gene activity) that masks its estrogenic effect. It is advisable to perform a separate cytotoxicity assay to determine the non-toxic concentration range of 4-undecylphenol for your specific cell line and assay conditions.

Q6: My positive control (17β-estradiol) works well, but I see little to no response with 4-undecylphenol. What should I check?

  • Potency Difference: 4-undecylphenol is a much weaker estrogen agonist than 17β-estradiol. For instance, the related compound 4-nonylphenol is approximately 100 times less potent than 17β-estradiol in the YES assay.[1] You may need to test significantly higher concentrations of 4-undecylphenol to observe a response.

  • Serum Batch Variability (for MCF-7 assays): The serum used in the culture medium can contain endogenous estrogens that mask the effect of weak agonists. It is crucial to use charcoal-stripped serum to remove these interfering hormones. Different batches of stripped serum can also vary in their effectiveness.

  • Phenol Red Interference (for MCF-7 assays): Phenol red, a common pH indicator in cell culture media, is a weak estrogen agonist. For sensitive estrogenicity assays, use phenol red-free medium.

Q7: There is significant "leaching" or cross-contamination between wells on my 96-well plates in the YES assay. How can I prevent this?

Leaching of hydrophobic compounds like alkylphenols across the plastic of the assay plate is a known issue. To mitigate this:

  • Use appropriate plate materials: Polystyrene plates are commonly used, but for highly lipophilic compounds, consider alternative materials or coatings.

  • Avoid overfilling wells: This can increase the risk of cross-contamination during incubation.

  • Careful handling: Minimize agitation of the plates that could cause splashing between wells.

  • Solvent choice: Some solvents may be more prone to causing leaching than others. Ensure the solvent is fully evaporated before adding the yeast suspension.

Quantitative Data Summary

CompoundBioassayEndpointEC50Relative Potency (vs. 17β-estradiol)
4-Nonylphenol (NP)YES Assayβ-galactosidase activity~1 x 10⁻⁶ M~0.001 - 0.01
4-tert-Octylphenol (OP)YES Assayβ-galactosidase activity~5 x 10⁻⁷ M~0.002 - 0.02
17β-Estradiol (E2)YES Assayβ-galactosidase activity~1 x 10⁻⁹ M1
4-Nonylphenol (NP)E-screen (MCF-7)Cell Proliferation~1 x 10⁻⁷ M~0.0001 - 0.001
17β-Estradiol (E2)E-screen (MCF-7)Cell Proliferation~1 x 10⁻¹¹ M1

Note: EC50 (Half-maximal effective concentration) and Relative Potency values are approximate and can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

Yeast Estrogen Screen (YES) Assay

This protocol is adapted for testing weakly estrogenic compounds like 4-undecylphenol.

  • Yeast Culture Preparation:

    • Inoculate a suitable volume of growth medium with the recombinant Saccharomyces cerevisiae strain expressing the human estrogen receptor (hER) and the lacZ reporter gene.

    • Incubate at 30°C with shaking until the culture reaches the mid-logarithmic growth phase.

  • Plate Preparation:

    • Prepare serial dilutions of 4-undecylphenol and the positive control (17β-estradiol) in a suitable solvent (e.g., ethanol).

    • Pipette a small volume (e.g., 10 µL) of each dilution and solvent control into the wells of a 96-well microtiter plate.

    • Allow the solvent to evaporate completely in a sterile environment.

  • Assay Incubation:

    • Prepare the assay medium containing a chromogenic substrate for β-galactosidase (e.g., CPRG - Chlorophenol red-β-D-galactopyranoside).

    • Add the yeast culture to the assay medium.

    • Dispense the yeast/assay medium suspension into each well of the prepared 96-well plate.

    • Seal the plate and incubate at 30°C for 48-72 hours.

  • Data Acquisition:

    • Measure the absorbance of the wells at a wavelength appropriate for the chromogenic substrate (e.g., 570 nm for CPRG) and a reference wavelength to correct for turbidity (e.g., 630 nm).

    • The intensity of the color change is proportional to the estrogenic activity of the compound.

E-screen (MCF-7 Cell Proliferation) Assay
  • Cell Culture:

    • Culture MCF-7 cells in a complete medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • For at least 48 hours prior to the assay, switch the cells to a phenol red-free medium containing charcoal-stripped FBS to deplete endogenous estrogens.

  • Cell Seeding:

    • Trypsinize and resuspend the cells in the estrogen-depleted medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of 4-undecylphenol and 17β-estradiol in the estrogen-depleted medium.

    • Remove the seeding medium from the cells and replace it with the treatment media.

  • Incubation:

    • Incubate the plate for 6-7 days, allowing for sufficient time for cell proliferation in response to the weak agonist.

  • Quantification of Cell Proliferation:

    • Cell proliferation can be quantified using various methods, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

    • Measure the absorbance at the appropriate wavelength. The increase in absorbance is proportional to the increase in cell number.

Visualizations

EstrogenSignalingPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Undecylphenol 4-Undecylphenol ER Estrogen Receptor (ER) (inactive) ER_active Activated ER Dimer ER->ER_active Dimerization & Activation HSP Heat Shock Proteins ERE Estrogen Response Element (ERE) ER_active->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: Classical estrogen receptor signaling pathway for 4-undecylphenol.

TroubleshootingWorkflow Start Inconsistent Bioassay Results Check_Dose_Response Is the dose-response curve non-sigmoidal or highly variable? Start->Check_Dose_Response Check_High_Conc Is there a decreased response at high concentrations? Check_Dose_Response->Check_High_Conc No Solubility_Vehicle Check compound solubility and vehicle concentration Check_Dose_Response->Solubility_Vehicle Yes Check_No_Response Is there little to no response? Check_High_Conc->Check_No_Response No Cytotoxicity_Assay Perform cytotoxicity assay Check_High_Conc->Cytotoxicity_Assay Yes Concentration_Range Increase concentration range Check_No_Response->Concentration_Range Yes Review_Protocol Review and optimize protocol Check_No_Response->Review_Protocol No Seeding_Density Verify cell seeding density Solubility_Vehicle->Seeding_Density Seeding_Density->Review_Protocol Cytotoxicity_Assay->Review_Protocol Serum_Phenol_Red Use charcoal-stripped serum and phenol red-free medium Concentration_Range->Serum_Phenol_Red Serum_Phenol_Red->Review_Protocol

Caption: Troubleshooting workflow for inconsistent 4-undecylphenol bioassay results.

References

minimizing the formation of isomers during 4-undecylphenol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of isomers during the synthesis of 4-undecylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general strategy for synthesizing 4-undecylphenol with high purity and minimal isomer formation?

A1: The most reliable and regioselective method for synthesizing 4-undecylphenol is a two-step process. This approach avoids the carbocation rearrangements and polyalkylation issues commonly associated with direct Friedel-Crafts alkylation of phenol. The recommended sequence is:

  • Friedel-Crafts Acylation: Reacting phenol with undecanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-undecanoylphenol. This reaction strongly favors acylation at the para position.

  • Reduction: Reducing the ketone group of 4-undecanoylphenol to a methylene group to yield the final product, 4-undecylphenol. Two common methods for this reduction are the Clemmensen reduction (under acidic conditions) and the Wolff-Kishner reduction (under basic conditions).[1][2][3][4]

Q2: Why is direct Friedel-Crafts alkylation of phenol with 1-undecene or 1-undecyl halide not recommended for producing pure 4-undecylphenol?

A2: Direct Friedel-Crafts alkylation is prone to several issues that lead to a mixture of products and low yield of the desired linear 4-undecylphenol:

  • Isomer Formation: Alkylation can occur at both the ortho and para positions of the phenol ring, leading to a mixture of 2-undecylphenol and 4-undecylphenol that can be difficult to separate.

  • Carbocation Rearrangement: The intermediate undecyl carbocation can rearrange to more stable secondary carbocations, resulting in branched-chain undecylphenols instead of the desired linear isomer.

  • Polyalkylation: The alkylated phenol product is often more reactive than the starting phenol, leading to the addition of multiple undecyl groups to the same phenol ring.

The Friedel-Crafts acylation-reduction pathway circumvents these problems because the acylium ion intermediate is resonance-stabilized and does not rearrange, and the resulting ketone is deactivating, preventing polyacylation.[2][5]

Q3: What is the primary cause of low yields in the Friedel-Crafts acylation of phenol?

A3: Low yields in the Friedel-Crafts acylation of phenol are often due to the interaction between the phenolic hydroxyl group and the Lewis acid catalyst (e.g., AlCl₃). The lone pair of electrons on the oxygen atom can coordinate with the Lewis acid.[6][7] This complex formation can deactivate the catalyst and also deactivate the aromatic ring towards the desired electrophilic substitution. To overcome this, an excess of the Lewis acid catalyst is typically used to ensure enough catalyst is available to activate the acyl chloride.[6][7]

Q4: How can I confirm the isomeric purity of my final 4-undecylphenol product?

A4: The isomeric purity of 4-undecylphenol can be effectively determined using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can separate the ortho and para isomers and identify them based on their mass spectra.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the isomers based on the different chemical shifts and splitting patterns of the aromatic protons and carbons.

Experimental Protocols and Methodologies

Workflow for High-Purity 4-Undecylphenol Synthesis

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Purification & Analysis phenol Phenol acylation Friedel-Crafts Acylation (Para-selective) phenol->acylation undecanoyl_chloride Undecanoyl Chloride undecanoyl_chloride->acylation catalyst AlCl₃ (Lewis Acid) catalyst->acylation ketone 4-Undecanoylphenol (Intermediate) acylation->ketone reduction Reduction Method ketone->reduction clemmensen Clemmensen Reduction (Acidic: Zn(Hg), HCl) reduction->clemmensen Acid-stable substrate wolff_kishner Wolff-Kishner Reduction (Basic: H₂NNH₂, KOH) reduction->wolff_kishner Base-stable substrate final_product 4-Undecylphenol (High Purity) clemmensen->final_product wolff_kishner->final_product purification Purification (Recrystallization) final_product->purification analysis Analysis (GC-MS, NMR) purification->analysis

Caption: Workflow for regioselective synthesis of 4-undecylphenol.

Method 1: Friedel-Crafts Acylation of Phenol with Undecanoyl Chloride

This protocol is based on standard procedures for Friedel-Crafts acylation and may require optimization.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap). Maintain an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • Phenol (1.0 eq)

    • Anhydrous Aluminum Chloride (AlCl₃) (2.5 - 3.0 eq)

    • Undecanoyl Chloride (1.1 eq)

    • Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

  • Procedure: a. Suspend the anhydrous AlCl₃ in the chosen solvent in the reaction flask and cool the mixture to 0-5 °C in an ice bath. b. Add the phenol to the cooled suspension and stir for 15-20 minutes. c. Add the undecanoyl chloride dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl. c. Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane) two more times. d. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-undecanoylphenol.

Method 2A: Clemmensen Reduction of 4-Undecanoylphenol

This method is suitable for substrates that are stable in strong acid.[4][11]

  • Preparation of Zinc Amalgam (Zn(Hg)): a. To mossy zinc (approx. 2.5 g for every 1 g of ketone) in a flask, add a 5% aqueous solution of mercuric chloride. b. Swirl for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reduction: a. To the freshly prepared zinc amalgam, add concentrated hydrochloric acid, toluene, and the crude 4-undecanoylphenol. b. Heat the mixture to reflux with vigorous stirring for 6-12 hours. Additional portions of HCl may be needed during the reaction.

  • Work-up: a. After cooling, separate the organic layer. b. Extract the aqueous layer with toluene or diethyl ether. c. Combine the organic layers, wash with water and then with a dilute sodium bicarbonate solution until neutral. d. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 4-undecylphenol.

Method 2B: Wolff-Kishner Reduction of 4-Undecanoylphenol

This method is ideal for substrates sensitive to acid but stable in strong base and high temperatures.[12][13][14][15]

  • Setup: A round-bottom flask equipped with a reflux condenser.

  • Reagents:

    • 4-Undecanoylphenol (1.0 eq)

    • Hydrazine hydrate (NH₂NH₂·H₂O) (5.0 eq)

    • Potassium hydroxide (KOH) (10.0 eq)

    • High-boiling solvent (e.g., ethylene glycol or diethylene glycol)

  • Procedure (Huang-Minlon Modification): [13] a. Dissolve the 4-undecanoylphenol, KOH, and hydrazine hydrate in ethylene glycol in the flask. b. Heat the mixture to reflux (approx. 130-140 °C) for 1-2 hours to form the hydrazone. c. Remove the reflux condenser and allow water and excess hydrazine to distill off until the temperature rises to 190-200 °C. d. Reattach the condenser and maintain reflux at this higher temperature for an additional 3-5 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker of cold water and acidify with dilute HCl to neutralize the excess KOH. c. Extract the product with diethyl ether or ethyl acetate. d. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. e. Filter and remove the solvent under reduced pressure to yield crude 4-undecylphenol.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield in Friedel-Crafts Acylation 1. Inactive (hydrated) AlCl₃. 2. Insufficient amount of AlCl₃ catalyst.[6] 3. Reaction temperature too low.1. Use fresh, anhydrous AlCl₃ from a sealed container. 2. Use at least 2.5 equivalents of AlCl₃ to compensate for complexation with the phenol and the ketone product. 3. Ensure the reaction is allowed to warm to room temperature and then refluxed to drive it to completion.
Formation of Phenyl Undecanoate (O-acylation product) 1. Insufficient Lewis acid catalyst.[6][7] 2. Low reaction temperature.1. Increase the amount of AlCl₃. High catalyst concentrations favor C-acylation over O-acylation. 2. Consider performing a Fries rearrangement by heating the reaction mixture for a longer duration to convert the O-acylated ester to the C-acylated ketone.
Incomplete Reduction (Clemmensen or Wolff-Kishner) 1. Insufficient reaction time or temperature. 2. Deactivated zinc amalgam (Clemmensen). 3. Insufficient base or hydrazine (Wolff-Kishner).1. Extend the reflux time and ensure the correct temperature is maintained. 2. Use freshly prepared, active zinc amalgam. 3. Ensure a sufficient excess of both hydrazine and a strong base like KOH is used.
Presence of Ortho-Isomer in Final Product 1. Suboptimal catalyst or conditions in the acylation step.1. While Friedel-Crafts acylation is highly para-selective, some ortho-isomer can form. Use of bulky catalysts or shape-selective catalysts like ZSM-5 zeolites can further enhance para-selectivity.[16] 2. Purify the final product via recrystallization.
Side Reactions during Clemmensen Reduction 1. Presence of other acid-sensitive functional groups in the molecule.1. If the substrate has acid-labile groups (e.g., esters, acetals), use the Wolff-Kishner reduction, which is performed under basic conditions.[1][4]

Quantitative Data on Reaction Conditions

The following table summarizes the general effects of reaction parameters on the selectivity of Friedel-Crafts acylation. Specific quantitative data for undecanoyl chloride is limited in publicly available literature, but these trends are well-established.

Parameter Condition Effect on Para-Selectivity Rationale
Catalyst Type Bulky Lewis Acids / Zeolites (e.g., ZSM-5)IncreasedSteric hindrance at the ortho position disfavors the formation of the ortho-isomer. Zeolites provide shape selectivity within their pores.[16]
Catalyst Concentration High (e.g., >2.5 eq AlCl₃)Increased (favors C- over O-acylation)High concentrations of Lewis acid favor the thermodynamically more stable C-acylated product over the kinetically favored O-acylated product.[6][7]
Temperature Higher TemperatureGenerally favors the thermodynamically more stable para-isomer.Allows for potential equilibration from the ortho to the more stable para product.
Solvent Non-polar (e.g., CS₂, Nitrobenzene)Can influence isomer distribution.The choice of solvent can affect the solubility and reactivity of the electrophile-catalyst complex.

Visualization of Key Processes

Logical Flow for Choosing a Reduction Method

start Have 4-Undecanoylphenol check_stability Does the substrate have acid-sensitive groups (e.g., acetals, esters)? start->check_stability clemmensen Use Clemmensen Reduction (Zn(Hg), HCl) check_stability->clemmensen No wolff_kishner Use Wolff-Kishner Reduction (H₂NNH₂, KOH, heat) check_stability->wolff_kishner Yes

References

Technical Support Center: Purification of 4-Undecylphenol Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-undecylphenol, with a specific focus on the removal of residual catalysts.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of residual catalysts from 4-undecylphenol preparations.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of 4-Undecylphenol After Catalyst Removal 1. Product Degradation: Residual acid from catalyst quenching can promote side reactions, such as isomerization or degradation, especially at elevated temperatures during work-up or distillation. 2. Emulsion Formation: Vigorous washing during aqueous work-up can lead to stable emulsions, causing loss of product in the aqueous phase or during separation. 3. Incomplete Extraction: The polarity of the solvent used for extraction may not be optimal for 4-undecylphenol, leading to incomplete recovery from the reaction mixture.1. Neutralize Thoroughly: After acid washing, ensure the organic phase is washed with a mild base (e.g., saturated sodium bicarbonate solution) until the aqueous phase is neutral or slightly basic. Follow with a water wash to remove residual salts. 2. Break Emulsions: Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break emulsions. Gentle swirling instead of vigorous shaking can also prevent their formation. 3. Optimize Extraction Solvent: Consider using a solvent system that maximizes the partitioning of 4-undecylphenol into the organic phase. Test different solvents or solvent mixtures on a small scale.
Difficulty Filtering Precipitated Catalyst Residues (e.g., Aluminum Hydroxide) 1. Gelatinous Precipitate: Quenching aluminum-containing catalysts (like AlCl₃) with water can form aluminum hydroxide as a gel, which clogs filter paper and is difficult to separate.[1] 2. Fine Particulate Matter: Some catalyst residues may form very fine particles that pass through standard filter media.1. High-Temperature Water Treatment: As described in patent literature, treating the alkylation product with an excess of water at elevated temperatures (185°-200° C) can convert the aluminum catalyst into a crystalline meta-aluminate, which is easier to filter.[1] 2. Use of a Filter Aid: Add a layer of a filter aid like Celite® or diatomaceous earth to the filter paper before filtration. This creates a porous bed that can trap fine particles and prevent clogging. 3. Centrifugation: For very fine precipitates, centrifugation followed by decantation of the supernatant can be an effective separation method.
Product Discoloration (Pink or Brown Hue) 1. Air Oxidation: Phenols are susceptible to oxidation, which can be accelerated by the presence of residual metal catalysts and exposure to air, especially at higher pH or temperature. 2. Residual Acid/Base: Traces of acid or base can catalyze side reactions that produce colored impurities.1. Inert Atmosphere: Perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Use of Antioxidants: A small amount of a suitable antioxidant can be added during the work-up, but ensure it is easily removable during final purification. 3. Thorough Neutralization and Washing: Ensure all acidic or basic residues are completely removed by washing the organic phase to a neutral pH.
Inconsistent or Poor Separation of Aqueous and Organic Layers 1. Similar Densities: The density of the organic solvent may be too close to that of the aqueous phase. 2. Presence of Surfactant-like Impurities: By-products from the reaction can act as surfactants, stabilizing the interface between the two layers.1. Solvent Modification: Add a co-solvent to the organic phase to alter its density (e.g., adding hexane to an ethyl acetate solution). 2. Brine Wash: As with emulsion breaking, washing with a saturated brine solution can help improve the separation of layers.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in the synthesis of 4-undecylphenol, and how does this affect the removal process?

A1: The synthesis of 4-undecylphenol is typically achieved through a Friedel-Crafts alkylation or acylation reaction.[2][3] The choice of catalyst is critical and dictates the post-reaction work-up procedure. Common catalysts include:

  • Lewis Acids (Homogeneous): Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are powerful and common catalysts.[4] Their removal involves quenching the reaction, often with water or dilute acid, which hydrolyzes the catalyst. The resulting metal salts are then separated via an aqueous wash or filtration.[1]

  • Solid Acids (Heterogeneous): These include zeolites, ion-exchange resins, activated clay, and heteropolyacids.[5][6] A major advantage of solid acids is their easier removal from the reaction mixture, which typically involves simple filtration and washing with a solvent.[6] This often results in a more environmentally friendly and economical process.[6]

Q2: How can I confirm that all the catalyst has been removed from my 4-undecylphenol product?

A2: Verifying the complete removal of catalyst residues, especially metals, is crucial for product purity and stability. Several analytical techniques can be employed:

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive and standard method for quantifying trace amounts of residual metal catalysts.[7] It allows for the accurate determination of metal concentrations down to very low levels.[7]

  • X-ray Fluorescence (XRF): A non-destructive technique that can be used for the elemental analysis of catalyst residues.

  • High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS): While primarily for organic compounds, this technique can help identify any organic by-products that may have formed due to the presence of residual catalyst during analysis.[8]

Q3: Can residual catalyst affect downstream applications of 4-undecylphenol?

A3: Yes, absolutely. Residual catalysts can have significant negative impacts:

  • Product Instability: Traces of Lewis acids can promote degradation, isomerization, or polymerization of the final product over time, especially if it is subjected to heat.[1]

  • Toxicity: For applications in drug development or other biological fields, residual heavy metals from catalysts can be toxic. Regulatory guidelines often set strict limits on the permissible levels of such impurities.

  • Interference in Subsequent Reactions: If the 4-undecylphenol is used as an intermediate in further synthetic steps, the residual catalyst can interfere with the desired reaction, leading to lower yields, unexpected side products, or catalyst poisoning.

Q4: Are there "greener" alternatives for catalyst removal?

A4: Yes. The trend in chemical synthesis is towards more environmentally benign processes.

  • Use of Solid/Reusable Catalysts: The most effective green approach is to use heterogeneous solid acid catalysts from the outset.[5][6] These are easily separated by filtration and can often be regenerated and reused, minimizing waste.[6]

  • CO₂-Based Extraction: Research has shown that CO₂-laden water can be used to extract metal-based catalyst residues from polymer matrices.[9] While not specifically demonstrated for 4-undecylphenol, this approach represents a novel, solvent-free purification strategy.

  • Avoiding Acid Washes: The use of high-temperature water to precipitate aluminum catalysts as filterable meta-aluminate, instead of using dilute acid, eliminates the generation of acidic phenolic wastewater, which is costly to treat.[1]

Experimental Protocols

Protocol 1: Removal of Aluminum Chloride (AlCl₃) Catalyst via Hydrolysis and Filtration

This protocol is based on the principle of converting the AlCl₃ catalyst into a solid aluminum hydroxide or meta-aluminate for removal by filtration.

  • Reaction Quenching:

    • Cool the reaction mixture to room temperature.

    • Under vigorous stirring, slowly and carefully add the reaction mixture to a beaker containing crushed ice or cold water. The amount of water should be in molar excess to the aluminum chloride.

    • Caution: This quenching process is highly exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • High-Temperature Treatment (Optional, for improved filterability):

    • Transfer the quenched mixture to a reaction vessel equipped with a condenser and mechanical stirrer.

    • Heat the mixture to 185-200°C and maintain for 1-2 hours.[1] This will promote the formation of crystalline meta-aluminate.[1]

    • Allow the mixture to cool to a safe handling temperature.

  • Filtration:

    • Set up a Buchner funnel with a suitable filter paper. Consider adding a 1-2 cm layer of Celite® to improve filtration of fine particles.

    • Wet the filter cake with the reaction solvent.

    • Filter the mixture under vacuum.

    • Wash the collected solid residue on the filter with a fresh portion of the organic solvent used in the reaction to recover any entrained product.

  • Work-up:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer successively with:

      • Dilute HCl (to remove any remaining aluminum salts).

      • Saturated sodium bicarbonate solution (to neutralize any acid).

      • Water.

      • Saturated brine solution (to aid in layer separation).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-undecylphenol.

Protocol 2: Removal of a Solid Acid Catalyst (e.g., Heteropolyacid) by Filtration

This protocol outlines the simpler work-up for heterogeneous catalysts.

  • Cooling:

    • Once the reaction is complete, cool the mixture to room temperature.

  • Filtration:

    • Filter the reaction mixture through a sintered glass funnel or a Buchner funnel with filter paper to separate the solid catalyst.

    • Wash the recovered catalyst with the reaction solvent to ensure complete recovery of the product. The catalyst can then be set aside for potential regeneration and reuse.[6]

  • Solvent Removal:

    • The filtrate, containing the 4-undecylphenol product, can be concentrated under reduced pressure to remove the solvent.

  • Further Purification (if necessary):

    • Depending on the purity, the crude product may be further purified by distillation, chromatography, or recrystallization.

Data Presentation

The following table should be used to log and compare results from different catalyst removal experiments to determine the most effective method.

Experiment ID Catalyst Used Removal Method Initial Product Mass (g) Final Product Mass (g) Yield (%) Residual Catalyst Level (ppm, by ICP-OES) Product Appearance
EXP-01AlCl₃Water Quench & Filtration
EXP-02AlCl₃High-Temp Water & Filtration
EXP-03Zeolite H-BEADirect Filtration
User Data

Visualizations

experimental_workflow_alcl3 cluster_reaction Reaction Stage cluster_removal Catalyst Removal Stage cluster_workup Work-up & Purification start 4-Undecylphenol Synthesis (with AlCl3 catalyst) quench Quench Reaction (Cold Water/Ice) start->quench Cool heat High-Temp Treatment (185-200°C) [Optional] quench->heat For improved filterability filtration Filtration (Remove Al(OH)3/Meta-aluminate) quench->filtration heat->filtration wash Aqueous Washes (Acid, Base, Brine) filtration->wash Filtrate dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Solvent Removal dry->concentrate final_product Purified 4-Undecylphenol concentrate->final_product

Caption: Workflow for AlCl₃ Catalyst Removal.

experimental_workflow_solid_acid cluster_reaction Reaction Stage cluster_separation Catalyst Separation cluster_purification Purification start 4-Undecylphenol Synthesis (with Solid Acid Catalyst) filtration Direct Filtration of Reaction Mixture start->filtration Cool catalyst_out Recovered Catalyst (for reuse/regeneration) filtration->catalyst_out concentrate Solvent Removal from Filtrate filtration->concentrate Filtrate final_product Purified 4-Undecylphenol concentrate->final_product

Caption: Workflow for Solid Acid Catalyst Removal.

References

Technical Support Center: Scaling Up the Laboratory Synthesis of 4-Undecylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the laboratory synthesis and scale-up of 4-undecylphenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-undecylphenol, presented in a question-and-answer format.

Problem: Low yield in the Friedel-Crafts acylation of phenol with undecanoyl chloride.

  • Question: My Friedel-Crafts acylation reaction is giving a low yield of 4-undecanoylphenol. What are the potential causes and how can I improve it?

  • Answer: Low yields in this step can be attributed to several factors:

    • Catalyst Deactivation: Aluminum chloride (AlCl₃) is a highly effective catalyst, but it is also very sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the catalyst.

    • Insufficient Catalyst: For the acylation of phenols, a stoichiometric amount of AlCl₃ is often required because the catalyst complexes with both the starting phenol and the product ketone.[1] Ensure you are using an adequate molar ratio of the catalyst.

    • Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote the formation of side products. A typical temperature range for this reaction is between 0-100°C.[2]

    • Side Reaction (Fries Rearrangement): While the primary reaction is C-acylation to form the desired ketone, O-acylation can also occur to form a phenyl ester. This ester can then undergo a Fries rearrangement to the desired product, but this process might not be efficient under all conditions.[3][4]

Problem: Difficulty in reducing the 4-undecanoylphenol to 4-undecylphenol.

  • Question: I am having trouble with the Clemmensen reduction of 4-undecanoylphenol. The reaction is sluggish, or I am observing significant side product formation. What should I do?

  • Answer: The Clemmensen reduction, while effective for aryl-alkyl ketones, can present challenges:

    • Harsh Conditions: The strongly acidic conditions of the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid) may not be suitable for all substrates.[5][6] If your starting material or product has acid-sensitive functional groups, you should consider an alternative reduction method.

    • Incomplete Reaction: The heterogeneous nature of the Clemmensen reduction can sometimes lead to incomplete conversion. Ensure vigorous stirring to maximize contact between the reactants and the zinc amalgam.

    • Side Products: Dimerization and other side reactions can occur under the harsh conditions of the Clemmensen reduction.[7]

    • Alternative Reduction - Wolff-Kishner: For substrates that are sensitive to strong acids, the Wolff-Kishner reduction is a viable alternative.[7][8] This reaction is carried out under basic conditions using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.[9]

Problem: The final product, 4-undecylphenol, is impure after the reduction step.

  • Question: After the reduction and work-up, my 4-undecylphenol is not pure. What are the likely impurities and how can I purify the product?

  • Answer: Impurities in the final product can originate from both the acylation and reduction steps.

    • Unreacted Starting Material: Incomplete reduction will leave unreacted 4-undecanoylphenol in your product mixture.

    • Side Products from Reduction: As mentioned, the reduction step can generate side products.

    • Purification Methods:

      • Distillation: Given that 4-undecylphenol is a high-boiling liquid, vacuum distillation can be an effective method for purification.

      • Column Chromatography: For smaller scale purifications or to remove closely related impurities, column chromatography using silica gel is a standard and effective technique.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis route for 4-undecylphenol?

A1: The most common laboratory synthesis involves a two-step process:

  • Friedel-Crafts Acylation: Phenol is acylated with undecanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-undecanoylphenol.[1]

  • Reduction: The carbonyl group of 4-undecanoylphenol is then reduced to a methylene group to yield 4-undecylphenol. Common methods for this reduction include the Clemmensen reduction or the Wolff-Kishner reduction.[7]

Q2: What are the main challenges when scaling up the synthesis of 4-undecylphenol?

A2: Scaling up this synthesis presents several challenges:

  • Exothermic Reactions: The Friedel-Crafts acylation is often exothermic. Careful control of the reaction temperature is crucial to prevent runaway reactions and the formation of byproducts.

  • Reagent Handling: Handling large quantities of AlCl₃, which is corrosive and moisture-sensitive, requires specialized equipment and safety precautions.

  • Work-up and Purification: Handling and separating large volumes of immiscible liquids during the work-up can be challenging. Purification of the final product on a larger scale may require specialized equipment like large-scale chromatography columns or distillation apparatus.

Q3: Can I use a different Lewis acid for the Friedel-Crafts acylation?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used.[2] However, AlCl₃ is generally the most effective and commonly used catalyst for this transformation. The choice of catalyst can influence the reaction conditions and yield.

Q4: Is it possible to perform a one-step synthesis of 4-undecylphenol?

A4: A direct Friedel-Crafts alkylation of phenol with an undecyl halide is possible. However, this method is often plagued by issues such as polyalkylation (the introduction of more than one alkyl group onto the phenol ring) and carbocation rearrangements, which can lead to a mixture of isomers.[10] The two-step acylation-reduction route generally provides better control and a cleaner product.

Experimental Protocols

Synthesis of 4-undecanoylphenol via Friedel-Crafts Acylation

This protocol is adapted from a similar procedure for a longer-chain alkylphenol.

Reaction Scheme:

Quantitative Data:

ReagentMolar Mass ( g/mol )Density (g/mL)MolesAmount
Phenol94.111.070.19.4 g
Undecanoyl Chloride204.720.930.120.5 g
Aluminum Chloride133.342.480.1216.0 g
Dichloromethane-1.33-200 mL

Methodology:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • To the flask, add aluminum chloride (16.0 g, 0.12 mol) and dichloromethane (100 mL).

  • In the dropping funnel, prepare a solution of undecanoyl chloride (20.5 g, 0.1 mol) in dichloromethane (50 mL).

  • Cool the flask to 0°C using an ice bath.

  • Slowly add the undecanoyl chloride solution to the stirred suspension of aluminum chloride over 30 minutes.

  • In a separate beaker, dissolve phenol (9.4 g, 0.1 mol) in dichloromethane (50 mL).

  • Add the phenol solution dropwise to the reaction mixture at 0°C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 4-undecanoylphenol.

Reduction of 4-undecanoylphenol to 4-undecylphenol

Reaction Scheme:

Quantitative Data:

ReagentMolar Mass ( g/mol )Density (g/mL)MolesAmount
4-Undecanoylphenol262.40-0.0513.1 g
Zinc Amalgam (Zn(Hg))---30 g
Concentrated HCl (37%)36.461.18-50 mL
Toluene-0.87-50 mL

Methodology:

  • Prepare zinc amalgam by stirring zinc granules (30 g) with a 5% mercuric chloride solution (30 mL) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the zinc amalgam, water (20 mL), and concentrated hydrochloric acid (50 mL).

  • Add a solution of 4-undecanoylphenol (13.1 g, 0.05 mol) in toluene (50 mL) to the flask.

  • Heat the mixture to reflux with vigorous stirring for 6-8 hours. Add more concentrated HCl periodically to maintain the acidity.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Reaction Scheme:

Caption: Overall synthesis workflow for 4-undecylphenol.

Troubleshooting_Logic start Low Yield in Acylation? catalyst Check Catalyst Activity & Amount start->catalyst Yes moisture Ensure Anhydrous Conditions catalyst->moisture temp Optimize Reaction Temperature catalyst->temp fries Consider Fries Rearrangement catalyst->fries

References

Validation & Comparative

Comparative Analysis of the Estrogenic Activity of 4-Undecylphenol, 4-Nonylphenol, and 4-Octylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the estrogenic activity of three alkylphenols: 4-undecylphenol, 4-nonylphenol, and 4-octylphenol. These compounds are known xenoestrogens, environmental contaminants that can mimic the effects of endogenous estrogens, potentially leading to endocrine disruption. This document summarizes key experimental data, details the methodologies used for their determination, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Comparison of Estrogenic Activity

The estrogenic potency of these alkylphenols is typically assessed through various in vitro assays. The following table summarizes their relative estrogenic activity as determined in a Yeast Estrogen Screen (YES) assay. This assay utilizes genetically modified yeast cells expressing the human estrogen receptor alpha (hERα). Upon binding of an estrogenic compound to the receptor, a reporter gene (in this case, lacZ, which encodes for β-galactosidase) is activated, leading to a measurable color change. The potency of the test compounds is often expressed as a Relative Potency (RP), which compares the concentration of the compound required to produce a half-maximal response (EC50) to that of 17β-estradiol, the primary female sex hormone.

CompoundChemical StructureMolecular Weight ( g/mol )Log EC50 (M)Relative Potency (RP) vs. 17β-estradiol
4-Undecylphenol C₁₇H₂₈O248.41-5.30.00005
4-Nonylphenol C₁₅H₂₄O220.35-5.70.0002
4-Octylphenol C₁₄H₂₂O206.33-6.00.0003
17β-Estradiol C₁₈H₂₄O₂272.38-9.81

Data is derived from studies utilizing the Yeast Estrogen Screen (YES) assay. It is important to note that absolute values can vary between different studies and experimental setups. The general trend in potency, however, remains consistent.

The data indicates that all three alkylphenols are weakly estrogenic compared to 17β-estradiol. Among the three, 4-octylphenol exhibits the highest relative potency, followed by 4-nonylphenol, and then 4-undecylphenol. This trend suggests a relationship between the length of the alkyl chain and estrogenic activity, with potency decreasing as the alkyl chain length increases beyond a certain point.

Experimental Protocols

The determination of estrogenic activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for three key in vitro assays commonly used in the assessment of xenoestrogens.

Yeast Estrogen Screen (YES) Assay

This assay is a widely used method for screening potential estrogenic compounds.

Principle: Genetically modified Saccharomyces cerevisiae yeast cells are engineered to express the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ) under the control of estrogen response elements (EREs). When an estrogenic substance binds to the hERα, the receptor dimerizes and binds to the EREs, initiating the transcription of the lacZ gene. The resulting enzyme, β-galactosidase, cleaves a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG) in the medium, leading to a color change from yellow to red, which can be quantified spectrophotometrically.

Methodology:

  • Yeast Culture: The recombinant yeast strain is cultured in a suitable growth medium until it reaches the logarithmic growth phase.

  • Assay Setup: A 96-well microtiter plate is used. Test compounds and a 17β-estradiol standard are serially diluted in a suitable solvent (e.g., ethanol) and added to the wells. The solvent is allowed to evaporate.

  • Incubation: A suspension of the yeast cells in a medium containing the chromogenic substrate is added to each well. The plate is then incubated at a controlled temperature (typically 30-32°C) for a defined period (e.g., 48-72 hours).

  • Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The absorbance values are plotted against the logarithm of the compound concentrations to generate dose-response curves. The EC50 value (the concentration that produces 50% of the maximum response) is calculated for each compound. The relative potency is then determined by comparing the EC50 of the test compound to the EC50 of 17β-estradiol.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to assess the proliferative effects of estrogenic compounds.

Principle: MCF-7 cells are estrogen-dependent for their proliferation. When cultured in a steroid-depleted medium, their growth is arrested. The addition of estrogenic compounds stimulates these cells to proliferate. The extent of cell proliferation is proportional to the estrogenic potency of the compound.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a complete growth medium. Prior to the assay, the cells are cultured in a steroid-free medium (e.g., phenol red-free medium with charcoal-stripped fetal bovine serum) for several days to deprive them of estrogens and synchronize their growth.

  • Assay Setup: The cells are seeded into 96-well plates and allowed to attach. The steroid-free medium is then replaced with fresh medium containing various concentrations of the test compounds or 17β-estradiol as a positive control.

  • Incubation: The plates are incubated for a specific period (typically 6-7 days) to allow for cell proliferation.

  • Cell Number Quantification: At the end of the incubation period, the cell number in each well is determined. This can be done using various methods, such as the sulforhodamine B (SRB) assay, which stains total cellular protein, or by direct cell counting.

  • Data Analysis: The cell number is plotted against the compound concentration to generate a dose-response curve. The EC50 and the relative proliferative effect (RPE), which compares the maximum proliferation induced by the test compound to that of 17β-estradiol, are calculated.

Competitive Estrogen Receptor (ER) Binding Assay

This assay directly measures the ability of a test compound to bind to the estrogen receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to a source of estrogen receptors (e.g., rat uterine cytosol or recombinant human ERα). The amount of radiolabeled estrogen displaced by the test compound is measured, providing an indication of its binding affinity for the ER.

Methodology:

  • Receptor Preparation: A source of estrogen receptors, such as cytosol prepared from the uteri of ovariectomized rats or purified recombinant human ERα, is prepared.

  • Assay Setup: A constant concentration of the radiolabeled estrogen and varying concentrations of the unlabeled test compound or 17β-estradiol are incubated with the receptor preparation in a suitable buffer.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Following incubation, the receptor-bound and unbound radiolabeled estrogen are separated. This is often achieved by adding a hydroxylapatite slurry, which binds the receptor-ligand complex, followed by centrifugation and washing.

  • Quantification: The amount of radioactivity in the pellet (bound fraction) is measured using a scintillation counter.

  • Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabeled estrogen against the concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen) is determined. The Relative Binding Affinity (RBA) is calculated by dividing the IC50 of 17β-estradiol by the IC50 of the test compound and multiplying by 100.

Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes involved in the assessment of estrogenic activity, the following diagrams are provided.

Estrogenic_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Alkylphenol Alkylphenol ER Estrogen Receptor (ER) Alkylphenol->ER 1. Binding HSP Heat Shock Proteins ER->HSP ER_Alkylphenol Activated ER Dimer ER->ER_Alkylphenol 2. Dimerization & Activation ERE Estrogen Response Element (ERE) ER_Alkylphenol->ERE 3. Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription 4. Recruitment of Co-activators mRNA mRNA Gene_Transcription->mRNA 5. Transcription Protein_Synthesis Protein Synthesis (e.g., Proliferation) mRNA->Protein_Synthesis 6. Translation

Caption: General signaling pathway of alkylphenol-induced estrogenic activity.

Experimental_Workflow Start Start: Test Compound Assay_Selection Select Assay Start->Assay_Selection YES Yeast Estrogen Screen (YES) Assay Assay_Selection->YES Screening ESCREEN MCF-7 Proliferation (E-SCREEN) Assay Assay_Selection->ESCREEN Cellular Effect Binding Competitive ER Binding Assay Assay_Selection->Binding Receptor Affinity Dose_Response Generate Dose-Response Curves YES->Dose_Response ESCREEN->Dose_Response Binding->Dose_Response Data_Analysis Calculate EC50/IC50 & Relative Potency Dose_Response->Data_Analysis Conclusion Conclusion: Estrogenic Activity Characterized Data_Analysis->Conclusion

Caption: General experimental workflow for assessing the estrogenic activity of a compound.

comparative study of the surfactant properties of different long-chain alkylphenols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the surfactant properties of octylphenol, nonylphenol, and dodecylphenol ethoxylates.

Long-chain alkylphenol ethoxylates are a significant class of non-ionic surfactants widely utilized across various industries, from detergents and agrochemicals to emulsion polymerization and paints, owing to their excellent emulsifying, wetting, and dispersing capabilities.[1] This guide provides a comparative study of the key surfactant properties of three prevalent long-chain alkylphenols: octylphenol, nonylphenol, and dodecylphenol, with a focus on how variations in the length of their alkyl chain and the degree of ethoxylation influence their performance. This objective comparison, supported by experimental data, aims to assist researchers and formulation scientists in selecting the most suitable surfactant for their specific applications.

Comparative Performance Data

The efficacy of a surfactant is determined by several key performance indicators, including its critical micelle concentration (CMC), surface tension reduction, foaming ability, emulsification power, and wetting efficiency. The following tables summarize the quantitative data for octylphenol, nonylphenol, and dodecylphenol ethoxylates, highlighting the impact of their molecular structure on these properties.

SurfactantAlkyl Chain LengthEthylene Oxide (EO) UnitsCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
Octylphenol EthoxylateC8~7.5 (Triton X-114)Varies with temperatureVaries with temperature
Octylphenol EthoxylateC8~9.5 (Triton X-100)Varies with temperatureVaries with temperature
Octylphenol EthoxylateC8~40 (Triton X-405)Varies with temperatureVaries with temperature
Nonylphenol EthoxylateC94--
Nonylphenol EthoxylateC99--
Nonylphenol EthoxylateC910--
Nonylphenol EthoxylateC912--
Nonylphenol EthoxylateC915--
Nonylphenol EthoxylateC920--
Nonylphenol EthoxylateC945--
Dodecanol EthoxylateC126--
Dodecanol EthoxylateC1212--

Data for dodecanol ethoxylates are presented as a proxy due to the limited direct comparative data for dodecylphenol ethoxylates.

SurfactantAlkyl Chain LengthEthylene Oxide (EO) UnitsInitial Foam Height (mm) (Ross-Miles)Foam Stability (mm after 5 min)
Octylphenol EthoxylateC810-20Generally lower foam generation-
Nonylphenol EthoxylateC912--
Dodecylphenol EthoxylateC12---
SurfactantAlkyl Chain LengthEthylene Oxide (EO) UnitsEmulsification PowerWetting Time (Draves Test) (seconds)HLB Value
Octylphenol EthoxylateC810-20Excellent--
Nonylphenol EthoxylateC94--8.9
Nonylphenol EthoxylateC96--10.9
Nonylphenol EthoxylateC99--12.9
Nonylphenol EthoxylateC910Excellent-13.2
Nonylphenol EthoxylateC912--14.1
Nonylphenol EthoxylateC915--15.0
Nonylphenol EthoxylateC920--16.0
Nonylphenol EthoxylateC945--18.0
Dodecylphenol EthoxylateC12----

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and validate these findings.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and the surface tension at the CMC are determined using a tensiometer, such as one employing the Wilhelmy plate method.

Methodology:

  • Prepare a series of aqueous solutions of the alkylphenol ethoxylate with varying concentrations.

  • Calibrate the tensiometer using deionized water.

  • Measure the surface tension of each solution, ensuring the platinum Wilhelmy plate is thoroughly cleaned and flamed before each measurement.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is identified as the concentration at which a sharp break in the curve occurs, after which the surface tension remains relatively constant.[2]

  • The surface tension at the CMC is the value of the surface tension at this break point.

Evaluation of Foaming Properties (Ross-Miles Method)

The foaming ability and foam stability are assessed using the Ross-Miles method (ASTM D1173).[2]

Methodology:

  • Prepare a standard concentration of the surfactant solution in a tall, cylindrical, temperature-controlled vessel.

  • A specific volume of the same solution is dropped from a standardized height into the vessel, causing foam generation.[2]

  • The initial foam height is measured immediately after all the solution has been added.[2]

  • Foam stability is evaluated by measuring the foam height at subsequent time intervals, typically after 1, 3, and 5 minutes.[2]

Assessment of Emulsification Power

The ability of a surfactant to form and stabilize an oil-in-water emulsion is a critical performance parameter.

Methodology:

  • Prepare an oil phase (e.g., a specific mineral oil or vegetable oil) and an aqueous phase containing the alkylphenol ethoxylate at a defined concentration.

  • Slowly add the aqueous phase to the oil phase while continuously mixing with a high-shear homogenizer to form the emulsion.

  • The stability of the emulsion is observed over time for any signs of phase separation, creaming, or coalescence.

  • For a quantitative measure, the emulsion stability can be assessed by techniques such as light scattering to monitor changes in droplet size distribution over time.

Measurement of Wetting Efficiency (Draves Test)

The Draves test is a standard method (ASTM D2281) for evaluating the wetting efficiency of a surfactant.

Methodology:

  • A standard skein of cotton yarn is attached to a weighted hook.

  • The skein and weight are dropped into a graduated cylinder containing the surfactant solution at a specific concentration and temperature.

  • The time required for the skein to become completely wetted and sink is measured.

  • A shorter sinking time indicates a more efficient wetting agent.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining key surfactant properties.

ExperimentalWorkflow_CMC_SurfaceTension cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare Surfactant Solutions (Varying Concentrations) calibrate Calibrate Tensiometer prep_solutions->calibrate measure_st Measure Surface Tension (Wilhelmy Plate Method) calibrate->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Identify Break Point (CMC) plot_data->determine_cmc determine_st_cmc Read Surface Tension at CMC plot_data->determine_st_cmc

Workflow for CMC and Surface Tension Determination.

ExperimentalWorkflow_Foaming cluster_setup Setup (Ross-Miles Apparatus) cluster_procedure Procedure prep_solution Prepare Surfactant Solution fill_vessel Fill Cylindrical Vessel prep_solution->fill_vessel fill_pipette Fill Standardized Pipette prep_solution->fill_pipette drop_solution Drop Solution from Pipette fill_vessel->drop_solution fill_pipette->drop_solution measure_initial Measure Initial Foam Height drop_solution->measure_initial measure_stability Measure Foam Height at 1, 3, and 5 minutes measure_initial->measure_stability

Workflow for Foaming Property Evaluation.

ExperimentalWorkflow_Emulsification cluster_prep Preparation cluster_emulsify Emulsification cluster_eval Evaluation prep_phases Prepare Oil and Aqueous Phases add_aqueous Slowly Add Aqueous to Oil Phase prep_phases->add_aqueous homogenize High-Shear Homogenization add_aqueous->homogenize observe_stability Observe for Phase Separation homogenize->observe_stability measure_droplet Measure Droplet Size (e.g., Light Scattering) homogenize->measure_droplet

Workflow for Emulsification Power Assessment.

ExperimentalWorkflow_Wetting cluster_setup Setup (Draves Test) cluster_procedure Procedure prep_solution Prepare Surfactant Solution drop_skein Drop Skein into Solution prep_solution->drop_skein attach_skein Attach Cotton Skein to Weighted Hook attach_skein->drop_skein measure_time Measure Time to Sink drop_skein->measure_time

Workflow for Wetting Efficiency Measurement.

References

A Comparative Guide to Analytical Methods for 4-Undecylphenol Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection and quantification of 4-undecylphenol, an alkylphenol of concern due to its potential endocrine-disrupting properties. The selection of an appropriate analytical method is critical for accurate risk assessment, environmental monitoring, and toxicological studies. This document outlines the performance of common analytical techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific application.

Comparison of Analytical Method Performance

The selection of an analytical technique for 4-undecylphenol analysis is often a trade-off between sensitivity, selectivity, speed, and cost. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific performance data for 4-undecylphenol is not always available in comparative studies, data from structurally similar long-chain alkylphenols, such as 4-nonylphenol and 4-octylphenol, provide a reliable basis for comparison.

ParameterHPLC with Fluorescence Detection (HPLC-FLD)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.01 - 1 µg/L0.01 - 0.1 µg/L0.1 - 10 ng/L
Limit of Quantification (LOQ) 0.05 - 5 µg/L0.05 - 0.5 µg/L0.5 - 50 ng/L
**Linearity (R²) **> 0.99> 0.99> 0.99
Accuracy (Recovery %) 80 - 110%70 - 120%90 - 110%
Precision (RSD %) < 15%< 20%< 10%
Sample Throughput ModerateLow to ModerateHigh
Matrix Effect ModerateLow (with derivatization)High
Cost Low to ModerateModerateHigh

Note: The values presented are typical and may vary depending on the specific instrument, method, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are generalized protocols for the analysis of 4-undecylphenol in water samples.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective technique for the pre-concentration and purification of 4-undecylphenol from aqueous samples prior to chromatographic analysis.

  • Cartridge Conditioning: A C18 SPE cartridge is typically conditioned sequentially with methanol and then with deionized water.

  • Sample Loading: The water sample (acidified to pH ~3) is passed through the conditioned cartridge.

  • Washing: The cartridge is washed with a methanol/water solution to remove interfering substances.

  • Elution: 4-undecylphenol is eluted from the cartridge with a suitable organic solvent, such as methanol or acetonitrile.

  • Reconstitution: The eluate is evaporated to dryness and reconstituted in a smaller volume of the mobile phase for HPLC analysis or a suitable solvent for GC analysis.

HPLC-FLD Analysis
  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typical.

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.

  • Fluorescence Detection: Excitation and emission wavelengths are set to approximately 225 nm and 305 nm, respectively.

  • Quantification: Quantification is based on the peak area of the analyte compared to a calibration curve prepared with 4-undecylphenol standards.

GC-MS Analysis
  • Derivatization: Due to the polarity of the phenolic hydroxyl group, derivatization is often necessary to improve volatility and chromatographic performance. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

  • Chromatographic Column: A non-polar capillary column, such as a DB-5ms, is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from other components.

  • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized 4-undecylphenol.

  • Quantification: Quantification is performed using an internal standard and a calibration curve.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure the reliability and comparability of results obtained from different analytical methods.[1] This is particularly important when transferring a method between laboratories or when comparing a new method to an established one.

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope and Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC vs. GC-MS) define_scope->select_methods prepare_samples Prepare Identical Sets of Spiked and Real Samples select_methods->prepare_samples analyze_method1 Analyze Samples with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prepare_samples->analyze_method2 compare_data Compare Datasets (Accuracy, Precision, Linearity) analyze_method1->compare_data analyze_method2->compare_data statistical_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) compare_data->statistical_analysis assess_bias Assess for Systematic Bias statistical_analysis->assess_bias conclusion Draw Conclusion on Method Comparability assess_bias->conclusion

Caption: Workflow for the cross-validation of analytical methods.

Signaling Pathway Disruption by 4-Undecylphenol

Alkylphenols, including 4-undecylphenol, are known endocrine disruptors that can interfere with hormonal signaling pathways. One of the primary mechanisms of action is through the antagonism of the androgen receptor (AR).[2][3][4][5][6]

Androgen_Receptor_Antagonism cluster_nucleus Nucleus androgen Androgen (e.g., Testosterone) ar Androgen Receptor (AR) androgen->ar Binds up 4-Undecylphenol up->ar Competitively Binds ar_dimer AR Dimer ar->ar_dimer Dimerization & Translocation no_transcription Inhibition of Transcription ar->no_transcription Prevents Dimerization & DNA Binding hsp Heat Shock Proteins (HSP) ar_hsp_complex AR-HSP Complex hsp->ar_hsp_complex ar_hsp_complex->ar Dissociation are Androgen Response Element (ARE) on DNA ar_dimer->are Binds gene_transcription Target Gene Transcription are->gene_transcription Activates

Caption: Antagonism of the androgen receptor signaling pathway by 4-undecylphenol.

This competitive binding of 4-undecylphenol to the androgen receptor prevents the natural ligand (e.g., testosterone) from binding and activating the receptor. Consequently, the receptor fails to dimerize, translocate to the nucleus, and bind to androgen response elements on the DNA. This ultimately leads to the inhibition of target gene transcription, disrupting normal androgen-regulated physiological processes.[2][4][6]

References

In Vivo Evidence of Endocrine Disruption by 4-Alkylphenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of in vivo studies confirming the endocrine-disrupting effects of short-chain alkylphenols, with a focus on 4-nonylphenol and 4-octylphenol as surrogates for understanding the potential risks of 4-undecylphenol.

The following guide provides a comparative analysis of in vivo experimental data that substantiates the endocrine-disrupting properties of 4-nonylphenol (4-NP) and 4-octylphenol (4-OP), two of the most extensively studied alkylphenols. Due to a notable scarcity of in vivo research specifically on 4-undecylphenol, this guide leverages the comprehensive data available for its closely related analogues to infer potential endocrine-disrupting activities. This information is intended for researchers, scientists, and drug development professionals engaged in the assessment of environmental contaminants and their impact on endocrine function.

Comparative Analysis of In Vivo Endocrine-Disrupting Effects

The endocrine-disrupting effects of 4-nonylphenol and 4-octylphenol have been documented across various animal models. Key findings from in vivo studies are summarized below, focusing on reproductive endpoints and hormonal alterations.

Parameter4-Nonylphenol (4-NP)4-Octylphenol (4-OP)Key Findings & References
Male Reproductive System
Testis WeightDecreased in F0 and F1 generations in mice chronically exposed to low doses.[1][2]Not consistently reported, but high doses are expected to have similar effects.Chronic low-dose exposure to 4-NP can adversely affect gonadal weight across generations.[1][2]
Epididymis WeightIncreased in F0 and F1 generations in mice.[1][2]-The increase in epididymis weight may be indicative of fluid accumulation or inflammation.[1][2]
Sperm Count & QualityNegative effects on spermatogenesis and sperm quality at high doses.[1]Reduced motile sperm count in pubertal male mice.[3]Both compounds demonstrate the potential to impair male fertility by affecting sperm.[1][3]
Serum TestosteroneDose-dependent decrease in rats.[4]Decreased levels in pubertal male mice.[3]A consistent finding is the suppression of testosterone, a key male sex hormone.[3][4]
Serum FSH & LHDose-dependent increase in rats.[4]-The increase in gonadotropins (FSH and LH) is likely a compensatory response to low testosterone.[4]
Female Reproductive System
Ovary & Uterus WeightDecreased in F0 female mice.[2]-Demonstrates adverse effects on female reproductive organs.[2]
Vitellogenin (Vg) Gene ExpressionInduced in the fat body of male silkworms, an indicator of estrogenic activity.[5]-Ectopic induction of this female-specific protein in males is a classic biomarker of exposure to estrogenic compounds.[5]
Hormone Receptor Interaction
Estrogen Receptor (ER)Binds to estrogen receptors, mimicking the action of 17β-estradiol, albeit with lower affinity.[1] In silico studies show moderate binding affinity to the rat estrogen receptor.[4]Possesses significant estrogenic activity.[3]The primary mechanism of endocrine disruption for these compounds is their ability to act as estrogen mimics.[1][3][4]
Other Endocrine Effects
Aromatase Gene ExpressionModulates the expression of brain (cyp19b) and ovarian (cyp19a) aromatase genes in fish, which are involved in steroid hormone synthesis.[6]Up-regulates both brain and ovarian aromatase gene expression in fish.[6]Interference with the enzymes responsible for hormone production is another key mechanism of endocrine disruption.[6]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the replication and validation of findings. Below are summaries of standard protocols used to assess the endocrine-disrupting effects of alkylphenols.

OECD Test Guideline 443: The Extended One-Generation Reproductive Toxicity Study

This comprehensive study design is employed to evaluate the effects of a substance on the reproductive system of parental (F0) and first-generation (F1) offspring.

Experimental Workflow:

OECD_443_Workflow cluster_F0 F0 Generation cluster_F1 F1 Generation F0_acclimation Acclimation of Parental Animals F0_pairing Pairing and Mating F0_acclimation->F0_pairing Dosing Begins F0_gestation Gestation F0_pairing->F0_gestation F0_lactation Lactation F0_gestation->F0_lactation F0_necropsy Necropsy of P0 Adults F0_lactation->F0_necropsy F1_weaning Weaning of F1 Offspring F0_lactation->F1_weaning F1_selection Selection of F1 for Second Generation F1_weaning->F1_selection F1_maturation Sexual Maturation F1_selection->F1_maturation F1_necropsy Necropsy of F1 Animals F1_maturation->F1_necropsy

Caption: OECD 443 experimental workflow.

  • Animals: Typically rats or mice.

  • Dosing: The test substance is administered to the F0 generation before mating, during mating, gestation, and lactation. The F1 offspring are exposed from conception until adulthood.

  • Endpoints Measured:

    • Reproductive Performance: Mating, fertility, gestation length, litter size, and viability of offspring.

    • Gonadal Function: Sperm analysis (motility, morphology, count), and estrous cyclicity.

    • Organ Weights: Weights of reproductive organs (testes, epididymides, ovaries, uterus).[1][2]

    • Hormone Levels: Measurement of serum testosterone, estradiol, LH, FSH, and thyroid hormones.

    • Histopathology: Microscopic examination of reproductive tissues.

Uterotrophic Bioassay (OECD 440)

This assay is a short-term in vivo screening test for estrogenic activity. It relies on the principle that the uterus of immature or ovariectomized female rodents is sensitive to estrogenic compounds, which stimulate its growth.

Experimental Workflow:

Uterotrophic_Assay_Workflow start Selection of Immature or Ovariectomized Female Rodents dosing Daily Dosing with Test Compound (e.g., 3 days) start->dosing necropsy Necropsy 24h after Last Dose dosing->necropsy measurement Measurement of Uterine Weight (wet and blotted) necropsy->measurement end Comparison to Vehicle Control and Positive Control (Estrogen) measurement->end

Caption: Uterotrophic bioassay workflow.

  • Animals: Immature or surgically ovariectomized female rats or mice.

  • Dosing: The test substance is administered for a short period (e.g., 3 consecutive days).

  • Endpoint Measured: A statistically significant increase in uterine weight compared to a control group indicates estrogenic activity.

Signaling Pathways and Mechanisms of Action

The endocrine-disrupting activity of alkylphenols like 4-NP and 4-OP is primarily mediated through their interaction with nuclear hormone receptors, particularly the estrogen receptor.

Estrogen Receptor Signaling Pathway Disruption

4-Alkylphenols can act as agonists for the estrogen receptor alpha (ERα), mimicking the effects of the natural hormone 17β-estradiol. This interaction initiates a cascade of molecular events that can lead to inappropriate gene expression and physiological responses.

Estrogen_Receptor_Signaling cluster_cell Target Cell AP 4-Alkylphenol (e.g., 4-NP, 4-OP) ER Estrogen Receptor (ERα) AP->ER Binds ER->ER Dimerization HSP Heat Shock Proteins ER->HSP Dissociates from ERE Estrogen Response Element (on DNA) ER->ERE Binds to Transcription Transcription of Target Genes ERE->Transcription Response Altered Physiological Response Transcription->Response

Caption: Estrogen receptor signaling disruption.

This diagram illustrates how 4-alkylphenols can enter a target cell and bind to the estrogen receptor. This binding causes the dissociation of heat shock proteins, allowing the receptor to dimerize and translocate to the nucleus. In the nucleus, the receptor-ligand complex binds to estrogen response elements on the DNA, leading to the transcription of genes that are normally regulated by estrogen, resulting in an altered physiological response.[1]

References

Biodegradability of 4-Undecylphenol: A Comparative Analysis with Other Alkylphenols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the environmental fate of chemical compounds is of paramount importance. This guide provides a comparative analysis of the biodegradability of 4-undecylphenol alongside other common alkylphenols, namely 4-nonylphenol and 4-octylphenol. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the primary biodegradation pathways.

Quantitative Biodegradation Data

The persistence of alkylphenols in the environment is a significant concern due to their potential endocrine-disrupting properties. The rate of biodegradation is a key factor in determining their environmental risk. While data for 4-nonylphenol and 4-octylphenol are available, specific quantitative biodegradation data for 4-undecylphenol is not readily found in the reviewed scientific literature. The following table summarizes the available data for the comparator alkylphenols.

CompoundTest SystemHalf-life (DT50)Reference
4-NonylphenolSoil12-25 days[1][2][3]
4-tert-OctylphenolSoil10-14 days[1][2][3]
4-UndecylphenolNot AvailableNot Available

Note: The provided half-life data for 4-nonylphenol and 4-tert-octylphenol are from a laboratory study under specific soil conditions and should be interpreted within that context. The biodegradability of these compounds can be influenced by various environmental factors, including temperature, pH, microbial population, and the presence of other organic matter.

Experimental Protocols

Standardized testing methodologies are crucial for assessing the biodegradability of chemical substances. The following are detailed descriptions of common experimental protocols used for this purpose.

OECD 301B: Ready Biodegradability – CO2 Evolution Test

This widely accepted method determines the ultimate biodegradability of a chemical compound by measuring the amount of carbon dioxide produced by microorganisms as they metabolize the test substance.

Principle: A known concentration of the test substance is incubated in a mineral medium with a microbial inoculum (typically from activated sludge). The setup is aerated with CO2-free air. The CO2 produced during the biodegradation process is trapped in a solution of barium hydroxide or sodium hydroxide, and the amount is quantified by titration or with an inorganic carbon analyzer. The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount (ThCO2) based on the chemical formula of the test substance.

Procedure:

  • Preparation of Test Medium: A mineral salt medium containing essential nutrients for microbial growth is prepared.

  • Inoculum: Activated sludge from a sewage treatment plant is typically used as the microbial source. It is washed and pre-conditioned to reduce the background CO2 production.

  • Test Setup: The test substance and inoculum are added to the mineral medium in sealed vessels. Control vessels containing only the inoculum and reference vessels with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The vessels are incubated in the dark at a constant temperature (usually 20-25°C) for 28 days.

  • CO2 Measurement: The evolved CO2 is trapped and measured at regular intervals.

  • Data Analysis: The cumulative CO2 production is plotted over time, and the percentage of biodegradation is calculated. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.[4][5][6]

River Die-Away Test

This test simulates the biodegradation of a substance in a natural aquatic environment.

Principle: The test substance is added to a sample of natural river water containing its indigenous microbial population. The disappearance of the test substance over time is monitored to determine the rate of primary biodegradation.

Procedure:

  • Water Sampling: Water is collected from a river, preferably upstream of any major pollution sources.

  • Test Setup: The river water is placed in flasks, and the test substance is added at a low concentration. Control flasks without the test substance are also prepared.

  • Incubation: The flasks are incubated under conditions that mimic the natural environment (e.g., ambient temperature and light/dark cycles).

  • Sampling and Analysis: Aliquots are taken from the flasks at regular intervals and analyzed for the concentration of the test substance using appropriate analytical techniques (e.g., chromatography).

  • Data Analysis: The concentration of the test substance is plotted against time to determine the degradation kinetics and half-life.

Biodegradation Pathways

The microbial degradation of alkylphenols involves a series of enzymatic reactions that break down the complex molecule into simpler, less harmful substances. The primary pathways for aerobic and anaerobic degradation are illustrated below.

Aerobic Biodegradation Pathway of Linear Alkylphenols

Under aerobic conditions, the degradation of linear alkylphenols is typically initiated by the hydroxylation of the aromatic ring, followed by ring cleavage.

Aerobic_Biodegradation cluster_0 Initial Attack cluster_1 Ring Cleavage Alkylphenol Alkylphenol Catechol_Intermediate Alkyl-Catechol Intermediate Alkylphenol->Catechol_Intermediate Phenol Hydroxylase (Monooxygenase) Ortho_Cleavage Ortho-Cleavage Pathway Catechol_Intermediate->Ortho_Cleavage Catechol 1,2-dioxygenase Meta_Cleavage Meta-Cleavage Pathway Catechol_Intermediate->Meta_Cleavage Catechol 2,3-dioxygenase TCA_Cycle_Intermediates TCA Cycle Intermediates Ortho_Cleavage->TCA_Cycle_Intermediates Further Metabolism Meta_Cleavage->TCA_Cycle_Intermediates Further Metabolism

Caption: Aerobic degradation of alkylphenols.

The length of the linear alkyl chain can influence the rate of this initial hydroxylation step, with some studies suggesting that very long chains may hinder the enzymatic attack. Following the formation of the catechol intermediate, the aromatic ring is opened by dioxygenase enzymes via either the ortho or meta cleavage pathway, leading to intermediates that can enter the central metabolic pathways of the microorganisms, such as the tricarboxylic acid (TCA) cycle.[7][8][9][10]

Anaerobic Biodegradation Pathway of Phenolic Compounds

Under anaerobic conditions, the degradation of phenolic compounds follows a different route, as oxygen is not available as an electron acceptor.

Anaerobic_Biodegradation Phenol Phenol Phenylphosphate Phenylphosphate Phenol->Phenylphosphate Phenylphosphate Synthase 4-Hydroxybenzoate 4-Hydroxybenzoate Phenylphosphate->4-Hydroxybenzoate Phenylphosphate Carboxylase Benzoyl-CoA Benzoyl-CoA Intermediate 4-Hydroxybenzoate->Benzoyl-CoA Ring_Fission Ring Fission & Further Degradation Benzoyl-CoA->Ring_Fission

Caption: Anaerobic degradation of phenol.

The anaerobic degradation of phenol is initiated by its conversion to phenylphosphate, which is then carboxylated to 4-hydroxybenzoate.[11][12][13] This intermediate is subsequently converted to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds, which then undergoes ring fission and further degradation. The specific pathway for long-chain alkylphenols under anaerobic conditions is less well-documented but is presumed to follow a similar initial activation of the aromatic ring.

References

4-Undecylphenol as a Reference Standard: A Comparative Guide for Analytical Excellence

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, the quality of a reference standard is paramount to achieving accurate and reproducible results. For researchers, scientists, and drug development professionals engaged in the analysis of alkylphenols and related compounds, selecting an appropriate reference standard is a critical first step. This guide provides a comprehensive validation of 4-undecylphenol as a reference standard and compares its performance with commonly used alternatives, 4-nonylphenol and 4-tert-octylphenol.

Understanding the Role of a Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used as a benchmark for the identification and quantification of analytes.[1] It is essential for method validation, calibration of analytical instruments, and ensuring the traceability and comparability of analytical results between different laboratories. A high-quality reference standard is typically accompanied by a Certificate of Analysis (CoA), which provides crucial information about its purity, identity, and storage conditions.[2]

Characterization and Purity of 4-Undecylphenol

4-Undecylphenol, a member of the alkylphenol family, serves as a crucial reference material in various analytical applications, particularly in environmental and food safety testing. Its validation as a reference standard hinges on rigorous characterization and purity assessment.

Key Attributes of a 4-Undecylphenol Reference Standard:

  • High Purity: A certified reference material (CRM) of 4-undecylphenol should have a high level of purity, typically exceeding 98-99%, with any impurities identified and quantified.

  • Traceability: The assigned purity value should be traceable to national or international standards, ensuring confidence in the measurement.[1][2]

  • Comprehensive Certificate of Analysis (CoA): The CoA should detail the certified purity value and its uncertainty, the analytical methods used for characterization (e.g., qNMR, HPLC, GC-MS), storage instructions, and the expiry date.[3][4]

  • Stability: The reference standard must be stable under the recommended storage conditions to ensure its integrity over time. Stability studies, including long-term and accelerated testing, are crucial to establish the shelf-life.[5][6][7]

Comparative Analysis: 4-Undecylphenol vs. Alternatives

While 4-undecylphenol is a valuable reference standard, other alkylphenols like 4-nonylphenol and 4-tert-octylphenol are also frequently used. The choice of a reference standard often depends on the specific analytical method and the target analytes.

Feature4-Undecylphenol4-Nonylphenol4-tert-Octylphenol
Chemical Structure Phenol with a linear C11 alkyl chainPhenol with a branched C9 alkyl chain (technical grade is a complex mixture of isomers)[8][9]Phenol with a branched C8 alkyl chain
Primary Application Environmental analysis, food testing, endocrine disruptor researchUbiquitous environmental contaminant, widely used in industrial surfactants[8][10]Industrial applications, degradation product of octylphenol ethoxylates
Isomeric Complexity Typically a single, well-defined isomerTechnical grade is a complex mixture of isomers, which can complicate analysis[8]Primarily a single branched isomer
Analytical Challenge Generally straightforward due to single isomerIsomer complexity can lead to broad chromatographic peaks and difficulty in quantification[8]Less complex than technical nonylphenol

Experimental Data and Performance Comparison

The validation of an analytical method using a reference standard involves assessing several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. Below is a summary of typical performance data for the analysis of these alkylphenols using common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Performance
Parameter4-Undecylphenol4-Nonylphenol4-tert-Octylphenol
Linearity (r²) >0.99>0.998[11]>0.99
Limit of Detection (LOD) Analyte and matrix dependent0.37–1.79 µg/kg (in food matrices)[11]Analyte and matrix dependent
Limit of Quantification (LOQ) Analyte and matrix dependent1.11–5.41 µg/kg (in food matrices)[11]0.3 ng/ml (in urine)[12]
Recovery Typically 80-120%86.8–108.6% (intraday)[11]>85%[12]
Precision (RSD) <15%<12%[11]<15%
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Performance
Parameter4-Undecylphenol4-Nonylphenol4-tert-Octylphenol
Linearity (r²) >0.990.9951[13]>0.99
Limit of Detection (LOD) Analyte and matrix dependent15.7 µg L⁻¹[13]Analyte and matrix dependent
Limit of Quantification (LOQ) Analyte and matrix dependent55.6 µg L⁻¹[13]Analyte and matrix dependent
Recovery Typically 80-120%>50% (in anaerobic reactors)[13]Typically 80-120%
Precision (RSD) <15%<20%[13]<15%

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reliable analytical results. Below are representative protocols for the analysis of alkylphenols.

Sample Preparation: Solid Phase Extraction (SPE)

A common method for extracting and concentrating alkylphenols from liquid samples.

SPE_Workflow cluster_prep Sample Preparation Sample Aqueous Sample (e.g., Water, Urine) Condition Condition SPE Cartridge (e.g., with Methanol, Water) Sample->Condition 1. Load Load Sample onto Cartridge Condition->Load 2. Wash Wash Cartridge (to remove interferences) Load->Wash 3. Elute Elute Analytes (with organic solvent) Wash->Elute 4. Concentrate Concentrate Eluate (e.g., under Nitrogen) Elute->Concentrate 5. Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute 6. GCMS_Analysis_Pathway cluster_gcms GC-MS Analysis Sample_Injection Sample Injection GC_Column Gas Chromatograph (Separation) Sample_Injection->GC_Column Ion_Source Mass Spectrometer (Ionization) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Filtering) Ion_Source->Mass_Analyzer Detector Detector (Signal Acquisition) Mass_Analyzer->Detector Data_System Data System (Chromatogram) Detector->Data_System

References

Comparative Analysis of the Antimicrobial Efficacy of 4-Undecylphenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of 4-undecylphenol and its derivatives. Due to limited direct data on 4-undecylphenol, this analysis draws upon structure-activity relationship (SAR) studies of related 4-alkylphenols to provide a comprehensive overview of their potential antimicrobial properties. The information is intended to guide further research and development in the field of antimicrobial agents.

Introduction

Phenolic compounds are a well-established class of antimicrobials with a broad spectrum of activity against various microorganisms.[1] The antimicrobial efficacy of phenols can be significantly influenced by the nature and position of substituents on the aromatic ring. Alkylphenols, in particular, have demonstrated potent antimicrobial activity, which is often correlated with the length and structure of the alkyl chain. This guide focuses on 4-undecylphenol, a long-chain alkylphenol, and explores its expected antimicrobial profile based on the known properties of its structural analogs.

Antimicrobial Efficacy of 4-Alkylphenols: A Structure-Activity Relationship

Studies on 4-alkylphenols have consistently shown that the length of the alkyl chain plays a crucial role in their antimicrobial activity. Generally, the potency increases with the chain length up to a certain point, after which a "cut-off" effect is observed due to reduced water solubility. For many bacteria, the optimal chain length for 4-alkylphenols is reported to be between C5 and C8.

Comparative Data of Structurally Related Alkylphenols

To provide a comparative perspective, the following table summarizes the antimicrobial activity of some common alkylphenols against representative microorganisms. This data is compiled from various studies and serves as a proxy for estimating the potential efficacy of 4-undecylphenol.

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Thymol (4-isopropyl-2-methylphenol) Staphylococcus aureus128 - 724-[2]
Escherichia coli--
Candida albicans39 - 62578 - >10000[3]
Carvacrol (5-isopropyl-2-methylphenol) Staphylococcus aureus128 - 362-[2]
Escherichia coli--
Candida albicans--
Eugenol (4-allyl-2-methoxyphenol) Staphylococcus aureus--
Escherichia coli--
Candida albicans150 - 620310 - 1250[3]
4-Hexylphenol Escherichia coli--
Staphylococcus aureus--

Note: The table is illustrative and highlights the range of reported MIC/MBC values. Direct comparison between studies can be challenging due to variations in experimental conditions.

Experimental Protocols

The determination of antimicrobial efficacy, specifically MIC and MBC values, is crucial for evaluating novel antimicrobial agents. Standardized methods are employed to ensure reproducibility and comparability of results. The most common methods are broth microdilution and agar dilution.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The test compound (e.g., 4-undecylphenol) is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

  • Subculturing: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate devoid of the antimicrobial agent.

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

  • Reading of Results: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Experimental_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare Standardized Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubate Plate C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from wells with no growth E->F Proceed with wells showing no growth G Incubate Agar Plates F->G H Determine MBC (≥99.9% killing) G->H

Experimental workflow for determining MIC and MBC.

Potential Mechanism of Antimicrobial Action

Phenolic compounds, including alkylphenols, are known to exert their antimicrobial effects through multiple mechanisms, primarily targeting the cell membrane. The lipophilic alkyl chain of 4-undecylphenol would likely facilitate its partitioning into the lipid bilayer of the microbial cell membrane.

Proposed Signaling Pathway for Membrane Disruption:

Mechanism_of_Action A 4-Undecylphenol B Microbial Cell Membrane A->B Interaction C Partitioning into Lipid Bilayer B->C D Alteration of Membrane Fluidity and Permeability C->D E Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) D->E F Disruption of Proton Motive Force D->F G Inhibition of Membrane-Bound Enzymes D->G H Cell Death E->H F->H G->H

Proposed mechanism of action for 4-undecylphenol.

This disruption of the membrane's structural integrity and function leads to a cascade of detrimental effects, including the leakage of essential intracellular components, dissipation of the proton motive force, and inhibition of membrane-associated enzymes, ultimately resulting in cell death.

Conclusion and Future Directions

While direct experimental data for 4-undecylphenol is scarce, the established structure-activity relationships for 4-alkylphenols strongly suggest its potential as a potent antimicrobial agent. The long alkyl chain is anticipated to enhance its ability to disrupt microbial membranes. Further research is warranted to synthesize and evaluate the antimicrobial efficacy of 4-undecylphenol and its derivatives against a broad spectrum of clinically relevant microorganisms. Such studies should include the determination of MIC and MBC values, time-kill kinetics, and investigations into their mechanisms of action to fully elucidate their therapeutic potential. The development of novel derivatives could also focus on optimizing the balance between antimicrobial activity and potential toxicity to host cells.

References

Assessing the Bioaccumulation Potential of 4-Undecylphenol in Aquatic Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioaccumulation potential of 4-undecylphenol in aquatic organisms against alternative compounds. The information is supported by experimental data and predictive models, offering a comprehensive resource for environmental risk assessment.

Executive Summary

4-Undecylphenol, a member of the alkylphenol group, is utilized in various industrial applications. Due to its chemical structure, concerns have been raised regarding its potential to bioaccumulate in aquatic ecosystems, posing a risk to organisms and potentially biomagnifying through the food chain. This guide synthesizes available data on the bioaccumulation of 4-undecylphenol and compares it with less persistent alternatives, such as alcohol ethoxylates and fatty acid methyl esters. The assessment is primarily based on the bioconcentration factor (BCF), a key indicator of a chemical's tendency to accumulate in an organism from the surrounding water.

Data Presentation: A Comparative Analysis of Bioaccumulation Potential

The following table summarizes the bioconcentration factors (BCF) for 4-undecylphenol and its alternatives. It is important to note that experimental data for 4-undecylphenol is limited, and the presented value is based on Quantitative Structure-Activity Relationship (QSAR) models, which provide estimations based on the chemical's structure.

SubstanceChemical ClassLog BCF (Predicted/Experimental)Aquatic OrganismData Source
4-Undecylphenol Alkylphenol3.54 (Predicted)FishVEGA QSAR
4-Nonylphenol Alkylphenol2.8 - 3.4 (Experimental)FishVarious Studies
4-tert-Octylphenol Alkylphenol2.4 - 3.1 (Experimental)FishVarious Studies
C12-15 Alcohol Ethoxylates Non-ionic Surfactant< 2.5 (Experimental)Fathead Minnow[1]
Methyl Laurate Fatty Acid Methyl Ester2.46 (Predicted)Fish[2][3]

Note: A higher Log BCF value indicates a greater potential for bioaccumulation.

Experimental Protocols: Determining Bioaccumulation in Aquatic Organisms

The standard method for determining the bioconcentration factor in fish is the OECD Test Guideline 305.[4][5] This internationally recognized protocol provides a reliable framework for assessing the bioaccumulation potential of chemical substances.

OECD 305: Bioaccumulation in Fish - Flow-Through Test

This test consists of two main phases: the uptake phase and the depuration phase.

1. Uptake Phase:

  • Test Organisms: A species of fish with a low fat content, such as the rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.

  • Exposure: The fish are exposed to a constant, sublethal concentration of the test substance (e.g., 4-undecylphenol) in a flow-through system. This ensures a continuous supply of the chemical and removal of waste products.

  • Duration: The exposure period typically lasts for 28 days, or until a steady-state concentration of the substance in the fish is reached.

  • Sampling: Water and fish samples are collected at regular intervals to measure the concentration of the test substance.

2. Depuration Phase:

  • Transfer: After the uptake phase, the fish are transferred to a clean water system, free of the test substance.

  • Duration: The depuration phase continues for a period sufficient to allow for a significant reduction of the substance from the fish tissues, typically 14 to 28 days.

  • Sampling: Fish are sampled at intervals to determine the rate of elimination of the substance.

3. Analysis and Calculation:

  • The concentrations of the test substance in both water and fish tissue are measured using appropriate analytical techniques, such as gas chromatography-mass spectrometry (GC-MS).

  • The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish (at steady state) to the concentration in the water.

Mandatory Visualizations

Experimental Workflow for Bioaccumulation Assessment

Bioaccumulation Experimental Workflow cluster_0 Preparation cluster_1 Uptake Phase (28 days) cluster_2 Depuration Phase (14-28 days) cluster_3 Analysis & Results A Select Test Organism (e.g., Rainbow Trout) C Acclimatize Fish A->C B Prepare Test Substance (4-Undecylphenol Solution) D Expose Fish to Test Substance B->D C->D E Regular Sampling (Water & Fish) D->E F Transfer Fish to Clean Water E->F G Regular Sampling (Fish) F->G H Chemical Analysis (GC-MS) G->H I Calculate BCF H->I J Data Interpretation I->J

Caption: Experimental workflow for determining the bioconcentration factor (BCF) of 4-undecylphenol in fish according to OECD Guideline 305.

Signaling Pathway Disruption by 4-Undecylphenol

Alkylphenols, including 4-undecylphenol, are known endocrine-disrupting chemicals that can interfere with the estrogen signaling pathway in aquatic organisms. They act as estrogen mimics, binding to estrogen receptors and inducing the production of vitellogenin, an egg yolk precursor protein, in male and juvenile fish.

Estrogen Signaling Pathway Disruption cluster_cell Hepatocyte (Liver Cell) cluster_environment External Environment ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to VTG_Gene Vitellogenin Gene ERE->VTG_Gene Activates Transcription VTG_mRNA Vitellogenin mRNA VTG_Gene->VTG_mRNA Transcription Vitellogenin Vitellogenin Protein VTG_mRNA->Vitellogenin Translation Bloodstream Bloodstream Vitellogenin->Bloodstream Secreted into AP 4-Undecylphenol AP->ER Mimics Estrogen & Binds

Caption: Disruption of the estrogen signaling pathway in fish by 4-undecylphenol, leading to the induction of vitellogenin synthesis.

References

Comparative Toxicity of 4-Undecylphenol in Different Cell Lines: An Analog-Based Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant data gap regarding the direct comparative toxicity of 4-undecylphenol across different cell lines. To provide a valuable resource for researchers, scientists, and drug development professionals, this guide synthesizes the cytotoxic profiles of structurally similar and well-studied long-chain alkylphenols, namely 4-nonylphenol (4-NP) and 4-octylphenol (4-OP). These compounds serve as surrogates to infer the potential toxicological profile of 4-undecylphenol.

The available data indicates that the cytotoxicity of these alkylphenols is cell-type dependent, with varying degrees of sensitivity observed across different human cell lines. The primary mechanisms of toxicity appear to involve the induction of oxidative stress, endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, apoptosis.

Comparative Cytotoxicity of 4-Nonylphenol and 4-Octylphenol

The following table summarizes the observed cytotoxic effects of 4-NP and 4-OP in various human and mouse cell lines, providing insights into their potential impact on different tissues and organs.

Cell LineAlkylphenolConcentration RangeObserved EffectsReference
HepG2 (Human Liver)4-NP50-100 μMReduced cell viability, partial block of proliferation, apoptosis, ER stress, mitochondrial dysfunction.[1]
4-OP1-100 μMIncreased cell death, interference with unfolded protein response, autophagy, and antioxidant response.
Caco-2 (Human Intestinal)4-OP & 4-NP1-100 μMReduced cell viability. Synergistic cytotoxic effect when combined.
MRC5 (Human Lung)4-OP & 4-NP1-100 μMReduced cell viability. Synergistic cytotoxic effect when combined.
HEK-293 (Human Embryonic Kidney)4-OP & 4-NP1-100 μMReduced cell viability. Synergistic cytotoxic effect when combined.
HaCat (Human Keratinocyte)4-OP & 4-NP1-100 μMReduced cell viability. The mixture was less effective than 4-OP alone.
TM4 (Mouse Sertoli)4-OP10-50 μMDecreased cell viability in a concentration- and time-dependent manner, increased apoptosis.
THP-1 (Human Monocyte)4-NP5-10 μM (in combination with DiP)Reduced phagocytosis, altered cytokine secretion.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the toxicity of 4-nonylphenol and 4-octylphenol.

Cell Viability Assay
  • Cell Seeding: Cells (e.g., HepG2, Caco-2, MRC5, HEK-293, HaCat, TM4) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 4-NP or 4-OP, typically ranging from 1 to 100 μM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compound for different time points (e.g., 24, 48, 72 hours).

  • Viability Assessment: Cell viability is commonly assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. This involves adding the reagent to the wells, incubating for a specified period, and then measuring the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells.

Apoptosis Assay
  • Annexin V/Propidium Iodide (PI) Staining: This is a common method to detect apoptosis by flow cytometry.

    • Cells are treated with the test compound as described above.

    • After treatment, both adherent and floating cells are collected.

    • Cells are washed with PBS and then resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension.

    • After a brief incubation in the dark, the cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

  • Caspase Activity Assay: The activation of caspases, key enzymes in the apoptotic pathway, can be measured.

    • Treated cells are lysed, and the protein concentration is determined.

    • The cell lysate is incubated with a specific caspase substrate (e.g., for caspase-3) that is conjugated to a fluorescent or colorimetric reporter.

    • The fluorescence or absorbance is measured to quantify caspase activity.

ER Stress Analysis
  • Western Blotting: The expression levels of key ER stress marker proteins can be analyzed.

    • Treated cells are lysed, and protein is extracted.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies against ER stress markers such as GRP78 and CHOP.

    • After incubation with a secondary antibody, the protein bands are visualized and quantified.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for alkylphenol-induced cytotoxicity and a general experimental workflow for assessing it.

G cluster_0 Alkylphenol Exposure cluster_1 Cellular Stress Responses cluster_2 Mitochondrial Dysfunction cluster_3 Apoptotic Pathway AP 4-Alkylphenol ROS ↑ Reactive Oxygen Species (ROS) AP->ROS ER_Stress ↑ Endoplasmic Reticulum (ER) Stress AP->ER_Stress Mito Mitochondrial Damage ROS->Mito ER_Stress->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for alkylphenol-induced apoptosis.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis A Cell Seeding B Alkylphenol Treatment A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Mechanism Analysis (Western Blot) B->E F IC50 Determination C->F G Statistical Analysis D->G E->G

Caption: General experimental workflow for in vitro cytotoxicity testing.

References

Safety Operating Guide

Safe Disposal of Phenol, 4-undecyl-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Phenol, 4-undecyl-. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Phenol, 4-undecyl- is a hazardous chemical that requires careful handling and disposal. It is toxic if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[1] Furthermore, it is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[1] Environmental hazards are also a significant concern, as this chemical is toxic to aquatic life with long-lasting effects.[1][2]

Hazard Identification and Safety Data

A summary of the key hazards associated with Phenol, 4-undecyl- is provided in the table below. This information is critical for understanding the risks and for implementing the appropriate safety measures during the disposal process.

Hazard ClassGHS Hazard StatementPrecautionary Statement (Disposal Focus)
Acute Toxicity (Oral, Dermal, Inhalation) H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1]P264: Wash skin thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.[1]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[1][2]P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]
Germ Cell Mutagenicity H341: Suspected of causing genetic defects.[1]P201: Obtain special instructions before use.[1][2] P202: Do not handle until all safety precautions have been read and understood.[1][2]
Specific Target Organ Toxicity (Repeated Exposure) H373: May cause damage to organs (Nervous system, Kidney, Liver, Skin) through prolonged or repeated exposure.[1]P260: Do not breathe dust.[1]
Hazardous to the Aquatic Environment H411: Toxic to aquatic life with long lasting effects.[1]P273: Avoid release to the environment.[2] P391: Collect spillage.[1]

Standard Operating Procedure for the Disposal of Phenol, 4-undecyl-

This step-by-step protocol provides a clear procedure for the safe disposal of Phenol, 4-undecyl- waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle Phenol, 4-undecyl- in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile rubber).

    • Chemical splash goggles and a face shield.

    • A lab coat or chemical-resistant apron.

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Waste Segregation and Collection:

  • Never dispose of Phenol, 4-undecyl- down the drain or in the regular trash.[3]

  • Use a designated, compatible, and properly labeled hazardous waste container. The container should be made of a material that will not react with the chemical (e.g., glass or a suitable plastic).

  • Label the waste container clearly with "Hazardous Waste," "Phenol, 4-undecyl-," and the appropriate hazard symbols (e.g., toxic, corrosive).

  • Collect all materials contaminated with Phenol, 4-undecyl-, including spill cleanup materials, contaminated labware (e.g., pipette tips, weighing boats), and personal protective equipment, in the designated solid waste container.

  • For liquid waste, pour directly into the designated liquid hazardous waste container using a funnel to prevent spills.[1]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small spills, absorb the material with an inert absorbent such as sand or vermiculite.

  • Carefully collect the absorbent material and place it in the designated solid hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

4. Temporary Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • The storage area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Keep the container tightly closed except when adding waste.[1]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The primary method for the ultimate disposal of Phenol, 4-undecyl- is incineration at a licensed chemical disposal facility.[3] This ensures the complete destruction of the hazardous compound.[3]

  • Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing Phenol, 4-undecyl-.

G cluster_0 Start: Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Container Management cluster_3 Storage & Disposal start Generate Waste Containing Phenol, 4-undecyl- identify Is the waste liquid or solid? start->identify liquid_waste Collect in designated LIQUID hazardous waste container identify->liquid_waste Liquid solid_waste Collect in designated SOLID hazardous waste container (includes contaminated PPE & spill material) identify->solid_waste Solid label_container Ensure container is properly labeled: 'Hazardous Waste' 'Phenol, 4-undecyl-' Hazard Symbols liquid_waste->label_container solid_waste->label_container seal_container Keep container securely sealed when not in use label_container->seal_container store Store in designated Satellite Accumulation Area seal_container->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup store->contact_ehs end Final Disposal via Incineration contact_ehs->end

Caption: Disposal workflow for Phenol, 4-undecyl-.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of Phenol, 4-undecyl-, minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Phenol, 4-undecyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of Phenol, 4-undecyl-. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against the hazards of Phenol, 4-undecyl-. This compound is corrosive and can cause severe skin burns and eye damage. Systemic toxicity can also occur through skin absorption.[1]

PPE CategorySpecificationRationale
Hand Protection Double gloving with a heavyweight disposable glove (e.g., Neoprene, >0.2 mm) over a thinner disposable glove is recommended.[1] For concentrations >70%, butyl rubber or Viton gloves offer good resistance.[1] Nitrile is not generally recommended for prolonged contact.[1]Provides robust protection against splashes and brief contact. Thin disposable gloves alone are insufficient and should be changed immediately upon contamination.[1]
Eye and Face Protection Wear safety glasses with side shields or chemical splash goggles.[2] A face shield should be worn over safety glasses when there is a significant risk of splashing.Protects against splashes that can cause permanent eye injury and blindness.[1]
Skin and Body Protection A fully buttoned lab coat is mandatory.[3] For larger quantities or where splashing is likely, a butyl rubber or neoprene apron should be worn over the lab coat.[1][3] Long pants and closed-toe shoes are required.[1][3]Minimizes skin contact. Phenol can be readily absorbed through the skin, leading to systemic toxicity.[1]
Respiratory Protection All handling of Phenol, 4-undecyl- should be conducted in a certified chemical fume hood.[3][4][5] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[2]Prevents inhalation of harmful vapors.

Operational Plan: Handling and Disposal

Strict adherence to the following step-by-step procedures is mandatory for all personnel working with Phenol, 4-undecyl-.

Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all required PPE is readily available and in good condition. Locate the nearest emergency shower and eyewash station.[3][4]

  • Personal Protection: Don the appropriate PPE as specified in the table above.

  • Dispensing: Conduct all dispensing and handling of Phenol, 4-undecyl- within the fume hood to minimize inhalation exposure.[3][4][5]

  • Heating: Never heat or melt solid phenol in an incubator, microwave, or drying oven.[3][4]

  • Centrifugation: When centrifuging solutions containing phenol, use sealed safety cups to prevent the release of aerosols. Always open tubes inside a fume hood after centrifugation.[3]

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[4]

Disposal Plan
  • Waste Segregation: All solutions and materials contaminated with Phenol, 4-undecyl- must be collected as hazardous chemical waste.[3] This includes contaminated gloves, pipette tips, and empty containers.

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing Phenol, 4-undecyl- in a designated, properly labeled, and sealed waste container.

    • Solid Waste: Place contaminated solid waste, such as pipette tips and absorbent materials, in a separate, clearly labeled, sealed container or double plastic bags.[4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Phenol, 4-undecyl-," and the associated hazards (e.g., "Corrosive," "Toxic").

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of Phenol, 4-undecyl- down the drain.[6]

Emergency Procedures

Skin Contact:

  • Immediately remove all contaminated clothing.[1][3]

  • Wipe the affected area with polyethylene glycol (PEG 300 or 400) if available.[1][5]

  • If PEG is not available, flush the area with copious amounts of water for at least 15 minutes using an emergency shower.[1][4] Lesser amounts of water may only dilute the phenol and increase the area of exposure.[1][5]

  • Seek immediate medical attention.[6]

Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][4]

  • Seek immediate medical attention.[6][7]

Inhalation:

  • Move the affected person to fresh air.[1][2]

  • Seek immediate medical attention.[6][7]

Ingestion:

  • Do NOT induce vomiting.[7]

  • If the person is conscious, rinse their mouth with water.[2]

  • Seek immediate medical attention.[6][7]

Workflow for Safe Handling of Phenol, 4-undecyl-

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handling_dispense Dispense in Fume Hood prep_emergency->handling_dispense handling_centrifuge Use Sealed Rotors for Centrifugation handling_dispense->handling_centrifuge emergency_spill Spill handling_dispense->emergency_spill emergency_exposure Personal Exposure handling_dispense->emergency_exposure handling_open Open Tubes in Fume Hood handling_centrifuge->handling_open disposal_segregate Segregate Waste handling_open->disposal_segregate disposal_collect Collect in Labeled Containers disposal_segregate->disposal_collect disposal_store Store in Designated Area disposal_collect->disposal_store disposal_request Request EHS Pickup disposal_store->disposal_request end End disposal_request->end start Start start->prep_ppe

Caption: Workflow for the safe handling and disposal of Phenol, 4-undecyl-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.